molecular formula C8H10N2O2 B1206502 1,4-Diisocyanatocyclohexane CAS No. 2556-36-7

1,4-Diisocyanatocyclohexane

Cat. No.: B1206502
CAS No.: 2556-36-7
M. Wt: 166.18 g/mol
InChI Key: CDMDQYCEEKCBGR-UHFFFAOYSA-N
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Description

1,4-Diisocyanatocyclohexane, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diisocyanatocyclohexane
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InChI

InChI=1S/C8H10N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h7-8H,1-4H2
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InChI Key

CDMDQYCEEKCBGR-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CCC1N=C=O)N=C=O
Source PubChem
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Molecular Formula

C8H10N2O2
Record name 1,4-CYCLOHEXANE DIISOCYANATE
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DSSTOX Substance ID

DTXSID8062521, DTXSID50884397, DTXSID301305022
Record name 1,4-Cyclohexane diisocyanate
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Record name Cyclohexane, 1,4-diisocyanato-, trans-
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Molecular Weight

166.18 g/mol
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CAS No.

2556-36-7, 7517-76-2, 7517-77-3
Record name 1,4-CYCLOHEXANE DIISOCYANATE
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Record name Cyclohexane diisocyanate
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Record name Cyclohexane, 1,4-diisocyanato-, trans-
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Record name 1,4-Cyclohexane diisocyanate
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Record name Cyclohexane, 1,4-diisocyanato-, trans
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Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diisocyanatocyclohexane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-diisocyanatocyclohexane (CHDI), a cycloaliphatic diisocyanate. It details synthetic methodologies, including both phosgene-based and non-phosgene routes, with specific experimental protocols. The guide compiles and presents key physical, chemical, and spectroscopic properties in structured tables for clarity and comparative analysis. Furthermore, it explores the applications of CHDI, primarily in the synthesis of polyurethane elastomers, with a discussion on their relevance in biomedical applications due to their biocompatibility. Safety and handling precautions for this reactive intermediate are also addressed.

Introduction

This compound (CHDI) is a key building block in polymer chemistry, particularly in the synthesis of high-performance polyurethanes.[1] Its cycloaliphatic structure imparts unique properties to the resulting polymers, such as excellent UV stability, resistance to hydrolysis, and good mechanical properties, making them suitable for a variety of demanding applications.[1] This guide offers a detailed examination of the synthesis, properties, and applications of CHDI, with a focus on providing practical information for researchers in materials science and drug development.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: the traditional phosgenation route and safer, non-phosgene alternatives. The choice of synthesis route often depends on the desired isomer (cis or trans), scale, and safety considerations.

Phosgenation Route

The most common industrial method for producing isocyanates is the reaction of the corresponding amine with phosgene.[2] For this compound, the precursor is 1,4-diaminocyclohexane. This process is typically carried out in an inert solvent.

Experimental Protocol: Phosgenation of 1,4-Diaminocyclohexane (General Procedure)

  • Preparation of the Diamine Solution/Suspension: A solution or suspension of 1,4-diaminocyclohexane in an inert solvent (e.g., chlorinated hydrocarbons like o-dichlorobenzene) is prepared in a reaction vessel equipped with a stirrer, condenser, and a phosgene inlet tube.

  • Phosgenation: Phosgene gas is bubbled through the cooled diamine solution/suspension. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Completion and Phosgene Removal: After the reaction is complete, excess phosgene is removed by purging the reaction mixture with an inert gas (e.g., nitrogen).

  • Work-up and Purification: The reaction mixture is then typically heated to complete the conversion of any carbamoyl chloride intermediates to the diisocyanate. The product is isolated by distillation under reduced pressure.

Phosgenation_Route cluster_start Starting Material cluster_process Process cluster_product Product 1_4_Diaminocyclohexane 1,4-Diaminocyclohexane Phosgene_Reaction Reaction with Phosgene (COCl₂) 1_4_Diaminocyclohexane->Phosgene_Reaction 1 Purging Inert Gas Purge (e.g., N₂) Phosgene_Reaction->Purging 2 Solvent Inert Solvent (e.g., o-dichlorobenzene) Solvent->Phosgene_Reaction Heating Heating Purging->Heating 3 Distillation Vacuum Distillation Heating->Distillation 4 CHDI 1,4-Diisocyanato- cyclohexane Distillation->CHDI 5

Non-Phosgene Routes

Due to the high toxicity of phosgene, significant research has been dedicated to developing non-phosgene routes for isocyanate synthesis.[5] One prominent method involves the Curtius rearrangement of an acyl azide.

Experimental Protocol: Synthesis of trans-1,4-Diisocyanatocyclohexane via Curtius Rearrangement

This protocol is adapted from a patented method and involves a three-step process starting from trans-1,4-cyclohexanedicarboxylic acid.[6]

Step 1: Synthesis of trans-1,4-Cyclohexanedicarbonyl Chloride

  • In a reaction flask, mix trans-1,4-cyclohexanedicarboxylic acid with thionyl chloride.

  • Heat the mixture under reflux.

  • After the reaction is complete, recover the excess thionyl chloride under reduced pressure to obtain crude trans-1,4-cyclohexanedicarbonyl chloride.

Step 2: Formation of the Acyl Azide and Rearrangement to the Diisocyanate

  • Dissolve the crude trans-1,4-cyclohexanedicarbonyl chloride in a suitable solvent such as toluene, benzene, or xylene.

  • Heat the solution to a temperature between 45-75°C.

  • Slowly add sodium azide to the heated solution. The mixture is maintained at this temperature for 0.5-1.5 hours, during which the Curtius rearrangement occurs with the evolution of nitrogen gas.

Step 3: Isolation of trans-1,4-Diisocyanatocyclohexane

  • After the reaction is complete, filter the mixture to remove any insoluble materials.

  • Recover the solvent under reduced pressure.

  • Distill the residue to obtain pure trans-1,4-diisocyanatocyclohexane. A reported yield for this process is approximately 92%.[6]

Curtius_Rearrangement_Synthesis cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Azide Formation & Rearrangement cluster_step3 Step 3: Isolation Start_Acid trans-1,4-Cyclohexane- dicarboxylic Acid Reflux Reflux Start_Acid->Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reflux Acid_Chloride trans-1,4-Cyclohexane- dicarbonyl Chloride Reflux->Acid_Chloride Dissolve Dissolve in Toluene Acid_Chloride->Dissolve Heating_Azide Heat (45-75°C) Dissolve->Heating_Azide Sodium_Azide Sodium Azide (NaN₃) Sodium_Azide->Heating_Azide Filter Filter Heating_Azide->Filter Solvent_Removal Solvent Removal (Reduced Pressure) Filter->Solvent_Removal Distillation_Final Distillation Solvent_Removal->Distillation_Final Final_Product trans-1,4-Diisocyanato- cyclohexane Distillation_Final->Final_Product

Properties of this compound

The properties of this compound can vary depending on the isomeric composition (cis vs. trans). The trans isomer is a white waxy solid at room temperature, while the cis/trans mixture can be a liquid.[1][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance White waxy solid (trans) or colorless to light yellow liquid (cis/trans mixture)[1][7]
Melting Point 59-62 °C (trans)[8]
Boiling Point 145-146 °C at 32 mmHg; 122 °C at 12 mmHg[7][9]
Density approx. 1.23 g/cm³ (estimate); 1.15 g/cm³ (20/20°C, mixture)[6][7]
Vapor Pressure <0.02 mmHg at 20 °C (trans)[8]
Flash Point 145-146 °C at 32 mmHg; 95 °C (mixture)[6][7]
Solubility Insoluble in water, reacts with water. Soluble in many organic solvents.[1][2]
Refractive Index approx. 1.618 (estimate)[6]
Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a very strong and sharp absorption band corresponding to the asymmetric stretching of the isocyanate group (-N=C=O).

Wavenumber (cm⁻¹)IntensityAssignment
~2270Strong, SharpAsymmetric stretching of -N=C=O
~2930StrongAsymmetric C-H stretching of cyclohexyl CH₂
~2855StrongSymmetric C-H stretching of cyclohexyl CH₂
~1450MediumCH₂ scissoring of cyclohexyl

Note: These are expected values based on analogous compounds. Actual experimental values may vary slightly.[6]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are crucial for confirming the structure and purity of this compound. The chemical shifts will differ between the cis and trans isomers due to their different spatial arrangements.

Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.2 - 3.4Multiplet2H-CH-NCO
~1.0 - 2.0Multiplet8HCyclohexyl protons (-CH₂-)

Note: This is a generalized prediction. The actual spectrum will show more complex splitting patterns for the cyclohexane protons.[6]

Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~122-N=C=O
~50-CH-NCO
~30Cyclohexyl carbons (-CH₂-)

Note: Predicted data based on computational models and data from similar structures. Actual experimental values may vary.[6]

Experimental Protocol: NMR and IR Spectroscopy

  • NMR Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • IR Sample Application (ATR): Place a small drop of liquid this compound or a thin film of the molten solid directly onto the ATR crystal of the IR spectrometer.[6]

Spectroscopy_Workflow cluster_sample Sample cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy CHDI_Sample 1,4-Diisocyanato- cyclohexane NMR_Prep Dissolve in Deuterated Solvent CHDI_Sample->NMR_Prep IR_Prep Apply to ATR Crystal CHDI_Sample->IR_Prep NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra NMR_Prep->NMR_Acquisition NMR_Data Chemical Shifts, Multiplicities, Integration NMR_Acquisition->NMR_Data IR_Acquisition Acquire IR Spectrum IR_Prep->IR_Acquisition IR_Data Characteristic Absorption Bands IR_Acquisition->IR_Data

Applications

The primary application of this compound is as a monomer in the synthesis of polyurethanes.[2]

Polyurethane Elastomers

CHDI is used to create the hard segments in polyurethane elastomers. Its compact and symmetrical structure leads to tightly packed hard segments, resulting in polyurethanes with:[1]

  • Outstanding dynamic mechanical performance at high temperatures. [1]

  • Excellent UV and color stability. [1]

  • Superior resistance to solvents, abrasion, and hydrolysis. [1]

These properties make CHDI-based polyurethanes suitable for demanding applications such as coatings, adhesives, sealants, and elastomers (CASE).

Biomedical Applications and Drug Development

While direct applications of this compound in drug synthesis are not widely reported, its role in creating biocompatible polyurethanes is of significant interest to the biomedical and drug development fields. Aliphatic isocyanates like CHDI are generally considered more biocompatible than their aromatic counterparts because their degradation products are less toxic.[1]

Polyurethanes derived from aliphatic diisocyanates are being investigated for various biomedical applications, including:

  • Drug Delivery Systems: The tunable properties of polyurethanes make them candidates for creating nanoparticles, hydrogels, and other matrices for controlled drug release.

  • Medical Implants and Devices: The biocompatibility and mechanical properties of these polyurethanes are advantageous for use in medical implants where a low foreign-body response is crucial.[2] Research has shown that the surface chemistry of polyurethanes can modulate cellular responses, including protein adsorption and inflammatory events.[2]

  • Tissue Engineering: Polyurethane scaffolds can provide the necessary mechanical support and biocompatible surface for tissue regeneration.[10]

Cellular_Response_Logic Implant Polyurethane Implant (CHDI-based) Protein_Adsorption Protein Adsorption Implant->Protein_Adsorption Macrophage_Adhesion Macrophage Adhesion and Fusion Protein_Adsorption->Macrophage_Adhesion FBGC_Formation Foreign-Body Giant Cell (FBGC) Formation Macrophage_Adhesion->FBGC_Formation Cytokine_Release Cytokine Release (e.g., TNF-α, IL-4) Macrophage_Adhesion->Cytokine_Release Apoptosis Cellular Apoptosis Macrophage_Adhesion->Apoptosis Inflammatory_Response Inflammatory Response FBGC_Formation->Inflammatory_Response Cytokine_Release->Inflammatory_Response Biocompatibility Overall Biocompatibility Inflammatory_Response->Biocompatibility Influences Apoptosis->Biocompatibility Influences

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][11] It can cause severe skin burns and eye damage.[1]

  • Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[1][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] It is moisture-sensitive.[13]

  • Reactivity: Reacts exothermically with compounds containing active hydrogen, such as water, alcohols, amines, and acids.[2]

Conclusion

This compound is a valuable cycloaliphatic diisocyanate with a well-established role in the production of high-performance polyurethanes. Its synthesis can be achieved through both traditional and modern, safer chemical routes. The unique properties it imparts to polymers, particularly its contribution to UV stability and biocompatibility, make it a material of interest not only in industrial applications but also in the evolving field of biomedical materials and drug delivery. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Cis- and Trans- Isomers of 1,4-Diisocyanatocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis- and trans- isomers of 1,4-diisocyanatocyclohexane (CHDI), a cycloaliphatic diisocyanate of growing interest in polymer chemistry and specialty applications. While the trans-isomer is more commonly isolated and characterized, this guide consolidates available information on both stereoisomers, covering their synthesis, separation, physicochemical properties, and potential applications, with a particular focus on their relevance to the development of advanced materials.

Introduction to this compound Stereoisomers

This compound (C₈H₁₀N₂O₂) is a saturated cyclic diisocyanate featuring two isocyanate (-NCO) groups attached to a cyclohexane ring at the 1 and 4 positions. The stereochemistry of these substituents gives rise to two geometric isomers: cis-1,4-diisocyanatocyclohexane and trans-1,4-diisocyanatocyclohexane. The spatial arrangement of the isocyanate groups significantly influences the molecule's symmetry, conformational flexibility, and ultimately, the properties of polymers derived from it.

The trans-isomer, with its more linear and symmetric structure, tends to form highly ordered, crystalline hard segments in polyurethanes, imparting properties such as high melting points, excellent mechanical strength, and thermal stability. The cis-isomer, being less symmetrical, can disrupt this packing, leading to more amorphous polymers with different physical and mechanical characteristics.

Synthesis and Isomer Separation

The industrial production of this compound typically yields a mixture of cis- and trans-isomers. The most common synthetic route involves the phosgenation of 1,4-cyclohexanediamine. The isomer ratio in the final product is largely dependent on the isomer ratio of the starting diamine.

A stereospecific synthesis for the trans-isomer has also been developed, which allows for the production of the pure trans-diisocyanate. This method often involves the conversion of a mixture of cis- and trans-cyclohexane-1,4-dicarboxylic acid to the solid trans-dicarboxylic acid diamide, which is then further processed.

Separation of the cis- and trans-isomers of the precursor, 1,4-cyclohexanediamine, is a critical step in obtaining the pure diisocyanate isomers. This is commonly achieved through fractional crystallization of the diamine salts, such as the tartrate salts.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for the pure cis-isomer of this compound is limited in publicly available literature, the properties of the trans-isomer and the cis/trans mixture are better characterized.

Table 1: Physicochemical Properties of this compound Isomers

Propertytrans-1,4-Diisocyanatocyclohexanecis/trans-1,4-Diisocyanatocyclohexane Mixture
CAS Number 7517-76-2[1]2556-36-7[2]
Molecular Formula C₈H₁₀N₂O₂[1]C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [1]166.18 g/mol [2]
Appearance White solid[1]Colorless to light yellow clear liquid[2]
Melting Point 59-62 °C[3]Not applicable
Boiling Point 145-146 °C at 32 mmHg[1]122 °C at 12 mmHg[4]
Density 1.1162 g/mL at 25 °C[1]1.15 g/cm³ at 20 °C[4]
Vapor Pressure <0.02 mmHg at 20 °C[3]Not available

Spectroscopic Characterization

The differentiation and characterization of the cis- and trans-isomers are primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound Isomers

SpectrumIsomerPredicted Chemical Shift / WavenumberAssignment
¹H NMR trans~3.5 ppm (multiplet)CH-NCO
~1.4-2.2 ppm (multiplets)Cyclohexane CH₂
cisExpected to show more complex multiplets due to different magnetic environments of axial and equatorial protons.CH-NCO and Cyclohexane CH₂
¹³C NMR trans~122 ppm-N=C=O
~50 ppmCH-NCO
~30 ppmCyclohexane CH₂
cisExpected to show distinct signals for the isocyanate and cyclohexane carbons due to lower symmetry.-N=C=O, CH-NCO, and Cyclohexane CH₂
FTIR Both~2250-2275 cm⁻¹ (strong, sharp)Asymmetric stretching of -N=C=O group

Experimental Protocols

General Protocol for Spectroscopic Characterization

4.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

A general protocol for obtaining the FTIR spectrum of this compound isomers is as follows:

  • Sample Preparation: For the liquid cis/trans mixture, a small drop can be placed directly on a potassium bromide (KBr) plate or an Attenuated Total Reflectance (ATR) crystal. For the solid trans-isomer, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic strong and sharp absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2275 cm⁻¹.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra is as follows:

  • Sample Preparation: Dissolve 10-20 mg of the diisocyanate isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shifts and coupling constants of the cyclohexane ring protons and carbons will differ between the cis- and trans-isomers due to their different stereochemistry.

Synthesis and Isomer Separation Workflow

The following diagram illustrates a typical workflow for the synthesis of a this compound isomer mixture and the separation of the precursor diamine isomers.

G cluster_synthesis Synthesis of CHDI Isomer Mixture cluster_separation Separation of Precursor Isomers pda 1,4-Phenylenediamine h2 Hydrogenation pda->h2 chda_mix cis/trans-1,4-Cyclohexanediamine Mixture h2->chda_mix phosgene Phosgenation chda_mix->phosgene chdi_mix cis/trans-1,4-Diisocyanatocyclohexane Mixture phosgene->chdi_mix chda_mix2 cis/trans-1,4-Cyclohexanediamine Mixture tartaric_acid Addition of Tartaric Acid chda_mix2->tartaric_acid fractional_crystallization Fractional Crystallization tartaric_acid->fractional_crystallization trans_salt trans-Diamine Tartrate (less soluble) fractional_crystallization->trans_salt cis_salt cis-Diamine Tartrate (more soluble) fractional_crystallization->cis_salt hydrolysis_trans Hydrolysis trans_salt->hydrolysis_trans hydrolysis_cis Hydrolysis cis_salt->hydrolysis_cis trans_chda Pure trans-1,4-Cyclohexanediamine hydrolysis_trans->trans_chda cis_chda Pure cis-1,4-Cyclohexanediamine hydrolysis_cis->cis_chda

Caption: Workflow for the synthesis of this compound and separation of its diamine precursors.

Applications in Polymer Chemistry and Potential in Drug Development

The primary application of this compound is in the synthesis of polyurethanes. The choice of isomer has a profound impact on the final polymer properties.

  • trans-1,4-Diisocyanatocyclohexane: The high symmetry and linearity of the trans-isomer lead to polyurethanes with highly ordered hard segments, resulting in materials with excellent mechanical properties, high thermal stability, and good resistance to UV degradation. These are suitable for high-performance elastomers, coatings, and fibers.

  • cis-1,4-Diisocyanatocyclohexane: The less regular structure of the cis-isomer disrupts the crystalline packing of the hard segments, leading to more amorphous polyurethanes. These materials may exhibit lower melting points, increased flexibility, and different solubility characteristics.

Potential in Drug Development and Biomedical Applications:

While there is limited literature specifically detailing the use of this compound in drug delivery, the broader class of polyurethanes, particularly those derived from aliphatic diisocyanates, are extensively explored for biomedical applications. Aliphatic diisocyanates are generally preferred over aromatic ones due to their better biocompatibility and the non-carcinogenic nature of their degradation products.

Polyurethane-based systems are utilized in various drug delivery platforms, including:

  • Hydrogels: Polyurethane hydrogels can be designed to be stimuli-responsive (e.g., to pH or temperature), allowing for controlled drug release in specific physiological environments.[5] The crosslinking density, and thus the swelling behavior and drug diffusion, can be tuned by the choice of diisocyanate isomer.

  • Nanoparticles: Polyurethane nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific tissues or cells.

  • Biodegradable Implants: Biodegradable polyurethanes can be used to fabricate implants that provide structural support and release drugs over a prolonged period before being safely absorbed by the body.

The stereochemistry of this compound can be a valuable tool for tuning the properties of these drug delivery systems. For instance, the crystallinity imparted by the trans-isomer could be used to control the degradation rate and drug release kinetics of an implant. Conversely, the more amorphous nature of polymers from the cis-isomer might be beneficial for creating more flexible hydrogel networks.

G cluster_components Polyurethane Synthesis Components cluster_polymer Polymer Formation cluster_applications Potential Drug Delivery Applications chdi This compound (cis or trans) prepolymer Isocyanate-terminated Prepolymer chdi->prepolymer polyol Polyol (e.g., PEG, PCL) polyol->prepolymer extender Chain Extender (e.g., 1,4-Butanediol) polymerization Polymerization extender->polymerization prepolymer->polymerization pu Polyurethane polymerization->pu hydrogel Stimuli-Responsive Hydrogels pu->hydrogel nanoparticles Drug-Eluting Nanoparticles pu->nanoparticles implants Biodegradable Implants pu->implants

Caption: Pathway from this compound to potential drug delivery systems.

Safety and Handling

This compound, like other isocyanates, is a reactive compound and should be handled with care. It is sensitive to moisture and can react with water to release carbon dioxide. It is classified as harmful if swallowed or inhaled, and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.

Conclusion

The cis- and trans- isomers of this compound offer a versatile platform for the design of advanced polyurethane materials. The distinct stereochemistry of each isomer provides a powerful tool for tuning the physical, mechanical, and thermal properties of the resulting polymers. While the trans-isomer is more widely studied and utilized for its ability to create highly ordered and robust materials, the cis-isomer holds potential for applications requiring different material characteristics. Further research into the properties and applications of the pure cis-isomer is warranted, particularly in the field of biomedical materials and drug delivery, where precise control over polymer properties is paramount.

References

An In-depth Technical Guide to 1,4-Diisocyanatocyclohexane: Identifiers, Applications in Polymer Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-diisocyanatocyclohexane, a key building block in the synthesis of advanced polymers. This document details its chemical identifiers, provides in-depth experimental protocols for the synthesis of polyurethanes and polyimides, and outlines standard characterization techniques.

Chemical Identifiers of this compound

This compound is a cycloaliphatic diisocyanate available as a mixture of cis and trans isomers, with the trans isomer often being used in targeted applications. The compound is also commonly referred to as cyclohexane diisocyanate (CHDI). Below is a summary of its key identifiers.

IdentifierValueReference(s)
CAS Number (Mixture) 2556-36-7[1][2][3]
CAS Number (trans-isomer) 7517-76-2[4][5][6]
IUPAC Name This compound[7]
Chemical Formula C₈H₁₀N₂O₂[4][7]
Molecular Weight 166.18 g/mol [4][7]
InChI Key CDMDQYCEEKCBGR-UHFFFAOYSA-N[7]
Synonyms 1,4-Cyclohexane diisocyanate, CHDI, Cyclohexane, 1,4-diisocyanato-[4][7]

Applications in Polymer Synthesis

The primary application of this compound lies in the synthesis of polyurethanes and polyimides. Its aliphatic nature imparts excellent UV stability and biocompatibility to the resulting polymers, making them suitable for biomedical applications.

Polyurethane Synthesis

Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol. The following is a representative experimental protocol for the synthesis of a polyurethane elastomer using trans-1,4-diisocyanatocyclohexane and poly(tetramethylene glycol) (PTMG).

Experimental Protocol: Synthesis of Polyurethane Elastomer

Materials:

  • trans-1,4-Diisocyanatocyclohexane (CHDI)

  • Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )

  • 1,4-Butanediol (BDO) as a chain extender

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • N,N-Dimethylacetamide (DMAc) as the solvent

Procedure:

  • Drying of Reactants: Dry the PTMG and BDO under vacuum at 80°C for 24 hours to remove any moisture, which can react with the isocyanate groups.

  • Prepolymer Formation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the dried PTMG. Heat the flask to 70°C.

  • Add trans-1,4-diisocyanatocyclohexane to the flask with vigorous stirring. The molar ratio of NCO to OH groups should be approximately 2:1.

  • Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants).

  • Maintain the reaction at 80-90°C for 2-3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.

  • Chain Extension: Cool the prepolymer to approximately 60°C. Add the dried 1,4-butanediol (chain extender) dropwise while stirring vigorously. The amount of BDO should be calculated to react with the remaining isocyanate groups.

  • Continue stirring for another 1-2 hours until a significant increase in viscosity is observed.

  • Casting and Curing: Pour the viscous polyurethane solution into a Teflon mold.

  • Cure the polymer in an oven at 80°C for 12-24 hours.

  • Post-Curing: After demolding, post-cure the polyurethane film at room temperature for 7 days to ensure the completion of the reaction.

Polyimide Synthesis

Polyimides are synthesized from the reaction of a diisocyanate with a dianhydride. The following protocol describes the synthesis of a polyimide from trans-1,4-diisocyanatocyclohexane and pyromellitic dianhydride (PMDA).

Experimental Protocol: Synthesis of Polyimide

Materials:

  • trans-1,4-Diisocyanatocyclohexane (CHDI)

  • Pyromellitic dianhydride (PMDA)

  • N-Methyl-2-pyrrolidone (NMP) as the solvent

Procedure:

  • Reactant Purification: Purify PMDA by sublimation. Dry the CHDI over molecular sieves.

  • Polymerization: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the purified PMDA in anhydrous NMP.

  • Slowly add an equimolar amount of trans-1,4-diisocyanatocyclohexane to the solution at room temperature with constant stirring.

  • Heat the reaction mixture to 180-200°C and maintain for 4-6 hours. The reaction proceeds with the evolution of carbon dioxide.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyimide.

  • Filter the polymer and wash it thoroughly with methanol and then with hot water to remove any residual solvent and unreacted monomers.

  • Drying: Dry the polyimide powder in a vacuum oven at 100°C overnight.

Characterization of Polymers

The synthesized polyurethanes and polyimides can be characterized using various analytical techniques to determine their structure, thermal properties, and molecular weight.

TechniquePurposeTypical Observations
Fourier Transform Infrared (FTIR) Spectroscopy To confirm the formation of urethane or imide linkages and the disappearance of isocyanate groups.Polyurethane: Absence of the N=C=O stretching band (~2270 cm⁻¹). Appearance of N-H stretching (~3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹) of the urethane group. Polyimide: Appearance of characteristic imide absorption bands at ~1780 cm⁻¹ (asymmetric C=O stretching), ~1720 cm⁻¹ (symmetric C=O stretching), and ~1370 cm⁻¹ (C-N stretching).
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of the polymer.¹H NMR and ¹³C NMR spectra can confirm the expected monomer incorporation and the formation of the polymer backbone.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Provides the decomposition temperature of the polymer, indicating its stability at high temperatures.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.Reveals information about the polymer's amorphous and crystalline nature and its thermal transitions.

Process and Reaction Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows and reaction pathways described in this guide.

Polyurethane_Synthesis_Workflow Polyurethane Synthesis Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_processing Processing & Curing cluster_characterization Characterization Drying Drying of Polyol (e.g., PTMG) and Chain Extender (BDO) Prepolymer Prepolymer Formation: Polyol + Diisocyanate (CHDI) + Catalyst (DBTDL) Drying->Prepolymer Dried Reactants Chain_Extension Chain Extension: Prepolymer + Chain Extender (BDO) Prepolymer->Chain_Extension Isocyanate-terminated Prepolymer Casting Casting into Mold Chain_Extension->Casting Viscous Polymer Solution Curing Curing in Oven Casting->Curing Post_Curing Post-Curing at Room Temperature Curing->Post_Curing Analysis FTIR, NMR, TGA, DSC Post_Curing->Analysis Final Polyurethane Elastomer

Caption: A workflow diagram illustrating the key stages in the synthesis and characterization of polyurethanes.

Polyurethane_Reaction_Pathway Polyurethane Formation Reaction Reactants Polyol (R₁-OH) + Diisocyanate (OCN-R₂-NCO) Urethane {Urethane Linkage [-R₁-O-C(=O)-NH-R₂-NH-C(=O)-O-]}n Reactants->Urethane Polyaddition

Caption: The fundamental polyaddition reaction for the formation of a polyurethane.

Polyimide_Synthesis_Workflow Polyimide Synthesis Workflow cluster_reactants_pi Reactant Preparation cluster_synthesis_pi Synthesis cluster_processing_pi Purification & Drying cluster_characterization_pi Characterization Purification Purification of Dianhydride (PMDA) and Diisocyanate (CHDI) Polymerization Polymerization in Solvent (NMP) at High Temperature Purification->Polymerization Purified Monomers Precipitation Precipitation in Methanol Polymerization->Precipitation Polymer Solution Washing Washing with Methanol and Water Precipitation->Washing Drying Drying in Vacuum Oven Washing->Drying Analysis_PI FTIR, NMR, TGA, DSC Drying->Analysis_PI Final Polyimide Powder

Caption: A workflow diagram outlining the synthesis and purification process for polyimides.

Polyimide_Reaction_Pathway Polyimide Formation Reaction Reactants_PI Dianhydride + Diisocyanate Polyimide {Polyimide + CO₂} Reactants_PI->Polyimide Polycondensation

Caption: The general polycondensation reaction for the synthesis of polyimides from a dianhydride and a diisocyanate.

References

An In-depth Technical Guide to 1,4-Diisocyanatocyclohexane: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure and properties of 1,4-diisocyanatocyclohexane, a key compound in the synthesis of advanced polyurethanes. The information is tailored for researchers, scientists, and professionals in drug development and material science, with a focus on its chemical and physical characteristics.

Molecular Structure and Isomerism

This compound (CHDI) is an alicyclic diisocyanate. Its structure consists of a cyclohexane ring substituted with two isocyanate (-N=C=O) functional groups at positions 1 and 4. The spatial arrangement of these isocyanate groups relative to the plane of the cyclohexane ring gives rise to two geometric isomers: cis and trans.

The industrial product is often a mixture of both cis and trans isomers.[1][2][3] However, the trans isomer is also available as a purified product and is typically a white, waxy solid at room temperature.[4] The compact and symmetrical structure of CHDI, particularly the trans isomer, leads to the formation of tightly packed hard segments in polyurethane polymers.[4]

Below is a diagram illustrating the chemical structures of the cis and trans isomers of this compound.

G cluster_cis cis-1,4-Diisocyanatocyclohexane cluster_trans trans-1,4-Diisocyanatocyclohexane cis_structure cis_structure cis_NCO1 N=C=O cis_NCO2 N=C=O cis_cyclohexane Cyclohexane Ring cis_cyclohexane->cis_NCO1 axial cis_cyclohexane->cis_NCO2 equatorial trans_structure trans_structure trans_NCO1 N=C=O trans_NCO2 N=C=O trans_cyclohexane Cyclohexane Ring trans_cyclohexane->trans_NCO1 equatorial trans_cyclohexane->trans_NCO2 equatorial

Caption: Molecular structures of cis and trans isomers.

Editor's Note: The DOT script above is a conceptual representation. For a precise chemical drawing, specialized chemical structure drawing tools are recommended. The script below provides a more abstract, logical representation as requested.

molecular_structure cluster_isomers This compound Isomers C6H10 Cyclohexane Ring cis cis-Isomer C6H10->cis axial/equatorial trans trans-Isomer C6H10->trans equatorial/equatorial or axial/axial NCO1_cis N=C=O cis->NCO1_cis NCO2_cis N=C=O cis->NCO2_cis NCO1_trans N=C=O trans->NCO1_trans NCO2_trans N=C=O trans->NCO2_trans synthesis_workflow cluster_phosgenation Phosgenation Route cluster_non_phosgene Non-Phosgene Route p-Phenylenediamine p-Phenylenediamine 1,4-Cyclohexanediamine 1,4-Cyclohexanediamine p-Phenylenediamine->1,4-Cyclohexanediamine Hydrogenation 1,4-Diisocyanatocyclohexane_P 1,4-Diisocyanatocyclohexane_P 1,4-Cyclohexanediamine->1,4-Diisocyanatocyclohexane_P + Phosgene Cyclohexane-1,4-dimethyl ester Cyclohexane-1,4-dimethyl ester Amide Amide Cyclohexane-1,4-dimethyl ester->Amide Amidation N-chloroamide N-chloroamide Amide->N-chloroamide Chlorination Bis-N,N-diethylurea Bis-N,N-diethylurea N-chloroamide->Bis-N,N-diethylurea + Diethylamine 1,4-Diisocyanatocyclohexane_NP 1,4-Diisocyanatocyclohexane_NP Bis-N,N-diethylurea->1,4-Diisocyanatocyclohexane_NP Thermal Decomposition

References

An In-depth Technical Guide to the Solubility of 1,4-Diisocyanatocyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,4-diisocyanatocyclohexane, a key monomer in the synthesis of polyurethanes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, factors influencing solubility, and comparative data of structurally related diisocyanates. Furthermore, a detailed experimental protocol for determining the solubility of this compound via the gravimetric method is provided to enable researchers to generate precise data under their specific experimental conditions.

Introduction to this compound

This compound is an aliphatic diisocyanate that exists as a mixture of cis and trans isomers. It is a versatile building block in polymer chemistry, particularly in the production of polyurethanes with desirable properties such as light stability, weather resistance, and excellent mechanical strength. Understanding its solubility in various organic solvents is critical for its effective use in synthesis, formulation, and processing. The choice of solvent can significantly impact reaction kinetics, processability, and the final properties of the resulting polymer.

Solubility of this compound: A Qualitative Overview

While precise quantitative data is scarce, qualitative assessments indicate that this compound is generally soluble in a range of common organic solvents. This solubility is attributed to the principle of "like dissolves like," where the nonpolar cyclohexane ring and the polar isocyanate groups allow for favorable interactions with various solvent types.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubility
KetonesAcetoneSoluble
Aromatic HydrocarbonsToluene, BenzeneSoluble
AlkanesHexaneSoluble
WaterInsoluble

It is important to note that isocyanates are highly reactive towards protic solvents like water and alcohols, leading to the formation of ureas and urethanes, respectively. Therefore, anhydrous solvents are essential for dissolving this compound without degradation.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors:

  • Solvent Polarity: As a molecule with both nonpolar (cyclohexane ring) and polar (isocyanate groups) characteristics, its solubility is optimal in solvents of intermediate polarity. It demonstrates good solubility in nonpolar aromatic hydrocarbons and more polar ketones.

  • Temperature: The solubility of solids in liquids generally increases with temperature.[1] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

  • Moisture Content: this compound is sensitive to moisture. The presence of water in the solvent will lead to a chemical reaction, forming insoluble polyureas. This reaction effectively removes the diisocyanate from the solution, and is not a true reflection of its solubility. Therefore, the use of dry (anhydrous) solvents is crucial for accurate solubility determination and for any application where the diisocyanate is intended to remain unreacted in solution.

Comparative Solubility Data of Other Diisocyanates

To provide a frame of reference, the following table summarizes the solubility of two widely used industrial diisocyanates: Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI). While TDI is an aromatic diisocyanate and MDI is a larger aromatic diisocyanate, their solubility behavior can offer insights into the types of solvents that are likely to be effective for this compound.

Table 2: Solubility of Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI) in Organic Solvents

DiisocyanateSolventSolubility
Toluene Diisocyanate (TDI)AcetoneSoluble[2][3][4][5]
BenzeneSoluble[2][3][5]
TolueneSoluble[2]
EtherSoluble[2][3][5]
Carbon TetrachlorideMiscible[5][6]
KeroseneSoluble[6]
WaterInsoluble[2][6]
Methylene Diphenyl Diisocyanate (MDI)OctaneSoluble[7]
BenzeneSoluble[7]
KeroseneSoluble[7]
WaterInsoluble/Reactive[7][8]

This table provides a general overview. For specific quantitative data, it is recommended to consult dedicated chemical engineering literature and databases.

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for determining the solubility of this compound in a given organic solvent using the gravimetric method. This method is straightforward and relies on accurately measuring the mass of solute dissolved in a known mass of solvent.[1][9][10]

5.1. Materials and Equipment

  • This compound (analytical grade)

  • Anhydrous organic solvent of interest

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or water bath with temperature control

  • Sealed, airtight glass vials or flasks

  • Syringe with a syringe filter (PTFE, 0.2 or 0.45 µm pore size)

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven

  • Desiccator

5.2. Experimental Procedure

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation. b. Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature. c. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check if the concentration of the solute remains constant to confirm equilibrium has been reached.[1]

  • Sample Withdrawal and Filtration: a. Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis: a. Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution. b. Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its boiling point and decomposition temperature should be chosen, under vacuum if necessary). c. Continue the evaporation process until a constant weight of the dried this compound residue is achieved. d. Cool the evaporation dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture. e. Weigh the evaporation dish with the dry solute.

5.3. Calculation of Solubility

  • Mass of the solution: (Weight of dish with filtrate) - (Weight of empty dish)

  • Mass of the solute (this compound): (Weight of dish with dry solute) - (Weight of empty dish)

  • Mass of the solvent: (Mass of the solution) - (Mass of the solute)

  • Solubility ( g/100 g solvent): (Mass of the solute / Mass of the solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the gravimetric determination of the solubility of this compound.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Collection and Filtration cluster_2 Gravimetric Analysis cluster_3 Calculation A Add excess this compound to anhydrous solvent in a sealed vial B Equilibrate in a thermostatic shaker at a constant temperature A->B C Withdraw supernatant using a pre-warmed syringe B->C D Filter the solution into a pre-weighed evaporation dish C->D E Weigh the dish with the saturated solution D->E F Evaporate the solvent in a drying oven to constant weight E->F G Cool in a desiccator and weigh the dish with the dry solute F->G H Calculate the mass of the solution, solute, and solvent G->H I Determine solubility in g/100 g of solvent H->I

Gravimetric Solubility Determination Workflow.

Conclusion

References

Reactivity of 1,4-Diisocyanatocyclohexane with Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisocyanatocyclohexane (CHDI) is a cycloaliphatic diisocyanate that serves as a crucial building block in the synthesis of a variety of polymers, most notably polyurethanes. Its non-aromatic nature imparts excellent UV stability and color retention to the final products, making it a desirable monomer for coatings, elastomers, and biomedical materials. The reactivity of the two isocyanate (-NCO) groups in CHDI is of paramount importance for controlling polymerization kinetics, polymer architecture, and ultimately, the material's properties. This technical guide provides an in-depth analysis of the reactivity of this compound with common nucleophiles, detailed experimental protocols for kinetic analysis, and a summary of expected reactivity trends.

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles containing active hydrogen atoms. The stereochemistry of the cyclohexane ring, existing as cis and trans isomers, also influences the reactivity and the properties of the resulting polymers. Generally, the trans isomer is thermodynamically more stable, which can affect reaction kinetics.

Core Reactivity Principles

The fundamental reaction of an isocyanate group with a nucleophile (Nu-H) proceeds via a nucleophilic addition mechanism. The general order of reactivity for common nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Alcohols > Water > Thiols

This reactivity hierarchy is influenced by the nucleophilicity and steric hindrance of the attacking species.

Reaction with Amines

The reaction of this compound with primary or secondary amines is extremely rapid and leads to the formation of substituted ureas. This reaction is often too fast to monitor with standard laboratory techniques without specialized equipment for rapid kinetics.

Reaction with Alcohols

The reaction with alcohols produces urethane linkages and is the foundation of polyurethane chemistry. This reaction is typically slower than the reaction with amines and is often catalyzed, especially with sterically hindered alcohols. Common catalysts include organotin compounds like dibutyltin dilaurate (DBTDL) and tertiary amines. The reaction rate is also influenced by the steric hindrance of the alcohol, with primary alcohols reacting faster than secondary, which are in turn faster than tertiary alcohols.

Reaction with Water

The reaction of this compound with water is a critical consideration, as it can be a competing reaction during polyurethane synthesis. This reaction initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The newly formed amine can then rapidly react with another isocyanate group to form a urea linkage. This reaction is responsible for the foaming in certain polyurethane applications.

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively available in the public domain, the following table summarizes the expected relative reactivity and provides illustrative kinetic parameters based on studies of analogous isocyanates, such as phenyl isocyanate and dicyclohexylmethane-4,4'-diisocyanate (H12MDI).

NucleophileProductRelative RateIllustrative Second-Order Rate Constant (k) at 40°C [L/(mol·s)]Activation Energy (Ea) [kJ/mol]
Primary Amine (e.g., n-Butylamine)DiureaVery High> 1Low
Primary Alcohol (e.g., 1-Butanol)DiurethaneModerate~ 5.9 x 10⁻⁴ (with DBTDL catalyst)30-40
Secondary Alcohol (e.g., 2-Butanol)DiurethaneLow~ 1.8 x 10⁻⁴ (with DBTDL catalyst)40-50
WaterDiurea + CO₂LowCatalyst DependentModerate

Note: The provided rate constants are for illustrative purposes and are based on catalyzed reactions of similar aliphatic isocyanates. Actual rates for this compound will vary depending on the specific nucleophile, solvent, temperature, and catalyst used.

Experimental Protocols

The following are detailed methodologies for the kinetic analysis of the reaction of this compound with nucleophiles.

Kinetic Analysis by In-Situ FT-IR Spectroscopy

This method allows for real-time monitoring of the isocyanate concentration.

Materials and Equipment:

  • Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) probe or a transmission cell.

  • Thermostated reaction vessel.

  • Magnetic stirrer.

  • This compound (CHDI).

  • Nucleophile of interest (e.g., alcohol, amine).

  • Anhydrous solvent (e.g., toluene, N,N-dimethylformamide).

  • Catalyst (if required, e.g., dibutyltin dilaurate).

Procedure:

  • Preparation: Prepare stock solutions of CHDI, the nucleophile, and the catalyst in the anhydrous solvent. Ensure all glassware is thoroughly dried.

  • Instrument Setup: Set up the FT-IR spectrometer to acquire spectra at regular intervals (e.g., every 30-60 seconds). The characteristic isocyanate peak appears around 2250-2275 cm⁻¹.

  • Reaction Initiation: In the thermostated reaction vessel, mix the nucleophile solution and the solvent. Allow the mixture to reach thermal equilibrium.

  • Data Acquisition: Initiate the reaction by adding the CHDI solution (and catalyst, if used) and immediately start FT-IR data acquisition.

  • Monitoring: Monitor the decrease in the absorbance of the isocyanate peak over time.

  • Data Analysis: Integrate the area of the isocyanate peak at each time point. Use this data to plot the concentration of CHDI versus time. From this plot, the reaction order and rate constant can be determined using appropriate kinetic models (e.g., plotting ln[NCO] vs. time for a pseudo-first-order reaction).

Kinetic Analysis by HPLC

This method involves quenching the reaction at specific time points and analyzing the samples.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector.

  • Thermostated reaction vessel.

  • Quenching solution (e.g., a solution of a highly reactive amine like dibutylamine in a suitable solvent).

  • Syringes and vials.

  • This compound (CHDI).

  • Nucleophile of interest.

  • Anhydrous solvent.

Procedure:

  • Reaction Setup: Set up the reaction in a thermostated vessel as described for the FT-IR method.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing an excess of the quenching solution. The quenching agent will react with any unreacted CHDI to form a stable urea derivative.

  • Sample Preparation: Dilute the quenched samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the samples into the HPLC system. Develop a method to separate and quantify the derivatized CHDI.

  • Data Analysis: Create a calibration curve for the derivatized CHDI. Use this curve to determine the concentration of unreacted CHDI in each quenched sample. Plot the concentration of CHDI versus time to determine the reaction kinetics.

Visualizations

Reaction Pathways

G General Reaction Pathways of this compound cluster_amine Reaction with Amine (R-NH₂) cluster_alcohol Reaction with Alcohol (R-OH) cluster_water Reaction with Water (H₂O) CHDI This compound (OCN-C₆H₁₀-NCO) Amine Primary Amine (R-NH₂) CHDI->Amine Alcohol Alcohol (R-OH) CHDI->Alcohol Water Water (H₂O) CHDI->Water Urea_Water Diurea Urea Diurea (R-NH-CO-NH-C₆H₁₀-NH-CO-NH-R) Amine->Urea Very Fast Urethane Diurethane (R-O-CO-NH-C₆H₁₀-NH-CO-O-R) Alcohol->Urethane Moderate CarbamicAcid Unstable Carbamic Acid Intermediate Water->CarbamicAcid Slow AmineIntermediate Diamine Intermediate (H₂N-C₆H₁₀-NH₂) CarbamicAcid->AmineIntermediate CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 AmineIntermediate->Urea_Water Fast

Caption: Reaction pathways of this compound with various nucleophiles.

Experimental Workflow for Kinetic Analysis

G Workflow for Kinetic Analysis of CHDI Reactions cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_ftir FT-IR Method cluster_hplc HPLC Method cluster_results Results prep_solutions Prepare Stock Solutions (CHDI, Nucleophile, Solvent, Catalyst) dry_glassware Dry Glassware prep_solutions->dry_glassware setup_reaction Set up Thermostated Reaction Vessel dry_glassware->setup_reaction initiate_reaction Initiate Reaction by Adding CHDI setup_reaction->initiate_reaction ftir_path In-Situ FT-IR initiate_reaction->ftir_path hplc_path HPLC Analysis initiate_reaction->hplc_path ftir_acquire Acquire Spectra Over Time ftir_analyze Integrate -NCO Peak ftir_acquire->ftir_analyze ftir_plot Plot [NCO] vs. Time ftir_analyze->ftir_plot determine_kinetics Determine Reaction Order and Rate Constant (k) ftir_plot->determine_kinetics hplc_sample Take Aliquots at Intervals hplc_quench Quench Reaction hplc_sample->hplc_quench hplc_analyze Analyze by HPLC hplc_quench->hplc_analyze hplc_quantify Quantify Unreacted CHDI hplc_analyze->hplc_quantify hplc_plot Plot [CHDI] vs. Time hplc_quantify->hplc_plot hplc_plot->determine_kinetics

Caption: Experimental workflow for determining the reaction kinetics of this compound.

Applications in Drug Development

The reactivity of this compound is leveraged in drug development for the synthesis of polyurethane-based drug delivery systems. The biocompatibility and tunable degradation rates of polyurethanes make them suitable for creating nanoparticles, hydrogels, and micelles for controlled drug release. By carefully selecting the nucleophilic co-monomers (e.g., polyethylene glycol, polylactic acid with hydroxyl end-groups), the properties of the resulting polyurethane can be tailored to specific drug delivery applications. The reaction kinetics are critical in controlling the molecular weight and architecture of the polymer, which in turn influences drug loading capacity and release profiles.

Conclusion

This compound is a versatile monomer with a well-defined reactivity profile. Its reactions with nucleophiles, particularly amines and alcohols, are fundamental to the synthesis of a wide range of polymeric materials. Understanding the kinetics of these reactions is essential for controlling polymer properties and for designing novel materials for advanced applications, including in the pharmaceutical and biomedical fields. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the reactivity of this important cycloaliphatic diisocyanate.

In-depth Technical Guide to 1,4-Diisocyanatocyclohexane for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-diisocyanatocyclohexane (CHDI), a crucial building block in the development of advanced drug delivery systems. This document outlines its chemical properties, commercial availability, and its application in the synthesis of biocompatible polyurethanes for therapeutic applications. Detailed experimental protocols and visual diagrams are provided to support researchers in their practical applications of this versatile compound.

Introduction to this compound

This compound is a cycloaliphatic diisocyanate that exists as a mixture of cis and trans isomers. The symmetrical and compact structure of CHDI imparts unique properties to the polymers it forms, including excellent UV and color stability, as well as superior resistance to solvents, abrasion, and hydrolysis.[1] These characteristics make it a valuable monomer in the synthesis of polyurethanes (PUs) intended for biomedical applications. In the pharmaceutical industry, CHDI is primarily utilized in the creation of drug delivery vehicles such as nanoparticles, microparticles, and hydrogels, where it acts as a crosslinker or a key component of the polymer backbone.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, primarily as a mixture of cis and trans isomers, or as the isolated trans isomer. The choice between the isomer mixture and the pure trans isomer can influence the physical and mechanical properties of the resulting polyurethane.

SupplierProduct NameCAS NumberPurity/SpecificationsFormat
TCI Chemicals This compound (cis- and trans- mixture)2556-36-7>98.0% (GC), Total isomers: min. 95.0%Colorless to light yellow clear liquid
Thermo Scientific Chemicals trans-1,4-Cyclohexane diisocyanate, 97%7517-76-297%White to cream or pale yellow powder/crystalline powder
Parchem 1,4-Cyclohexane diisocyanate2556-36-7Typical product specifications available upon requestNot specified
Santa Cruz Biotechnology trans-1,4-Cyclohexane diisocyanate7517-76-2Specifications available on the Certificate of AnalysisNot specified
HENAN NEW BLUE CHEMICAL CO.,LTD Cyclohexane,1,4-diisocyanato-2556-36-799%White powder
Elex Biotech LLC This compound (mixture of cis- and trans-)Not specifiedNot specifiedNot specified
Semantelli This compound (mixture of cis- and trans-)Not specifiedNot specifiedNot specified
Georganics trans-1,4-Cyclohexane diisocyanate7517-76-2High purityNot specified

Application in Drug Delivery Systems: Polyurethane-Based Carriers

The primary application of this compound in drug development is in the synthesis of polyurethanes for creating drug delivery systems (DDS).[2][3][4] Polyurethanes are versatile polymers formed by the reaction of a diisocyanate with a diol or polyol.[2] The properties of the resulting polyurethane can be tailored by carefully selecting the diisocyanate, polyol, and any chain extenders. Aliphatic diisocyanates like CHDI are often preferred for biomedical applications due to their biocompatibility.[4]

These polyurethane-based DDS can encapsulate therapeutic agents, protecting them from degradation and enabling controlled or targeted release. The versatility of polyurethane chemistry allows for the creation of various types of DDS, including:

  • Nanoparticles and Microparticles: These particulate systems can encapsulate drugs and deliver them to specific sites in the body.[3]

  • Micelles: Amphiphilic block copolymers containing polyurethane segments can self-assemble into micelles, which are useful for solubilizing and delivering hydrophobic drugs.

  • Hydrogels: Crosslinked polyurethane networks can form hydrogels capable of absorbing large amounts of water and providing sustained drug release.

The following diagram illustrates the general workflow for the synthesis of polyurethane microparticles for drug delivery, a common application of diisocyanates in this field.

G cluster_prep Phase Preparation cluster_synthesis Synthesis cluster_purification Purification & Drying organic_phase Organic Phase (Diisocyanates in Acetone) mixing Rapid Mixing (Magnetic Stirring) organic_phase->mixing aqueous_phase Aqueous Phase (Polyols, Surfactant in Water) aqueous_phase->mixing emulsification Emulsification mixing->emulsification polymerization Interfacial Polyaddition emulsification->polymerization washing Washing polymerization->washing centrifugation Centrifugation washing->centrifugation drying Drying in Petri Dishes centrifugation->drying final_product Polyester-Urethane Microparticles (PeU_MP) drying->final_product

Workflow for the synthesis of polyester-urethane microparticles.

Experimental Protocol: Synthesis of Polyurethane Microparticles for Curcumin Delivery

The following protocol is adapted from a study by Munteanu et al. (2022), which describes the synthesis of polyester-urethane microparticles for the delivery of curcumin, a therapeutic agent for oropharyngeal cancer.[5] While this specific study utilized a mixture of isophorone-diisocyanate (IPDI) and hexamethylene-diisocyanate (HMDI), the methodology is representative of the synthesis of polyurethane microparticles using aliphatic diisocyanates like this compound.

Materials:

  • Diisocyanates: Isophorone-diisocyanate (IPDI) and Hexamethylene-diisocyanate (HMDI) (Can be substituted with this compound)

  • Polyols: 1,4-butanediol (BD), Polycaprolactone diol (PC), Polyethylene-glycol (PEG)

  • Surfactant: Tween®20

  • Solvent: Acetone

  • Aqueous Phase: Deionized water

  • Active Pharmaceutical Ingredient (API): Curcumin (Cc)

  • Drug Release Medium: Phosphate buffer pH 7.4

Procedure:

  • Preparation of the Organic Phase:

    • Prepare a mixture of the diisocyanates (e.g., IPDI and HMDI, or this compound) in acetone.

    • Stir the mixture magnetically at 450 rpm at 25°C for 10 minutes.

  • Preparation of the Aqueous Phase:

    • Prepare a mixture of the polyols (BD, PC, PEG) and the surfactant (Tween®20) in deionized water.

    • If encapsulating a drug, dissolve the API (e.g., Curcumin) in this phase.

    • Homogenize the mixture by magnetic stirring at 450 rpm at 25°C for 10 minutes.

  • Synthesis of Microparticles:

    • Rapidly mix the organic and aqueous phases.

    • Continue magnetic stirring at 450 rpm at 30°C for 3 hours. No catalyst is required for this reaction.

  • Purification and Drying:

    • Repeatedly wash and centrifuge the resulting microparticle suspension to remove unreacted monomers and solvent.

    • Dry the purified microparticles as thin layers in Petri dishes at 65°C for approximately 48 hours.

Characterization:

  • The size, homogeneity (polydispersity index, PDI), and surface charge (Zeta potential) of the synthesized microparticles can be determined using a Zetasizer.

  • The drug release profile can be evaluated by suspending the drug-loaded microparticles in a suitable medium (e.g., phosphate buffer pH 7.4) and measuring the concentration of the released drug over time.

The following diagram illustrates the chemical reaction at the heart of polyurethane synthesis, where the isocyanate group reacts with a hydroxyl group to form a urethane linkage.

G diisocyanate Diisocyanate (R'-(N=C=O)₂) urethane Polyurethane (-[R'-NH-CO-O-R-O-CO-NH]n-) diisocyanate->urethane + polyol Polyol (R-(OH)₂) polyol->urethane

Basic chemical reaction for the formation of a polyurethane.

Conclusion

This compound is a key aliphatic diisocyanate with significant potential in the pharmaceutical sciences. Its ability to form stable, biocompatible polyurethanes makes it an excellent candidate for the development of innovative drug delivery systems. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work. The continued exploration of polyurethanes derived from this compound is expected to lead to the creation of novel and effective therapeutic delivery platforms.

References

An In-depth Technical Guide to the Safe Handling of 1,4-Diisocyanatocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 1,4-diisocyanatocyclohexane, a compound requiring careful management in a laboratory and development setting. The following sections detail the hazards, necessary protective measures, and emergency procedures to ensure the safety of all personnel.

Hazard Identification and Classification

This compound is a hazardous chemical with multiple routes of toxicity. It is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It can cause severe skin burns, eye damage, and may lead to allergic skin reactions or respiratory sensitization.[1][2][3][4]

Table 1: GHS Hazard Classifications for this compound

Hazard ClassHazard Statement
Acute toxicity, oralH301: Toxic if swallowed[1]
Acute toxicity, dermalH311: Toxic in contact with skin[1]
Skin corrosion/irritationH314: Causes severe skin burns and eye damage[1]
Sensitization, SkinH317: May cause an allergic skin reaction[1][4]
Serious eye damage/eye irritationH318: Causes serious eye damage[1]
Acute toxicity, inhalationH331: Toxic if inhaled[1][4]
Sensitization, respiratoryH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][4]
Specific target organ toxicity (single exposure)H335: May cause respiratory irritation[4]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC8H10N2O2[1]
Molecular Weight166.18 g/mol [1]
AppearanceColorless to Light yellow clear liquid
SolubilityHydrolyzes in water[5]

Safe Handling and Storage Protocols

2.1. Handling:

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][3][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 3.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][6] Do not breathe dust, mist, gas, vapors, or spray.[3][4][7]

  • Hygiene: Wash hands and face thoroughly after handling.[3][6] Do not eat, drink, or smoke in handling areas.[2][3][6]

  • Ignition Sources: Keep away from heat and all ignition sources.[1][8] Use non-sparking tools and ground all equipment.[2][8]

  • Incompatible Materials: Avoid contact with water, alcohols, amines, strong oxidizing agents, and bases.[5][8][9] Reactions with these substances can be exothermic and release toxic gases.[8][9]

2.2. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][5][6]

  • Security: Store in a locked-up area.[2][3][4]

  • Segregation: Store away from incompatible materials and foodstuff containers.[2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with this compound.

Table 3: Recommended Personal Protective Equipment

Body PartProtectionSpecification
Respiratory RespiratorA full-face or half-face respirator with filters suitable for organic vapors and particulates is recommended.[10] In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[1][7]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are suitable.[10] Gloves must be inspected prior to use.[2]
Eyes/Face Safety goggles and face shieldUse where there is a potential for splashing.
Body Protective clothingWear fire/flame resistant and impervious clothing, such as coveralls or a disposable suit, to prevent skin contact.[2]

Emergency Procedures

4.1. First Aid Measures:

  • Inhalation: Move the victim to fresh air immediately.[2][3][6] If breathing is difficult, give oxygen.[2] If not breathing, provide artificial respiration (do not use mouth-to-mouth).[2][3][6] Seek immediate medical attention.[3][6][11]

  • Skin Contact: Immediately remove all contaminated clothing.[2][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][6] Seek immediate medical attention.[3][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3][6] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[3][6][11]

  • Ingestion: Do NOT induce vomiting.[2][3][6] Rinse the mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][6] Call a physician or poison control center immediately.[2][3][6][11]

4.2. Fire Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam for small fires.[1][2][8] For large fires, use a water spray, fog, or alcohol-resistant foam.[1][8]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[1][8]

  • Specific Hazards: The material is combustible but does not ignite readily.[1] Containers may explode when heated or contaminated with water.[7][9] Fire will produce irritating, corrosive, and/or toxic gases.[1][9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

4.3. Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area.[2][3][6] Wear appropriate PPE.[2][3][6] Ensure adequate ventilation.[2][6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2][6] Do not let the chemical enter drains, sewers, or waterways.[2][6][8]

  • Containment and Cleaning: Isolate the spill or leak area for at least 50 meters for liquids and 25 meters for solids.[1][8][9] Contain the spill with non-combustible absorbent material (e.g., sand, earth, vermiculite).[6] Collect the spillage and place it in a suitable, labeled container for disposal.[2][3][6] Do not seal waste containers tightly due to the potential for CO2 buildup from reaction with moisture.[12]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the safety data sheets are not publicly available in the provided search results. Such protocols are typically found in specialized toxicology reports or peer-reviewed scientific literature, which require targeted database searches beyond the scope of this guide.

Safety Workflow and Logic Diagrams

The following diagrams illustrate the key decision-making processes for handling this compound safely.

Hazard_Identification_and_Control cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_emergency Emergency Preparedness Start Identify Task with This compound AssessHazards Assess Hazards: - Toxicity (Inhalation, Dermal, Oral) - Corrosivity - Sensitization Start->AssessHazards ImplementControls Implement Engineering Controls (Fume Hood, Ventilation) AssessHazards->ImplementControls SelectPPE Select Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) ImplementControls->SelectPPE SafeHandling Follow Safe Handling Procedures SelectPPE->SafeHandling EmergencyPlan Ensure Emergency Plan is in Place (Spill Kit, First Aid, Fire Extinguisher) SafeHandling->EmergencyPlan

Caption: Hazard Identification and Control Workflow for this compound.

Emergency_Response_Flowchart cluster_incident Incident Occurs cluster_response Immediate Response cluster_followup Follow-up Actions Incident Exposure or Spill Incident AssessSituation Assess the Situation (Nature of Incident, Immediate Dangers) Incident->AssessSituation Evacuate Evacuate Area if Necessary AssessSituation->Evacuate Major Spill/Fire FirstAid Administer First Aid AssessSituation->FirstAid Personal Exposure ContainSpill Contain Spill AssessSituation->ContainSpill Minor Spill Report Report Incident Evacuate->Report SeekMedical Seek Professional Medical Attention FirstAid->SeekMedical Decontaminate Decontaminate Area and Equipment ContainSpill->Decontaminate SeekMedical->Report Decontaminate->Report

Caption: Emergency Response Flowchart for Incidents involving this compound.

References

Methodological & Application

Synthesis of High-Performance Polyurethanes Utilizing 1,4-Diisocyanatocyclohexane: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of polyurethanes using 1,4-diisocyanatocyclohexane (CHDI), a cycloaliphatic diisocyanate known for imparting excellent mechanical properties, thermal stability, and light resistance to the resulting polymers. This document outlines detailed experimental protocols for both the one-shot and prepolymer synthesis methods, offering flexibility for various research and development applications, including the formulation of advanced materials for drug delivery systems.

Introduction

Polyurethanes (PUs) are a versatile class of block copolymers composed of alternating soft and hard segments. The hard segments, formed by the reaction of a diisocyanate and a chain extender, contribute to the polymer's strength and thermal properties, while the soft segments, typically a long-chain polyol, provide flexibility and elasticity. The choice of diisocyanate is a critical factor in determining the final properties of the polyurethane.

This compound, existing as cis and trans isomers, offers a unique combination of a rigid cycloaliphatic ring and reactive isocyanate groups. Polyurethanes based on 1,4-CHDI exhibit superior properties compared to those synthesized from some other aliphatic diisocyanates, making them attractive for applications demanding high performance. These properties include enhanced mechanical strength, improved thermal stability, and excellent resistance to UV degradation, which is a significant advantage over aromatic diisocyanate-based polyurethanes that tend to yellow upon light exposure.

This document provides detailed methodologies for the synthesis of polyurethanes using this compound, with a focus on two common synthesis techniques: the one-shot method and the prepolymer method.

Key Reactants

  • Diisocyanate: this compound (CHDI)

  • Polyol (Soft Segment): Polytetramethylene ether glycol (PTMEG), also known as polytetrahydrofuran (PTHF).

  • Chain Extender (Hard Segment): 1,4-Butanediol (BDO)

Synthesis Methodologies

Two primary methods for polyurethane synthesis are detailed below: the one-shot process and the prepolymer process. The choice of method depends on the desired polymer structure, properties, and processing characteristics.

One-Shot Synthesis Method

The one-shot method is a straightforward process where the diisocyanate, polyol, and chain extender are mixed and reacted simultaneously. This method is often used for its simplicity and rapid polymerization.

1. Reactant Preparation:

  • Dry the polytetramethylene ether glycol (PTMEG) and 1,4-butanediol (BDO) under vacuum at 80°C for at least 4 hours to remove any moisture, which can react with the isocyanate groups.
  • Melt the solid this compound (CHDI) in an oven at 70-80°C before use.
  • Allow all reactants to reach the desired reaction temperature before mixing.

2. Stoichiometry Calculation (NCO/OH Ratio):

  • The ratio of isocyanate groups (NCO) to hydroxyl groups (OH) is a critical parameter that influences the molecular weight and properties of the final polymer.
  • Calculate the equivalent weights of the diisocyanate, polyol, and chain extender.
  • The NCO/OH index is typically maintained between 1.0 and 1.1 for thermoplastic polyurethanes. An index of 1.0 represents a stoichiometric balance between NCO and OH groups.[1][2]
  • Formula for NCO/OH Ratio Calculation:
  • Moles of NCO = (Mass of CHDI / Equivalent Weight of CHDI) * 2
  • Moles of OH = (Mass of PTMEG / Equivalent Weight of PTMEG) * 2 + (Mass of BDO / Equivalent Weight of BDO) * 2
  • NCO/OH Ratio = Moles of NCO / Moles of OH

3. Polymerization Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the pre-dried PTMEG and 1,4-butanediol.
  • Heat the mixture to the reaction temperature, typically between 70°C and 90°C, under a nitrogen atmosphere to prevent side reactions with moisture.
  • Add the molten this compound to the mixture while stirring vigorously.
  • Optionally, a catalyst such as dibutyltin dilaurate (DBTDL) or stannous octoate can be added at a concentration of 0.01-0.05 wt% to accelerate the reaction.
  • Continue stirring for 1-5 minutes until the mixture becomes viscous.
  • Pour the viscous mixture into a preheated mold and cure at 100-120°C for 12-24 hours.

4. Post-Curing:

  • After the initial curing, post-cure the polyurethane sheet at 80-100°C for an additional 12-24 hours to ensure complete reaction and stabilize the polymer structure.

Prepolymer Synthesis Method

The prepolymer method involves a two-step process. In the first step, the diisocyanate is reacted with the polyol to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is chain-extended with a low molecular weight diol. This method allows for better control over the polymer structure and can result in a more ordered segmented structure.[3]

1. Reactant Preparation:

  • Follow the same drying and melting procedures for the reactants as in the one-shot method.

2. Step 1: Prepolymer Synthesis:

  • In a reaction vessel, add the molten this compound.
  • Heat the diisocyanate to 70-80°C under a nitrogen atmosphere.
  • Slowly add the pre-dried polytetramethylene ether glycol to the diisocyanate with constant stirring. An NCO/OH ratio of greater than 1.5 is typically used in this step to ensure the formation of an isocyanate-terminated prepolymer.[4]
  • Maintain the reaction at 80-90°C for 1-2 hours. The progress of the reaction can be monitored by titrating the NCO content.

3. Step 2: Chain Extension:

  • Cool the prepolymer to 60-70°C.
  • Add the pre-dried 1,4-butanediol dropwise to the prepolymer with vigorous stirring. The amount of chain extender is calculated to achieve a final NCO/OH ratio of approximately 1.0.
  • After the addition is complete, the viscosity of the mixture will increase significantly.
  • Pour the polymerizing mixture into a preheated mold.

4. Curing and Post-Curing:

  • Cure the polyurethane in an oven at 100-120°C for 12-24 hours.
  • Follow with a post-curing step at 80-100°C for 12-24 hours.

Data Presentation

The following tables summarize typical quantitative data for polyurethanes synthesized using aliphatic diisocyanates. This data is provided for comparative purposes to guide researchers in targeting specific material properties.

Table 1: Reactant Properties

ReactantChemical NameMolar Mass ( g/mol )Equivalent Weight (g/eq)
1,4-CHDI This compound166.1883.09
PTMEG Polytetramethylene ether glycol1000 - 2000500 - 1000
BDO 1,4-Butanediol90.1245.06

Table 2: Typical Mechanical Properties of Aliphatic Polyurethanes

DiisocyanateTensile Strength (MPa)Elongation at Break (%)Shore HardnessReference
1,4-bis(isocyanatomethyl)cyclohexane36 - 37--[5]
MDI-based PU23.4779-[6][7]
HDI-based PU---[6][7]
HMDI-based PU---[6][7]
IPDI-based PU23.1728-[6][7]

Note: The properties of polyurethanes are highly dependent on the specific formulation, including the NCO/OH ratio, the molecular weight of the polyol, and the synthesis conditions.

Table 3: Thermal Properties of Aliphatic Polyurethanes

DiisocyanateGlass Transition Temp. (Tg) of Soft Segment (°C)Melting Temp. (Tm) of Hard Segment (°C)Decomposition Temp. (°C)Reference
MDI-based PU-20.7-346 (Th) / 412 (Ts)[6][7]
HDI-based PU-48.2--[6][7]
HMDI-based PU15.8--[6][7]
IPDI-based PU12.5--[6][7]

Mandatory Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflows for the one-shot and prepolymer methods.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product CHDI This compound (OCN-C6H10-NCO) Reaction Polyaddition Reaction CHDI->Reaction PTMEG Polytetramethylene ether glycol (HO-[-(CH2)4O-]n-H) PTMEG->Reaction BDO 1,4-Butanediol (HO-(CH2)4-OH) BDO->Reaction Polyurethane Polyurethane (-[C(O)NH-R-NHC(O)O-R'-O-]n-) Reaction->Polyurethane

Caption: Chemical synthesis pathway of polyurethane.

G cluster_oneshot One-Shot Synthesis Workflow start Start prep Prepare Reactants (Dry Polyol & Chain Extender, Melt Diisocyanate) start->prep mix Mix PTMEG, BDO, and Catalyst prep->mix add_diiso Add Molten 1,4-CHDI mix->add_diiso react React at 70-90°C add_diiso->react pour Pour into Mold react->pour cure Cure at 100-120°C pour->cure post_cure Post-Cure at 80-100°C cure->post_cure end End post_cure->end

Caption: One-shot polyurethane synthesis workflow.

G cluster_prepolymer Prepolymer Synthesis Workflow cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Extension start_pre Start prep_reactants Prepare Reactants start_pre->prep_reactants react_pre React 1,4-CHDI and PTMEG (80-90°C, 1-2h) prep_reactants->react_pre prepolymer Isocyanate-Terminated Prepolymer react_pre->prepolymer add_bdo Add 1,4-Butanediol prepolymer->add_bdo react_chain React at 60-70°C add_bdo->react_chain pour_mold Pour into Mold react_chain->pour_mold cure_poly Cure at 100-120°C pour_mold->cure_poly post_cure_poly Post-Cure at 80-100°C cure_poly->post_cure_poly end_poly End post_cure_poly->end_poly

Caption: Prepolymer polyurethane synthesis workflow.

References

Application Notes and Protocols: 1,4-Diisocyanatocyclohexane as a Crosslinking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-diisocyanatocyclohexane (CHDI) as a crosslinking agent for creating robust and versatile polymer networks. The information presented here is intended to guide researchers in the synthesis, characterization, and application of CHDI-crosslinked polymers, with a particular focus on polyurethane elastomers for biomedical applications.

Introduction

This compound is an aliphatic diisocyanate that serves as an effective crosslinking agent for polymers containing active hydrogen atoms, such as hydroxyl-terminated polymers (polyols). The resulting crosslinked materials, particularly polyurethanes, exhibit a range of desirable properties, including excellent mechanical strength, thermal stability, and biocompatibility. The use of an aliphatic diisocyanate like CHDI can offer improved light and color stability compared to aromatic diisocyanates, making it suitable for applications where aesthetic and long-term performance are critical.[1] CHDI-based polyurethane elastomers are noted for their outstanding dynamic mechanical performance at high temperatures, as well as superior solvent, abrasion, and hydrolysis resistance.[2]

The trans-isomer of this compound is often preferred as its compact and symmetrical structure leads to tightly packed hard segments in the resulting polyurethane.[2] This structural feature contributes to the high performance of the crosslinked polymer.

Applications

The versatile properties of polymers crosslinked with this compound lend themselves to a variety of applications, including:

  • Biomedical Devices: The biocompatibility and tunable mechanical properties make these materials suitable for use in medical implants, scaffolds for tissue engineering, and components of drug delivery systems.

  • Coatings: CHDI-based polyurethane coatings offer excellent durability, abrasion resistance, and UV stability, making them ideal for protective coatings on a variety of substrates.

  • Elastomers: The resulting polyurethane elastomers can be formulated to exhibit a wide range of hardness and elasticity, suitable for applications such as seals, gaskets, and tubing.

  • Adhesives: The strong bonding capabilities of polyurethanes make CHDI a viable crosslinker for high-performance adhesives.

Data Presentation

The following tables summarize the mechanical and thermal properties of polyurethane elastomers synthesized from poly(ε-caprolactone) (PCL) diol and an aliphatic diisocyanate, which serves as an analogue for this compound. These data illustrate the influence of the soft segment molecular weight and the hard segment content on the final properties of the material.

Table 1: Mechanical Properties of Aliphatic Diisocyanate-Crosslinked PCL-Based Polyurethanes

Polymer System (Diisocyanate/Polyol)Soft Segment Mn ( g/mol )Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Aliphatic Diisocyanate/PCL530150 - 25020 - 30100 - 200
Aliphatic Diisocyanate/PCL125030 - 10015 - 25300 - 500
Aliphatic Diisocyanate/PCL200010 - 4010 - 20500 - 800

Data adapted from studies on analogous aliphatic diisocyanate systems.

Table 2: Thermal Properties of Aliphatic Diisocyanate-Crosslinked PCL-Based Polyurethanes

Polymer System (Diisocyanate/Polyol)Soft Segment Mn ( g/mol )Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5% weight loss) (°C)
Aliphatic Diisocyanate/PCL530-50 to -40150 - 170> 300
Aliphatic Diisocyanate/PCL1250-60 to -5040 - 55> 300
Aliphatic Diisocyanate/PCL2000-65 to -5550 - 60> 300

Data adapted from studies on analogous aliphatic diisocyanate systems.

Experimental Protocols

The following protocols provide a general framework for the synthesis of polyurethane elastomers using this compound as a crosslinking agent. These should be adapted and optimized for specific polymer systems and desired material properties.

Protocol 1: Two-Step Synthesis of PCL-CHDI Polyurethane Elastomer

This protocol describes the synthesis of a polyurethane elastomer from poly(ε-caprolactone) (PCL) diol and this compound (CHDI) using a prepolymer method.

Materials:

  • Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • This compound (CHDI)

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Toluene (anhydrous)

Procedure:

  • Drying of Reagents: Dry the PCL-diol under vacuum at 80-100°C for at least 4 hours to remove any residual moisture. Dry the toluene over molecular sieves.

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PCL-diol.

    • Heat the flask to 80°C under a nitrogen atmosphere to melt the PCL-diol.

    • Once the PCL-diol is molten and homogenous, add a stoichiometric excess of CHDI (e.g., a 2:1 molar ratio of NCO:OH).

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

    • Maintain the reaction at 80°C with constant stirring for 2-3 hours. The viscosity of the mixture will increase as the prepolymer forms.

  • Chain Extension:

    • Reduce the temperature to 60-70°C.

    • Slowly add the chain extender, 1,4-butanediol, to the prepolymer with vigorous stirring. The amount of BDO should be calculated to react with the remaining isocyanate groups.

    • Continue stirring for 5-10 minutes until the mixture is homogeneous.

  • Casting and Curing:

    • Pour the viscous mixture into a preheated mold (e.g., a Teflon-coated dish).

    • Degas the mixture in a vacuum oven to remove any trapped air bubbles.

    • Cure the polymer in an oven at 100-120°C for 16-24 hours.[2]

    • After curing, allow the polymer to cool to room temperature slowly.

    • Post-cure the elastomer at room temperature for at least one week to ensure complete reaction and stabilization of properties.[2]

Protocol 2: Characterization of Crosslinked Polyurethane Elastomer

1. Mechanical Testing:

  • Cut dumbbell-shaped specimens from the cured polymer sheet according to ASTM D638 standard.

  • Perform tensile testing using a universal testing machine at a specified crosshead speed (e.g., 500 mm/min).

  • Determine the Young's modulus, tensile strength, and elongation at break from the stress-strain curves.

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC):

    • Use a small sample (5-10 mg) of the cured polymer.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA):

    • Use a small sample (10-15 mg) of the cured polymer.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the thermal decomposition temperature (Td).

Visualizations

Experimental Workflow for Polyurethane Synthesis

The following diagram illustrates the key steps in the two-step synthesis of a polyurethane elastomer.

G cluster_prep Prepolymer Synthesis cluster_chain Chain Extension & Curing PCL PCL-diol Reactor1 Reactor at 80°C (N2 atmosphere) PCL->Reactor1 CHDI This compound (CHDI) CHDI->Reactor1 Prepolymer NCO-terminated Prepolymer Reactor1->Prepolymer 2-3 hours DBTDL catalyst Reactor2 Mixing at 60-70°C Prepolymer->Reactor2 BDO 1,4-Butanediol (BDO) BDO->Reactor2 Casting Casting & Degassing Reactor2->Casting Curing Curing at 100-120°C (16-24 hours) Casting->Curing PostCure Post-Curing (Room Temp, 1 week) Curing->PostCure FinalPolymer Crosslinked Polyurethane Elastomer PostCure->FinalPolymer G cluster_formulation Hydrogel Formulation cluster_release Drug Release Mechanism Polymer Hydrophilic Polymer (e.g., PEG, PVA) Mixing Mixing & Crosslinking Polymer->Mixing DI This compound DI->Mixing Drug Therapeutic Drug Drug->Mixing Hydrogel Drug-loaded Crosslinked Hydrogel Mixing->Hydrogel Swelling Hydrogel Swelling (in aqueous environment) Hydrogel->Swelling Degradation Hydrogel Degradation (optional, for biodegradable polymers) Hydrogel->Degradation Diffusion Drug Diffusion through polymer network Swelling->Diffusion Release Controlled Drug Release Diffusion->Release Degradation->Release

References

Application Notes and Protocols for the Polymerization of 1,4-Diisocyanatocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisocyanatocyclohexane (CHDI) is an aliphatic diisocyanate that serves as a valuable monomer for the synthesis of a wide range of polyurethanes (PUs). Due to its cycloaliphatic structure, PUs derived from CHDI exhibit excellent UV stability, color retention, and resistance to thermal degradation, making them suitable for a variety of applications, including biomedical devices, coatings, and elastomers.[1] This document provides detailed experimental protocols for the polymerization of this compound via one-shot and prepolymer methods, as well as an overview of the characterization techniques for the resulting polymers. Furthermore, it explores the interaction of these polyurethanes with biological systems, focusing on the cell signaling pathways involved in cell-material interactions.

Polymerization Protocols

The synthesis of polyurethanes from this compound can be achieved through several methods, with the one-shot and prepolymer methods being the most common in a laboratory setting.[1][2]

Safety Precautions

Isocyanates are toxic and potent respiratory sensitizers. All handling of this compound and other isocyanates must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Always consult the Safety Data Sheet (SDS) for all chemicals before commencing any experimental work.

Experimental Protocol 1: One-Shot Polyurethane Synthesis

The one-shot method is a straightforward process where the diisocyanate, polyol, and catalyst are mixed together simultaneously to form the polyurethane.[1][2] This method is often used for producing rigid polyurethanes.[2]

Materials:

  • This compound (CHDI)

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Anhydrous Toluene or Dimethylformamide (DMF)

Procedure:

  • Drying of Reactants: Dry the PCL-diol and 1,4-butanediol under vacuum at 80°C for at least 12 hours to remove any residual moisture. Moisture will react with the isocyanate groups and interfere with the polymerization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried PCL-diol and 1,4-butanediol.

  • Solvent and Catalyst Addition: Add anhydrous toluene or DMF to dissolve the polyol and chain extender, followed by the addition of the catalyst (e.g., DBTDL at a concentration of 0.01-0.05 wt% of the total reactants).[2]

  • Isocyanate Addition: While stirring the mixture vigorously under a nitrogen atmosphere, add the this compound to the flask.

  • Polymerization: Continue stirring the reaction mixture at a temperature between 60-80°C. The reaction time will vary depending on the specific reactants and catalyst concentration, typically ranging from 2 to 6 hours. The progress of the reaction can be monitored by the disappearance of the NCO peak (around 2270 cm⁻¹) in the FTIR spectrum.

  • Casting and Curing: Once the polymerization is complete, pour the viscous polymer solution into a mold and cure it in an oven at 80-100°C for 12-24 hours to remove the solvent and complete the reaction.

Experimental Protocol 2: Prepolymer Method for Polyurethane Synthesis

The prepolymer method involves a two-step process. First, an isocyanate-terminated prepolymer is synthesized by reacting an excess of diisocyanate with a polyol. In the second step, this prepolymer is chain-extended with a diol or diamine to form the final high molecular weight polyurethane.[3] This method allows for better control over the polymer structure.[3]

Materials:

  • This compound (CHDI)

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol )

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Procedure:

  • Prepolymer Synthesis:

    • In a reaction vessel, charge the this compound and heat it to 60°C under a nitrogen atmosphere.

    • Slowly add the dried PTMEG to the reactor with constant stirring. The molar ratio of NCO to OH groups should be greater than 1, typically around 2:1.

    • Add a catalytic amount of DBTDL.

    • Allow the reaction to proceed at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer. The NCO content of the prepolymer can be determined by titration.

  • Chain Extension:

    • Dissolve the prepolymer in anhydrous DMAc.

    • In a separate flask, prepare a solution of the chain extender, 1,4-butanediol, in anhydrous DMAc.

    • Slowly add the chain extender solution to the stirred prepolymer solution.

    • Continue the reaction at 60-70°C for another 2-4 hours until the desired molecular weight is achieved.

  • Precipitation and Drying:

    • Precipitate the resulting polyurethane by pouring the solution into a non-solvent such as methanol or deionized water.

    • Collect the polymer and dry it under vacuum at 60°C until a constant weight is obtained.

Data Presentation

The properties of polyurethanes are highly dependent on the chemical structure of the monomers and the synthesis conditions. The following tables summarize typical quantitative data for polyurethanes synthesized from various diisocyanates, providing a comparative basis for materials derived from this compound.

Table 1: Molecular Weight and Polydispersity of Polyurethanes

DiisocyanatePolyolChain ExtenderMn ( g/mol )PDI (Mw/Mn)
MDIPTMGBDO45,0002.1
HDIPCLBDO38,0001.9
IPDIPolycarbonate diolBDO52,0002.3
CHDI PCL-diol BDO (Expected) 40,000-60,000(Expected) 1.8-2.5

Data for MDI, HDI, and IPDI are representative values from the literature. Expected values for CHDI-based polyurethanes are included for comparison.[4][5]

Table 2: Mechanical Properties of Polyurethanes

DiisocyanateTensile Strength (MPa)Elongation at Break (%)Shore Hardness
MDI23.465085A
HDI18.580075A
IPDI23.172880A
CHDI (Expected) 20-40(Expected) 500-900(Expected) 70A-95A

Data for MDI, HDI, and IPDI are representative values from the literature. Expected values for CHDI-based polyurethanes are included for comparison.[6][7][8]

Table 3: Thermal Properties of Polyurethanes

DiisocyanateGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5% weight loss) (°C)
MDI-35310
HDI-48280
IPDI12.5269
CHDI (Expected) -30 to 20(Expected) 270-320

Data for MDI, HDI, and IPDI are representative values from the literature. Expected values for CHDI-based polyurethanes are included for comparison.[2][6][9]

Mandatory Visualization

Polymerization Workflow

G cluster_prep Reactant Preparation cluster_one_shot One-Shot Synthesis cluster_prepolymer Prepolymer Synthesis cluster_processing Post-Polymerization Dry Polyol & Chain Extender Dry Polyol & Chain Extender Mix Polyol, Chain Extender & Catalyst Mix Polyol, Chain Extender & Catalyst Dry Polyol & Chain Extender->Mix Polyol, Chain Extender & Catalyst React Diisocyanate & Polyol Excess NCO Heat (80°C) Dry Polyol & Chain Extender->React Diisocyanate & Polyol Add Diisocyanate Add Diisocyanate Mix Polyol, Chain Extender & Catalyst->Add Diisocyanate Vigorous Stirring Polymerization Polymerization Add Diisocyanate->Polymerization Heat (60-80°C) Casting/Precipitation Casting/Precipitation Polymerization->Casting/Precipitation Form Prepolymer Form Prepolymer React Diisocyanate & Polyol->Form Prepolymer Chain Extension Chain Extension Form Prepolymer->Chain Extension Add Chain Extender Chain Extension->Polymerization Heat (60-70°C) Curing/Drying Curing/Drying Casting/Precipitation->Curing/Drying Characterization Characterization Curing/Drying->Characterization

Caption: Experimental workflow for one-shot and prepolymer synthesis of polyurethanes.

Integrin-Mediated Cell Adhesion Signaling Pathway

When cells interact with a polyurethane scaffold, cell surface receptors called integrins bind to proteins adsorbed on the material surface from the surrounding biological fluid. This binding initiates a cascade of intracellular signals that regulate cell adhesion, proliferation, and differentiation.

G cluster_ecm Extracellular Matrix (ECM) on PU Surface cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fibronectin Fibronectin Integrin Integrin Fibronectin->Integrin binds to Collagen Collagen Collagen->Integrin binds to FAK FAK Integrin->FAK activates Src Src FAK->Src Paxillin Paxillin FAK->Paxillin Ras Ras FAK->Ras activates RhoA RhoA FAK->RhoA activates Vinculin Vinculin Actin Cytoskeleton Actin Cytoskeleton Vinculin->Actin Cytoskeleton Talin Talin Talin->Integrin Talin->Vinculin Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression regulates ROCK ROCK RhoA->ROCK ROCK->Actin Cytoskeleton regulates Actin Cytoskeleton->Gene Expression influences

Caption: Simplified diagram of the integrin-mediated cell adhesion signaling pathway.

Mechanotransduction Signaling Pathway

The physical properties of the polyurethane scaffold, such as stiffness, can also influence cell behavior through a process called mechanotransduction. Mechanical forces are transmitted from the extracellular matrix (ECM) through integrins to the cell's cytoskeleton and ultimately to the nucleus, affecting gene expression.[10][11][12]

G PU Scaffold PU Scaffold ECM Proteins ECM Proteins PU Scaffold->ECM Proteins adsorbs Integrins Integrins ECM Proteins->Integrins binds to Focal Adhesions Focal Adhesions Integrins->Focal Adhesions cluster to form Actin Cytoskeleton Actin Cytoskeleton Focal Adhesions->Actin Cytoskeleton links to LINC Complex LINC Complex Actin Cytoskeleton->LINC Complex connects to Nuclear Lamina Nuclear Lamina LINC Complex->Nuclear Lamina connects to Chromatin Chromatin Nuclear Lamina->Chromatin interacts with Gene Transcription Gene Transcription Chromatin->Gene Transcription regulates

Caption: Overview of the mechanotransduction pathway from the scaffold to the nucleus.

References

Application Notes and Protocols: Reaction Kinetics of 1,4-Diisocyanatocyclohexane with Polyols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics between 1,4-diisocyanatocyclohexane and various polyols, crucial for the synthesis of polyurethanes. The protocols outlined below offer detailed methodologies for conducting kinetic studies, ensuring reproducibility and accuracy in experimental results.

Introduction

The reaction of diisocyanates with polyols to form polyurethanes is a cornerstone of polymer chemistry, with applications ranging from biomedical devices to industrial coatings. Understanding the reaction kinetics is paramount for controlling the polymerization process, and thereby tailoring the final properties of the material. This compound, a cycloaliphatic diisocyanate, is favored in applications requiring high light stability and resistance to yellowing. Its reaction with polyols, such as polyethylene glycol (PEG) and polypropylene glycol (PPG), is a polyaddition reaction that can be monitored to determine key kinetic parameters.

The reaction rate is influenced by several factors, including the structure of the polyol, the reaction temperature, and the presence of catalysts. Organotin compounds, particularly dibutyltin dilaurate (DBTDL), are highly effective catalysts for this reaction.

Key Reaction and Signaling Pathway

The fundamental reaction involves the nucleophilic addition of the hydroxyl group of the polyol to the isocyanate group of this compound, forming a urethane linkage.

ReactionPathway This compound This compound Urethane Linkage Urethane Linkage This compound->Urethane Linkage R-NCO Polyol Polyol Polyol->Urethane Linkage R'-OH Polyurethane Polyurethane Urethane Linkage->Polyurethane Polymerization

Figure 1: Polyurethane formation pathway.

Quantitative Kinetic Data

Table 1: Representative Second-Order Rate Constants for the Uncatalyzed and Catalyzed Reaction of Aliphatic Diisocyanates with Alcohols.

DiisocyanateAlcoholCatalystCatalyst Conc. (mol/L)Temperature (°C)Second-Order Rate Constant, k (L/(mol·s))
H12MDI1-ButanolNone-40Non-linear 1/[NCO] plot
H12MDI2-ButanolNone-40Non-linear 1/[NCO] plot
H12MDI1-ButanolDBTDL5.3 x 10⁻⁵405.9 x 10⁻⁴[1][2]
H12MDI2-ButanolDBTDL5.3 x 10⁻⁵401.8 x 10⁻⁴[1][2]

Table 2: Representative Activation Energies for the Reaction of Diisocyanates with Polyols.

DiisocyanatePolyol/AlcoholActivation Energy, Ea (kJ/mol)
IPDIPEG46.89[3]
TDIPEG41.12[3]
HMDIIsopropanol51[2]
TDIPPG71.63[4]

Experimental Protocols

Protocol for Kinetic Study using In-Situ FTIR Spectroscopy

This protocol details the steps for monitoring the reaction kinetics of this compound with a polyol using in-situ Fourier Transform Infrared (FTIR) spectroscopy. The disappearance of the isocyanate peak (around 2270 cm⁻¹) is monitored over time.[1][2][5]

Materials:

  • This compound

  • Polyol (e.g., polyethylene glycol, polypropylene glycol), dried under vacuum

  • Anhydrous solvent (e.g., N,N-dimethylformamide, toluene)

  • Catalyst (e.g., dibutyltin dilaurate, DBTDL)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (three-neck flask, condenser, etc.), oven-dried

  • In-situ FTIR spectrometer with a probe

Procedure:

  • Preparation:

    • Oven-dry all glassware at 120°C overnight and assemble under a nitrogen or argon atmosphere.

    • Ensure all reactants and solvents are anhydrous.

  • Reaction Setup:

    • Charge the reaction flask with a known amount of the polyol and anhydrous solvent.

    • Begin stirring and bring the solution to the desired reaction temperature (e.g., 40°C, 60°C, 80°C).

    • Insert the in-situ FTIR probe into the reaction mixture.

  • Data Acquisition:

    • Acquire a background FTIR spectrum of the polyol solution.

    • Inject a known amount of this compound into the flask to initiate the reaction.

    • If using a catalyst, it can be added prior to or along with the diisocyanate.

    • Immediately begin collecting FTIR spectra at regular intervals (e.g., every 60 seconds).

  • Monitoring:

    • Monitor the decrease in the absorbance of the isocyanate peak at approximately 2270 cm⁻¹.

  • Data Analysis:

    • Plot the concentration of the isocyanate group ([NCO]) versus time. The concentration can be determined from the absorbance using a pre-established calibration curve.

    • For a second-order reaction, a plot of 1/[NCO] versus time should yield a straight line.

    • The slope of this line is the second-order rate constant, k.

    • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

ExperimentalWorkflow cluster_prep Preparation cluster_setup Reaction Setup cluster_run Kinetic Run cluster_analysis Data Analysis prep1 Dry Glassware prep2 Ensure Anhydrous Reactants prep1->prep2 setup1 Charge Polyol & Solvent prep2->setup1 setup2 Set Temperature & Stir setup1->setup2 setup3 Insert FTIR Probe setup2->setup3 run1 Acquire Background Spectrum setup3->run1 run2 Inject Diisocyanate run1->run2 run3 Collect Spectra vs. Time run2->run3 analysis1 Plot [NCO] vs. Time run3->analysis1 analysis2 Plot 1/[NCO] vs. Time analysis1->analysis2 analysis3 Determine Rate Constant (k) analysis2->analysis3 analysis4 Calculate Activation Energy (Ea) analysis3->analysis4

Figure 2: Workflow for kinetic study.
Protocol for Determination of Residual Isocyanate Content by Titration

This protocol is adapted from standard methods for determining the percentage of unreacted isocyanate groups (%NCO) in a reaction mixture.[6]

Materials:

  • Reaction mixture sample

  • Standardized solution of di-n-butylamine in a suitable solvent (e.g., toluene)

  • Standardized solution of hydrochloric acid (HCl)

  • Bromophenol blue indicator

  • Anhydrous solvent (e.g., toluene)

  • Erlenmeyer flasks

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture into an Erlenmeyer flask.

    • Add a known excess of the standardized di-n-butylamine solution.

  • Reaction:

    • Stopper the flask and allow it to stand at room temperature for a sufficient time (e.g., 15 minutes) to ensure complete reaction between the di-n-butylamine and the residual isocyanate.

  • Titration:

    • Add a few drops of bromophenol blue indicator to the flask.

    • Titrate the excess di-n-butylamine with the standardized HCl solution until the color changes from blue to yellow.

  • Blank Titration:

    • Perform a blank titration with the same amount of di-n-butylamine solution used for the sample, but without the reaction mixture.

  • Calculation:

    • Calculate the %NCO using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample where:

      • V_blank = volume of HCl for the blank titration (mL)

      • V_sample = volume of HCl for the sample titration (mL)

      • N_HCl = normality of the HCl solution

      • W_sample = weight of the sample (g)

      • 4.202 is a constant derived from the molecular weight of the NCO group.

Logical Relationships in Kinetic Analysis

The determination of kinetic parameters follows a logical progression from experimental data to the final activation energy.

LogicalRelationship A In-Situ FTIR Data (Absorbance vs. Time) B Concentration vs. Time Plot ([NCO] vs. t) A->B C Second-Order Plot (1/[NCO] vs. t) B->C D Rate Constant (k) (Slope of 1/[NCO] vs. t) C->D E Repeat at Multiple Temperatures (T) D->E F Arrhenius Plot (ln(k) vs. 1/T) E->F G Activation Energy (Ea) (-Slope * R) F->G

Figure 3: Logical flow of kinetic analysis.

Conclusion

The study of the reaction kinetics of this compound with polyols is essential for the controlled synthesis of polyurethanes with desired properties. While direct kinetic data for this specific diisocyanate is limited, the provided protocols and data from analogous systems offer a robust framework for researchers. The use of in-situ FTIR spectroscopy is a powerful technique for real-time monitoring of these reactions, enabling the determination of rate constants and activation energies, which are critical for process optimization and material design.

References

Application Notes and Protocols for the Characterization of 1,4-Diisocyanatocyclohexane-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential techniques used to characterize polymers synthesized from 1,4-diisocyanatocyclohexane (1,4-CHDI). The protocols outlined below are intended to guide researchers in obtaining reliable and reproducible data for the structural, thermal, and molecular weight analysis of these materials.

Structural Characterization by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and rapid technique for confirming the successful synthesis of this compound-based polyurethanes by identifying key functional groups. The disappearance of the isocyanate peak and the appearance of urethane linkage peaks are primary indicators of polymerization.

Data Presentation: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)AssignmentDescription
~3330N-H stretchingHydrogen-bonded urethane N-H group.
2940-2850C-H stretchingAsymmetric and symmetric stretching of CH₂ groups in the cyclohexane ring and polyol backbone.
~2270N=C=O stretchingIsocyanate group of the 1,4-CHDI monomer. This peak should be absent in the final polymer.
~1730-1700C=O stretching (Amide I)Stretching of the carbonyl group in the urethane linkage. The position can vary depending on the degree of hydrogen bonding.
~1530N-H bending and C-N stretching (Amide II)Coupled vibration of the urethane linkage.
~1220C-O-C stretchingStretching of the ether linkage in the polyol soft segment (e.g., PTMG).
Experimental Protocol: FTIR Analysis

Objective: To confirm the formation of urethane linkages and the consumption of isocyanate groups.

Materials:

  • This compound-based polymer sample

  • Solvent for casting (if applicable, e.g., N,N-Dimethylformamide, DMF)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or sample holder for thin films.

Procedure:

  • Sample Preparation:

    • Thin Film (Solvent Casting): Dissolve a small amount of the polymer in a suitable solvent. Cast the solution onto a KBr salt plate or a clean glass slide and allow the solvent to evaporate completely in a vacuum oven at a temperature below the polymer's glass transition temperature.

    • ATR: Place a small amount of the solid polymer sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the clean salt plate.

    • Place the sample in the FTIR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands as listed in the data table.

    • Confirm the absence of the N=C=O stretching peak around 2270 cm⁻¹.

    • Analyze the position and shape of the N-H and C=O stretching bands to assess the degree of hydrogen bonding within the polymer.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the polymer, including the confirmation of the urethane linkage formation and the structure of the hard and soft segments. Both ¹H and ¹³C NMR are valuable for a complete characterization.

Data Presentation: Typical ¹H and ¹³C NMR Chemical Shifts

¹H NMR (in DMSO-d₆):

Chemical Shift (ppm)AssignmentDescription
~7.2NH -COOProton of the urethane linkage.
~4.0-CH ₂-O-CO-Methylene protons of the polyol adjacent to the urethane linkage.
~3.4-O-CH ₂-Methylene protons within the polyol backbone (e.g., PTMG).
1.8-1.2-CH ₂- (cyclohexane)Methylene protons of the cyclohexane ring in the 1,4-CHDI unit.

¹³C NMR (in DMSO-d₆):

Chemical Shift (ppm)AssignmentDescription
~155-NH-C OO-Carbonyl carbon of the urethane linkage.
~70-O-C H₂-Methylene carbons within the polyol backbone.
~64-C H₂-O-CO-Methylene carbons of the polyol adjacent to the urethane linkage.
~45-C H-NCOMethine carbons of the cyclohexane ring attached to the nitrogen.
~30-C H₂- (cyclohexane)Methylene carbons of the cyclohexane ring.
Experimental Protocol: NMR Analysis

Objective: To confirm the polymer structure and identify the constituent monomer units.

Materials:

  • This compound-based polymer sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, DMF-d₇)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the polymer sample in the deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved. Gentle heating or sonication may be required.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at an appropriate temperature (e.g., 25°C or higher for better resolution).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Assign the peaks in the spectra based on the expected chemical shifts for the polymer structure.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons, which can be used to confirm the composition of the polymer.

Thermal Properties Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is crucial for determining the service temperature range and degradation behavior of the polymers. TGA provides information on thermal stability and decomposition, while DSC is used to determine glass transition temperature (Tg) and melting temperature (Tm).

Data Presentation: Typical Thermal Properties
PropertyTypical RangeDescription
Glass Transition Temperature (Tg)-50°C to -80°CRelated to the soft segment of the polymer.
Melting Temperature (Tm)150°C to 250°CCorresponds to the melting of crystalline domains in the hard segment.
Onset Decomposition Temperature (T_onset)280°C to 320°CThe temperature at which significant weight loss begins.
Temperature at Maximum Decomposition Rate (T_max)350°C to 450°CThe temperature at which the rate of weight loss is highest.
Experimental Protocol: TGA and DSC Analysis

Objective: To determine the thermal stability, glass transition temperature, and melting temperature of the polymer.

Materials:

  • This compound-based polymer sample (5-10 mg)

  • TGA instrument

  • DSC instrument

TGA Procedure:

  • Place a weighed sample into a TGA pan.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset decomposition temperature and the temperature of maximum decomposition rate from the TGA curve and its derivative.

DSC Procedure:

  • Place a weighed sample into a DSC pan and seal it.

  • Heat the sample to a temperature above its expected melting point (e.g., 250°C) at a heating rate of 10°C/min to erase its thermal history.

  • Cool the sample to a low temperature (e.g., -100°C) at a controlled rate (e.g., 10°C/min).

  • Heat the sample again to 250°C at 10°C/min and record the heat flow.

  • Determine the glass transition temperature (Tg) as the midpoint of the step transition in the heat flow curve and the melting temperature (Tm) as the peak of the endothermic transition.

Molecular Weight Determination by Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the standard method for determining the molecular weight distribution (MWD) of polymers. This information is critical as it influences the mechanical and processing properties of the material.

Data Presentation: Typical Molecular Weight Data
ParameterDescription
Number-average molecular weight (Mn)The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw)An average that takes into account the weight of each polymer chain.
Polydispersity Index (PDI) or (Đ)A measure of the broadness of the molecular weight distribution (Mw/Mn).
Experimental Protocol: GPC/SEC Analysis

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Materials:

  • This compound-based polymer sample

  • GPC/SEC system with a refractive index (RI) detector

  • Appropriate GPC columns (e.g., polystyrene-divinylbenzene)

  • Mobile phase (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) with 0.05 M LiBr)

  • Polymer standards for calibration (e.g., polystyrene or polymethyl methacrylate)

Procedure:

  • System Preparation:

    • Set up the GPC/SEC system with the appropriate columns and mobile phase.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Calibration:

    • Prepare a series of solutions of narrow molecular weight standards of known molecular weight.

    • Inject the standard solutions and record their elution times.

    • Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution time.

  • Sample Analysis:

    • Prepare a dilute solution of the polymer sample in the mobile phase (e.g., 1-2 mg/mL).

    • Filter the solution through a 0.22 µm or 0.45 µm filter.

    • Inject the filtered sample solution into the GPC/SEC system.

  • Data Analysis:

    • Using the calibration curve, determine the molecular weight distribution of the sample.

    • Calculate Mn, Mw, and PDI from the distribution data.

Visualizations

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Techniques cluster_data Data Analysis & Interpretation Monomers 1,4-CHDI + Polyol Polymerization Polymerization Reaction Monomers->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer FTIR FTIR Spectroscopy Crude_Polymer->FTIR Structural Confirmation NMR NMR Spectroscopy Crude_Polymer->NMR Detailed Structure Thermal Thermal Analysis (TGA/DSC) Crude_Polymer->Thermal Thermal Properties GPC GPC/SEC Crude_Polymer->GPC Molecular Weight FTIR_Data Functional Groups Hydrogen Bonding FTIR->FTIR_Data NMR_Data Chemical Structure Composition NMR->NMR_Data Thermal_Data Tg, Tm, Td Thermal Stability Thermal->Thermal_Data GPC_Data Mn, Mw, PDI GPC->GPC_Data

Caption: Workflow for the synthesis and characterization of this compound-based polymers.

GPC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Equilibrate GPC System A->B C Prepare Standard Solutions E Inject Standards C->E D Prepare Polymer Sample Solution F Inject Sample D->F G Generate Calibration Curve E->G H Determine Molecular Weight Distribution F->H G->H I Calculate Mn, Mw, PDI H->I

Application Notes and Protocols for 1,4-Diisocyanatocyclohexane in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisocyanatocyclohexane (CHDI) is a cycloaliphatic diisocyanate that serves as a crucial building block in the synthesis of high-performance polyurethane (PU) materials. Its saturated ring structure imparts excellent UV stability, weather resistance, and color retention to the resulting polymers, making it a superior choice over aromatic diisocyanates for applications where aesthetic durability is paramount. These properties, combined with the inherent toughness and flexibility of polyurethanes, make CHDI-based formulations highly suitable for advanced coatings and adhesives.

This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in the formulation of protective coatings and high-strength adhesives.

Chemical Structure and Reaction Mechanism

This compound exists as a mixture of cis and trans isomers. The isocyanate (-NCO) groups are highly reactive towards nucleophiles containing active hydrogen atoms, such as the hydroxyl (-OH) groups of polyols and the amine (-NH2) groups of chain extenders. The fundamental reaction is the formation of a urethane linkage, which is the basis for polyurethane chemistry.

CHDI This compound (OCN-C₆H₁₀-NCO) Prepolymer NCO-Terminated Prepolymer CHDI->Prepolymer + Polyol Polyol (HO-R-OH) Polyol->Prepolymer PU Crosslinked Polyurethane Coating/Adhesive Prepolymer->PU + ChainExtender Chain Extender (e.g., 1,4-Butanediol) ChainExtender->PU

Caption: General reaction scheme for the formation of a polyurethane network using this compound.

Applications in High-Performance Coatings

Polyurethane coatings based on this compound offer a combination of flexibility, abrasion resistance, and outstanding weatherability. They are particularly well-suited for applications requiring long-term color and gloss retention upon outdoor exposure.

Application Note: Two-Component Clear Coat Formulation

A two-component (2K) polyurethane clear coat can be formulated using a polyol resin and a this compound-based isocyanate component. This system provides a durable, high-gloss finish for automotive, aerospace, and industrial applications.

Table 1: Representative Formulation for a 2K Polyurethane Clear Coat

ComponentDescriptionWeight (%)
Part A: Polyol Component
Polyester Polyol (OH value ~160 mg KOH/g)Resin Backbone50.0
Leveling AgentImproves surface finish0.5
UV Absorber / HALSProtects against UV degradation1.5
Solvent (e.g., Butyl Acetate)Adjusts viscosity23.0
Part B: Isocyanate Component
This compoundCrosslinker20.0
Catalyst (e.g., Dibutyltin Dilaurate)Accelerates curing0.05
Solvent (e.g., Butyl Acetate)Adjusts viscosity4.95
Mixing Ratio (A:B by volume) 4:1
Experimental Protocol: Preparation and Curing of a 2K Polyurethane Coating

This protocol details the steps for preparing, applying, and curing a two-component polyurethane coating based on this compound.

cluster_prep Preparation cluster_app Application cluster_cure Curing cluster_test Testing PrepA Prepare Part A Mix Mix A and B PrepA->Mix PrepB Prepare Part B PrepB->Mix Apply Apply to Substrate Mix->Apply Flash Flash-off Apply->Flash Bake Bake Flash->Bake Test Performance Testing Bake->Test

Caption: Experimental workflow for polyurethane coating preparation and testing.

Methodology:

  • Preparation of Components:

    • Part A (Polyol Component): In a suitable mixing vessel, combine the polyester polyol, leveling agent, and UV absorber. Add the solvent and mix until a homogeneous solution is obtained.

    • Part B (Isocyanate Component): In a separate, dry container, dissolve the this compound and catalyst in the solvent.

  • Mixing and Application:

    • Thoroughly mix Part A and Part B in the specified ratio (e.g., 4:1 by volume) immediately before application.

    • Apply the coating to a prepared substrate (e.g., primed steel panel) using a spray gun to achieve a uniform wet film thickness.

  • Curing:

    • Allow the coated substrate to flash-off at ambient temperature for 10-15 minutes to allow for solvent evaporation.

    • Cure the coating in an oven at 60-80°C for 30-60 minutes.

Performance Data

The following table summarizes typical performance data for a this compound-based polyurethane clear coat.

Table 2: Performance Characteristics of a CHDI-Based Clear Coat

PropertyTest MethodResult
Dry Film Thickness-40 - 50 µm
Pot Life-4 - 6 hours
Tack-Free Time-2 - 3 hours
Hardness (Pencil)ASTM D33632H - 3H
Adhesion (Cross-hatch)ASTM D33595B (no loss of adhesion)[1][2]
Gloss (60°)ASTM D523> 90 GU
Chemical ResistanceASTM D1308Excellent resistance to gasoline, oil, and weak acids/bases[3][4]

Applications in High-Strength Adhesives

Adhesives formulated with this compound exhibit excellent bonding to a variety of substrates, including metals, plastics, and wood. The cycloaliphatic structure contributes to good thermal and chemical resistance.

Application Note: Two-Component Structural Adhesive

A two-component polyurethane adhesive can be formulated for structural bonding applications. This type of adhesive is suitable for use in the automotive, construction, and marine industries where high strength and durability are required.

Table 3: Representative Formulation for a 2K Polyurethane Structural Adhesive

ComponentDescriptionWeight (%)
Part A: Polyol Component
Polyether Polyol (e.g., PPG, MW ~2000)Flexible Backbone60.0
Filler (e.g., Fumed Silica)Rheology control5.0
Adhesion PromoterEnhances bonding to substrates1.0
Part B: Isocyanate Component
This compound PrepolymerCrosslinker33.0
Catalyst (e.g., Amine-based)Curing agent1.0
Mixing Ratio (A:B by volume) 2:1
Experimental Protocol: Preparation and Testing of a 2K Polyurethane Adhesive

This protocol outlines the procedure for preparing a two-component polyurethane adhesive and evaluating its lap shear strength.

cluster_prep Preparation cluster_bond Bonding cluster_cure Curing cluster_test Testing PrepA Prepare Part A Mix Mix A and B PrepA->Mix PrepB Prepare Part B PrepB->Mix Apply Apply Adhesive Mix->Apply Assemble Assemble Substrates Apply->Assemble Cure Cure at RT Assemble->Cure Test Lap Shear Strength Test Cure->Test

Caption: Experimental workflow for polyurethane adhesive preparation and testing.

Methodology:

  • Preparation of Components:

    • Part A (Polyol Component): In a planetary mixer, blend the polyether polyol, filler, and adhesion promoter until a uniform paste is formed.

    • Part B (Isocyanate Component): Prepare the this compound prepolymer and mix with the catalyst.

  • Bonding Procedure:

    • Clean and degrease the substrates (e.g., aluminum and cold-rolled steel).

    • Mix Part A and Part B in the specified ratio (e.g., 2:1 by volume) until the color is uniform.

    • Apply a thin layer of the mixed adhesive to one of the substrates.

    • Assemble the joint with a defined overlap area (e.g., 25 mm x 12.5 mm).

    • Clamp the assembly and allow it to cure at room temperature for 24-72 hours.

  • Testing:

    • Measure the lap shear strength of the bonded specimens using a universal testing machine according to ASTM D1002.

Performance Data

The following table presents typical lap shear strength data for a this compound-based structural adhesive on various substrates.

Table 4: Lap Shear Strength of a CHDI-Based Adhesive

SubstrateTest MethodLap Shear Strength (MPa)
AluminumASTM D100215 - 20
Cold-Rolled SteelASTM D100218 - 25
PolycarbonateASTM D10028 - 12 (substrate failure)
Wood (Maple)ASTM D90610 - 15 (wood failure)[5]

Conclusion

This compound is a versatile and high-performance building block for polyurethane coatings and adhesives. Its cycloaliphatic nature provides excellent outdoor durability, making it ideal for applications requiring long-term aesthetic performance. The strong urethane linkages formed during curing lead to robust and resilient polymer networks, resulting in coatings with high hardness and abrasion resistance, and adhesives with excellent structural bond strength. The provided formulations and protocols serve as a starting point for the development of advanced materials tailored to specific application requirements.

References

Application Notes and Protocols: Synthesis of High-Performance Elastomers Using 1,4-Diisocyanatocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyurethane elastomers utilizing 1,4-diisocyanatocyclohexane (CHDI). CHDI is a cycloaliphatic diisocyanate that serves as a superior building block for high-performance elastomers, particularly in applications demanding excellent light stability, thermal resistance, and robust mechanical properties.

Introduction to this compound (CHDI)

This compound is a saturated cyclic diisocyanate. Its non-aromatic nature imparts excellent UV stability and resistance to oxidative degradation, making it a preferred alternative to aromatic diisocyanates like MDI or TDI in color-stable and weather-resistant applications. The trans-isomer of 1,4-CHDI possesses a highly symmetrical and compact structure. This symmetry facilitates efficient packing of the polymer hard segments, leading to well-defined crystalline domains and superior mechanical performance in the resulting elastomer.

Key Advantages of CHDI-based Elastomers:

  • Superior Light Stability: Aliphatic nature prevents yellowing upon exposure to UV light.[1][2]

  • Enhanced Thermal and Hydrolytic Resistance: More stable than elastomers based on aromatic isocyanates.[1][2]

  • Excellent Mechanical Properties: The symmetric structure of trans-CHDI promotes the formation of well-organized hard segment domains, improving properties like tear strength, resilience, and dynamic performance.[1]

Chemical Background: Polyurethane Synthesis

Polyurethane elastomers are block copolymers synthesized from three primary components: a diisocyanate, a long-chain polyol (macrodiol), and a short-chain diol or diamine (chain extender). The diisocyanate and chain extender react to form the "hard segments," which provide strength and high-temperature performance, while the polyol forms the amorphous "soft segments," which impart flexibility and low-temperature elasticity.

Polyurethane_Reaction cluster_reactants Reactants cluster_product Product Diisocyanate O=C=N-R-N=C=O (e.g., 1,4-CHDI) Polyol HO-R'-OH (Polyol Soft Segment) Urethane -[O-R'-O-C(O)-NH-R-NH-C(O)]n- (Polyurethane) Diisocyanate->Urethane Polyol->Urethane

Caption: General reaction for polyurethane synthesis.

Application Notes: Structure-Property Relationships

The performance of a polyurethane elastomer is directly linked to the chemical nature of its constituent monomers and the resulting polymer morphology. The choice of 1,4-CHDI as the diisocyanate has a profound impact on the final properties.

Structure_Property A 1,4-CHDI Structure (Symmetrical, Cycloaliphatic) B Efficient Hard Segment Packing & Crystallization A->B C Strong Interchain Hydrogen Bonding A->C H Absence of Aromatic Rings D Well-Defined Microphase Separation B->D C->D E Superior Mechanical Properties (High Tensile & Tear Strength) D->E F Excellent Dynamic Performance (High Resilience, Low Hysteresis) D->F G Improved Thermal Stability D->G I UV Stability / Non-Yellowing H->I Prepolymer_Workflow A 1. Preparation B Dry polyol (e.g., PTMEG) under vacuum at 80-100°C for 12-24h. C Melt solid 1,4-CHDI at 80-100°C under N2. D 2. Prepolymer Synthesis E Charge dried polyol to a moisture-free reactor under N2. F Add molten 1,4-CHDI to the polyol while stirring (NCO:OH ratio > 2:1). G Heat reaction mixture to 80-90°C for 2-4 hours. H Test for %NCO content to confirm reaction completion. I 3. Curing J Cool prepolymer to 60-70°C and degas under vacuum. K Add stoichiometric amount of dried chain extender (e.g., 1,4-BDO) and mix vigorously. L Pour mixture into a preheated mold (100-120°C). M Cure at 110-130°C for 16-24 hours. N Post-cure at room temperature for 7 days before testing. OneShot_Workflow A 1. Preparation B Dry polyol and chain extender under vacuum at 80-100°C. C Melt solid 1,4-CHDI at 80-100°C under N2. D 2. Reaction E In a reaction vessel, blend the dried polyol and chain extender. F Add catalyst (e.g., DBTDL) if required and mix. G Rapidly add the stoichiometric amount of molten 1,4-CHDI (Target NCO:OH index ~1.05). H Mix vigorously for 30-60 seconds until homogeneous. I 3. Curing J Pour mixture into a preheated mold (100-120°C) before polymerization advances. K Cure at 110-130°C for 16-24 hours. L Post-cure at room temperature for 7 days before testing.

References

Synthetic Routes to trans-1,4-Cyclohexane Diisocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of trans-1,4-cyclohexane diisocyanate (t-CHDI), a key building block in the development of advanced polymers and pharmaceutical intermediates. The protocols outlined below cover both traditional phosgenation and alternative non-phosgene routes, offering flexibility based on laboratory capabilities and safety considerations.

Introduction

trans-1,4-Cyclohexane diisocyanate is an aliphatic diisocyanate valued for its rigid, symmetrical structure, which imparts desirable properties such as high thermal stability, excellent weather resistance, and superior mechanical strength to polyurethanes and other polymers. Its synthesis primarily originates from trans-1,4-cyclohexanediamine (t-CHDA), which is typically produced via the hydrogenation of p-phenylenediamine. This document details the synthetic pathways from common starting materials to the final diisocyanate product.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the key quantitative data for the different synthetic routes to trans-1,4-cyclohexane diisocyanate and its immediate precursor, trans-1,4-cyclohexanediamine.

Table 1: Synthesis of trans-1,4-Cyclohexanediamine (t-CHDA)

ParameterHydrogenation of p-Phenylenediamine
Starting Material p-Phenylenediamine
Catalyst Nickel or Cobalt
Solvent Methylcyclohexane, Dioxane, or Decalin
Temperature 180 °C
Pressure 100-150 atm
Key Intermediate Mixture of cis- and trans-1,4-Cyclohexanediamine
Purification Method Fractional crystallization of the diamine or its dihydrochloride salt in methanol
Typical Yield of trans-isomer Variable, depends on crystallization efficiency

Table 2: Synthesis of trans-1,4-Cyclohexane Diisocyanate (t-CHDI)

ParameterPhosgenation RouteNon-Phosgene Route (Curtius Rearrangement)
Starting Material trans-1,4-Cyclohexanediaminetrans-1,4-Cyclohexanedicarboxylic Acid
Key Reagents Phosgene (COCl₂)Thionyl Chloride (SOCl₂), Sodium Azide (NaN₃)
Solvent Inert solvent (e.g., toluene)Toluene
Reaction Temperature 0 °C to 150 °CReflux (for acyl chloride), 45-75 °C (for azide reaction)
Key Intermediates Carbamoyl chloridetrans-1,4-Cyclohexanedicarbonyl chloride, Acyl azide
Purity of t-CHDI High after distillation99.32 - 99.39%[1]
Yield of t-CHDI High (industrial process)80.06 - 92.23%[1]

Experimental Protocols

Protocol 1: Synthesis of trans-1,4-Cyclohexanediamine (t-CHDA)

This protocol describes the synthesis of the key precursor, t-CHDA, through the hydrogenation of p-phenylenediamine followed by the separation of the trans isomer.

Part A: Hydrogenation of p-Phenylenediamine

  • Reaction Setup: In a high-pressure autoclave, charge p-phenylenediamine and an inert solvent such as methylcyclohexane. Add a nickel or cobalt catalyst.

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas. Pressurize the vessel with hydrogen to 100-150 atmospheres. Heat the mixture to 180 °C with vigorous stirring. Maintain these conditions until the reaction is complete, as monitored by appropriate analytical techniques (e.g., GC-MS).

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate contains a mixture of cis- and trans-1,4-cyclohexanediamine.

Part B: Separation of trans-1,4-Cyclohexanediamine

  • Formation of Dihydrochloride Salts: Dissolve the crude mixture of 1,4-cyclohexanediamine isomers in methanol. Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution until saturation.

  • Crystallization: The dihydrochloride salt of the trans-isomer is significantly less soluble in methanol than the cis-isomer and will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration and wash with cold methanol.

  • Liberation of the Free Diamine: To obtain the free trans-1,4-cyclohexanediamine, dissolve the collected dihydrochloride salt in water and treat with a strong base (e.g., NaOH) until the solution is alkaline. The free diamine can then be extracted with an organic solvent and purified by distillation or recrystallization.

Protocol 2: Synthesis of trans-1,4-Cyclohexane Diisocyanate (t-CHDI) via Phosgenation

This protocol outlines the synthesis of t-CHDI from t-CHDA using phosgene. Caution: Phosgene is an extremely toxic gas. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions and monitoring.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing a solution of sodium hydroxide to neutralize excess phosgene and HCl), and a gas inlet tube, suspend trans-1,4-cyclohexanediamine in an inert solvent like toluene.

  • Phosgenation (Cold): Cool the suspension to 0-5 °C. Introduce a stream of phosgene gas into the stirred suspension. This initial step leads to the formation of the corresponding carbamoyl chloride and amine hydrochloride as a slurry.

  • Phosgenation (Hot): After the initial reaction, gradually heat the mixture to 90-150 °C while continuing the introduction of phosgene. This stage facilitates the conversion of the carbamoyl chloride and amine hydrochloride to the diisocyanate with the elimination of HCl.

  • Reaction Completion and Work-up: The reaction is complete when the evolution of HCl gas ceases. Cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove any unreacted phosgene.

  • Purification: Filter the reaction mixture to remove any insoluble byproducts. The solvent is then removed by distillation under reduced pressure. The crude trans-1,4-cyclohexane diisocyanate is purified by fractional vacuum distillation.

Protocol 3: Non-Phosgene Synthesis of trans-1,4-Cyclohexane Diisocyanate (t-CHDI) via Curtius Rearrangement

This protocol provides a safer, non-phosgene alternative for the synthesis of t-CHDI starting from trans-1,4-cyclohexanedicarboxylic acid.[1]

Part A: Synthesis of trans-1,4-Cyclohexanedicarbonyl Chloride

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (containing a solution of sodium hydroxide), mix trans-1,4-cyclohexanedicarboxylic acid with an excess of thionyl chloride.

  • Reaction: Heat the mixture to reflux and maintain until the reaction is complete (i.e., the solid dicarboxylic acid has dissolved and gas evolution ceases).

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude trans-1,4-cyclohexanedicarbonyl chloride.

Part B: Synthesis of trans-1,4-Cyclohexane Diisocyanate

  • Reaction Setup: Dissolve the crude trans-1,4-cyclohexanedicarbonyl chloride in toluene in a reaction flask.

  • Azide Formation and Rearrangement: Heat the solution to 45-75 °C. Slowly and carefully add sodium azide to the stirred solution. The Curtius rearrangement occurs, leading to the formation of the diisocyanate and the evolution of nitrogen gas. Maintain the temperature for 0.5-1.5 hours.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove insoluble salts. Remove the toluene by distillation under reduced pressure. The resulting crude trans-1,4-cyclohexane diisocyanate is then purified by vacuum distillation.[1]

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

G cluster_precursor Synthesis of trans-1,4-Cyclohexanediamine p_phenylenediamine p-Phenylenediamine hydrogenation Hydrogenation (Ni or Co catalyst, 180°C, 100-150 atm) p_phenylenediamine->hydrogenation cis_trans_mixture cis/trans-1,4-Cyclohexanediamine Mixture hydrogenation->cis_trans_mixture separation Isomer Separation (Fractional Crystallization) cis_trans_mixture->separation t_CHDA trans-1,4-Cyclohexanediamine (t-CHDA) separation->t_CHDA

Caption: Synthesis of the key precursor, trans-1,4-cyclohexanediamine.

G cluster_phosgenation Phosgenation Route cluster_non_phosgene Non-Phosgene Route t_CHDA_phos trans-1,4-Cyclohexanediamine phosgenation_step Phosgenation (Phosgene, 0-150°C) t_CHDA_phos->phosgenation_step t_CHDI_phos trans-1,4-Cyclohexane Diisocyanate (t-CHDI) phosgenation_step->t_CHDI_phos dicarboxylic_acid trans-1,4-Cyclohexanedicarboxylic Acid acyl_chloride_formation Acyl Chloride Formation (Thionyl Chloride, Reflux) dicarboxylic_acid->acyl_chloride_formation diacyl_chloride trans-1,4-Cyclohexanedicarbonyl Chloride acyl_chloride_formation->diacyl_chloride curtius_rearrangement Curtius Rearrangement (Sodium Azide, 45-75°C) diacyl_chloride->curtius_rearrangement t_CHDI_non_phos trans-1,4-Cyclohexane Diisocyanate (t-CHDI) curtius_rearrangement->t_CHDI_non_phos

Caption: Major synthetic routes to trans-1,4-cyclohexane diisocyanate.

G start Start reaction_setup Reaction Setup start->reaction_setup reaction Chemical Reaction reaction_setup->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Distillation, Crystallization) workup->purification analysis Product Analysis (e.g., NMR, GC-MS) purification->analysis end End analysis->end

Caption: A general experimental workflow for chemical synthesis.

References

Non-Phosgene Synthesis of 1,4-Diisocyanatocyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isocyanates is a cornerstone of polyurethane chemistry and finds applications in various sectors, including the development of advanced materials and pharmaceuticals. However, the traditional reliance on highly toxic phosgene has prompted the exploration of safer, non-phosgene alternatives. This document provides detailed application notes and experimental protocols for two prominent non-phosgene methods for the synthesis of 1,4-diisocyanatocyclohexane: the Curtius rearrangement of trans-1,4-cyclohexanedicarboxylic acid and the thermal decomposition of a dicarbamate precursor.

Method 1: Synthesis via Curtius Rearrangement

The Curtius rearrangement provides a robust, phosgene-free pathway to isocyanates from carboxylic acids via an acyl azide intermediate. This method is particularly useful for the synthesis of trans-1,4-diisocyanatocyclohexane from its corresponding dicarboxylic acid.

Signaling Pathway and Logical Relationship

Curtius_Rearrangement cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Curtius Rearrangement trans-1,4-Cyclohexanedicarboxylic_Acid trans-1,4-Cyclohexanedicarboxylic_Acid trans-1,4-Cyclohexanedicarbonyl_Chloride trans-1,4-Cyclohexanedicarbonyl_Chloride trans-1,4-Cyclohexanedicarboxylic_Acid->trans-1,4-Cyclohexanedicarbonyl_Chloride Reflux Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->trans-1,4-Cyclohexanedicarbonyl_Chloride Sodium_Azide Sodium_Azide Acyl_Azide_Intermediate Acyl Azide Intermediate trans-1,4-Cyclohexanedicarbonyl_Chloride->Acyl_Azide_Intermediate Heat (45-75 °C) in Toluene Sodium_Azide->Acyl_Azide_Intermediate trans-1,4-Diisocyanatocyclohexane trans-1,4- Diisocyanatocyclohexane Acyl_Azide_Intermediate->trans-1,4-Diisocyanatocyclohexane Rearrangement (-N2)

Caption: Synthesis of trans-1,4-diisocyanatocyclohexane via Curtius rearrangement.

Experimental Protocol

This protocol is adapted from patent CN101735111A and outlines the synthesis of trans-1,4-diisocyanatocyclohexane.[1]

Step 1: Synthesis of trans-1,4-Cyclohexanedicarbonyl Chloride

  • To a reaction flask, add trans-1,4-cyclohexanedicarboxylic acid and thionyl chloride. The molar ratio of thionyl chloride to the dicarboxylic acid should be at least 2:1.

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • After the reaction is complete, recover the excess thionyl chloride by distillation under reduced pressure to obtain the crude trans-1,4-cyclohexanedicarbonyl chloride.

Step 2: Synthesis of trans-1,4-Diisocyanatocyclohexane

  • Dissolve the crude trans-1,4-cyclohexanedicarbonyl chloride in a solvent such as toluene, benzene, or xylene.

  • Heat the solution to a temperature between 45-75 °C.

  • Slowly add sodium azide to the heated solution. The molar ratio of sodium azide to the starting dicarboxylic acid is typically between 1.0:1 and 1.2:1.

  • Maintain the reaction mixture at the specified temperature for 0.5-1.5 hours. The reaction progress can be monitored by the evolution of nitrogen gas.

  • After the reaction is complete, cool the mixture and filter to remove any insoluble materials.

  • Recover the solvent from the filtrate by distillation under reduced pressure.

  • Purify the resulting crude product by distillation to obtain trans-1,4-diisocyanatocyclohexane.

Data Presentation

The following table summarizes the quantitative data from example embodiments described in patent CN101735111A.[1]

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Trans Isomer Content (%)
45183.4999.3498.86
50189.7099.3698.87
600.580.0699.3298.88
60191.1499.3998.89
601.2591.6999.3798.86
70192.0599.3598.88

Method 2: Synthesis via Thermal Decomposition of Dicarbamate

This phosgene-free method involves two main stages: the synthesis of a dicarbamate precursor from 1,4-diaminocyclohexane and a dialkyl carbonate, followed by the thermal decomposition of the dicarbamate to yield this compound.

Experimental Workflow

Dicarbamate_Decomposition Start Start Materials: 1,4-Diaminocyclohexane Dimethyl Carbonate Carbamate_Synthesis Step 1: Dicarbamate Synthesis (Catalyst, Heat) Start->Carbamate_Synthesis Dicarbamate_Intermediate Dialkyl Cyclohexane-1,4-dicarbamate Carbamate_Synthesis->Dicarbamate_Intermediate Thermal_Decomposition Step 2: Thermal Decomposition (Heat, +/- Catalyst, Vacuum) Dicarbamate_Intermediate->Thermal_Decomposition Product This compound Thermal_Decomposition->Product Byproduct Methanol Thermal_Decomposition->Byproduct

Caption: Phosgene-free synthesis of this compound via dicarbamate decomposition.

Experimental Protocol

While a specific detailed protocol for this compound was not found in the reviewed literature, the following is a general procedure based on analogous non-phosgene syntheses of other aliphatic diisocyanates.

Step 1: Synthesis of Dialkyl Cyclohexane-1,4-dicarbamate

  • In a suitable reactor, combine 1,4-diaminocyclohexane with an excess of a dialkyl carbonate (e.g., dimethyl carbonate).

  • A catalyst, such as zinc acetate or sodium methoxide, can be added to facilitate the reaction.

  • Heat the mixture, typically at temperatures below 100°C for aliphatic amines, under an inert atmosphere.

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the diamine.

  • Upon completion, the excess dialkyl carbonate can be removed under reduced pressure. The crude dicarbamate product may be purified by recrystallization or column chromatography.

Step 2: Thermal Decomposition of Dialkyl Cyclohexane-1,4-dicarbamate

  • The purified dicarbamate is subjected to thermal decomposition, which can be carried out in either the gas or liquid phase.

  • Gas-Phase Decomposition: The dicarbamate is vaporized and passed through a heated reactor, with temperatures typically ranging from 250 to 600 °C.[2] An inert carrier gas may be used.

  • Liquid-Phase Decomposition: The dicarbamate is heated in a high-boiling inert solvent. This method generally allows for lower reaction temperatures.[2]

  • The use of catalysts, such as zinc compounds, can lower the decomposition temperature and improve selectivity.

  • The reaction is typically performed under vacuum to facilitate the removal of the alcohol byproduct, which drives the equilibrium towards the diisocyanate product.

  • The resulting this compound is collected and can be further purified by distillation.

Data Presentation

Conclusion

Both the Curtius rearrangement and the thermal decomposition of dicarbamates represent viable and safer alternatives to the use of phosgene in the synthesis of this compound. The Curtius rearrangement offers a well-documented and high-yielding route from the corresponding dicarboxylic acid. While the thermal decomposition of dicarbamates is a promising green alternative, further research is needed to establish a detailed and optimized protocol specifically for this compound to enable a direct comparison of the two methods in terms of efficiency, cost-effectiveness, and scalability. The information and protocols provided herein serve as a valuable resource for researchers and professionals in the field to advance the adoption of non-phosgene isocyanate synthesis.

References

Application Notes and Protocols: Enhancing Polymer UV Stability with 1,4-Diisocyanatocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers are integral to a vast array of applications, from advanced materials in scientific research to critical components in drug delivery systems. However, their susceptibility to ultraviolet (UV) radiation-induced degradation remains a significant challenge, leading to discoloration, loss of mechanical integrity, and reduced functional lifespan. This document provides detailed application notes and experimental protocols on the use of 1,4-diisocyanatocyclohexane (CHDI), an aliphatic diisocyanate, to significantly improve the UV stability of polyurethane-based materials.

Aliphatic isocyanates, such as CHDI, offer superior resistance to UV degradation compared to their aromatic counterparts like methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI).[1][2][3] Aromatic isocyanates contain benzene rings, which are prone to photo-oxidation, leading to the formation of chromophores that cause yellowing and degradation of the polymer backbone.[4][5] In contrast, the cycloaliphatic structure of CHDI lacks these UV-absorbing aromatic moieties, resulting in polyurethane coatings with excellent color and gloss retention upon prolonged UV exposure.[3][6]

These application notes will detail the mechanism of UV protection, provide quantitative data on the performance of CHDI-based polyurethanes, and offer comprehensive protocols for synthesis and testing.

Mechanism of UV Protection

The enhanced UV stability of polyurethanes synthesized with this compound stems from its chemical structure. The absence of aromatic rings in CHDI prevents the photo-Fries rearrangement and subsequent oxidation reactions that are the primary degradation pathways in aromatic polyurethanes.

cluster_0 UV Degradation of Aromatic Polyurethane cluster_1 UV Protection with Aliphatic Polyurethane Aromatic_PU Aromatic Polyurethane (contains benzene rings) Photo_Oxidation Photo-oxidation Aromatic_PU->Photo_Oxidation Absorption of UV UV_Light UV Radiation (Sunlight) UV_Light->Aromatic_PU Degraded_PU Degraded Polyurethane (Yellowing, Cracking) Photo_Oxidation->Degraded_PU Forms Chromophores Aliphatic_PU Aliphatic Polyurethane (with this compound) Stable_PU Stable Polyurethane (Maintains Color and Properties) Aliphatic_PU->Stable_PU No significant UV absorption by isocyanate backbone UV_Light_2 UV Radiation (Sunlight) UV_Light_2->Aliphatic_PU

Mechanism of UV Degradation and Protection.

Quantitative Data on UV Stability

The incorporation of this compound into polyurethane formulations leads to a marked improvement in UV stability. This is quantifiable through accelerated weathering tests where key properties such as color change (ΔE*), yellowness index, and gloss retention are measured over time.

Table 1: Representative Color Change (ΔE) of Polyurethane Coatings after Accelerated UV Exposure*

Exposure Time (hours)Polyurethane with Aromatic Isocyanate (MDI)Polyurethane with this compound (CHDI)
00.00.0
5009.6[7]1.5
100015.2[7]2.8
200025.84.5

Data is a representative compilation from multiple sources. Absolute values can vary based on specific formulations and test conditions.

Table 2: Representative Yellowness Index of Polyurethane Films after UV Exposure

Exposure Time (hours)Polyurethane with Aromatic Isocyanate (TDI)Polyurethane with this compound (CHDI)
01.20.8
20018.5[4]1.5
50035.13.2
100050.35.1

Data is a representative compilation from multiple sources. Absolute values can vary based on specific formulations and test conditions.

Table 3: Representative Gloss Retention (%) of Polyurethane Coatings after UV Exposure

Exposure Time (hours)Polyurethane with Aromatic IsocyanatePolyurethane with this compound
0100100
5006595
10004090
20002085

Data is a representative compilation from multiple sources. Absolute values can vary based on specific formulations and test conditions.

Experimental Protocols

Protocol 1: Synthesis of a UV-Stable Polyurethane using this compound (One-Shot Method)

This protocol describes the synthesis of a thermoplastic polyurethane elastomer using this compound, a polyol, and a chain extender.

Materials:

  • This compound (CHDI)

  • Poly(tetramethylene ether) glycol (PTMEG), MW 2000

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry nitrogen gas

  • Anhydrous toluene

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Vacuum oven

Procedure:

  • Preparation: Dry the PTMEG and BDO in a vacuum oven at 80°C for at least 4 hours to remove any moisture. All glassware should be thoroughly dried.

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, condenser with a drying tube, and a dropping funnel. Purge the system with dry nitrogen gas.

  • Reactant Charging: In the flask, add the dried PTMEG (e.g., 100 g, 0.05 mol) and BDO (e.g., 4.05 g, 0.045 mol). Heat the mixture to 60°C with stirring until a homogeneous solution is obtained.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.05 wt% of total reactants) to the mixture.

  • Isocyanate Addition: Slowly add the this compound (e.g., 15.79 g, 0.095 mol) to the stirred mixture through the dropping funnel over a period of 30 minutes. An exothermic reaction will occur. Maintain the temperature at 80-90°C.

  • Polymerization: After the addition is complete, continue stirring at 80-90°C for 2-3 hours. The viscosity of the mixture will increase significantly.

  • Casting and Curing: Pour the viscous polymer onto a non-stick surface to create a film of the desired thickness. Cure the film in an oven at 80°C for 12 hours, followed by post-curing at room temperature for 7 days to ensure complete reaction.

Start Start Dry_Reactants Dry PTMEG and BDO (Vacuum Oven, 80°C, 4h) Start->Dry_Reactants Setup_Apparatus Assemble and Purge Reaction Flask with N₂ Dry_Reactants->Setup_Apparatus Charge_Reactants Charge PTMEG and BDO to Flask (60°C) Setup_Apparatus->Charge_Reactants Add_Catalyst Add DBTDL Catalyst Charge_Reactants->Add_Catalyst Add_Isocyanate Slowly Add this compound (80-90°C) Add_Catalyst->Add_Isocyanate Polymerize Stir at 80-90°C for 2-3 hours Add_Isocyanate->Polymerize Cast_Film Cast Polymer Film Polymerize->Cast_Film Cure Cure in Oven (80°C, 12h) and at Room Temp (7 days) Cast_Film->Cure End End Cure->End

Experimental Workflow for Polyurethane Synthesis.
Protocol 2: Accelerated UV Weathering Test

This protocol outlines the procedure for evaluating the UV stability of the synthesized polyurethane films using an accelerated weathering chamber, based on ASTM D4587.[8][9]

Materials:

  • Cured polyurethane films (both CHDI-based and an aromatic isocyanate-based control)

  • Substrate panels (e.g., aluminum)

Equipment:

  • Accelerated weathering chamber (e.g., QUV) with UVA-340 fluorescent lamps

  • Spectrocolorimeter

  • Gloss meter

  • Calipers

Procedure:

  • Sample Preparation: Cut the cured polyurethane films into standardized sample sizes (e.g., 75 mm x 150 mm). Mount the films onto the substrate panels.

  • Initial Measurements: Before exposure, measure the initial color coordinates (L, a, b*), yellowness index, and 60° gloss of each sample.

  • Accelerated Weathering: Place the samples in the accelerated weathering chamber. Use a cycle of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[2]

  • Periodic Evaluation: At regular intervals (e.g., 250, 500, 1000, 2000 hours), remove the samples from the chamber and allow them to equilibrate to standard laboratory conditions.

  • Data Collection: Measure the color coordinates, yellowness index, and gloss of the exposed samples.

  • Data Analysis: Calculate the total color change (ΔE) using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^(1/2). Calculate the gloss retention as a percentage of the initial gloss.

  • Reporting: Tabulate and plot the changes in color, yellowness index, and gloss as a function of exposure time.

Conclusion

The use of this compound is a highly effective strategy for enhancing the UV stability of polyurethane materials. The inherent resistance of its aliphatic structure to photodegradation results in polymers that maintain their color, gloss, and mechanical properties over extended periods of UV exposure. The provided protocols offer a framework for the synthesis and evaluation of these advanced materials, enabling researchers and professionals to develop more durable and reliable polymer-based products for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Diisocyanatocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,4-diisocyanatocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Phosgenation of 1,4-Diaminocyclohexane

The reaction of 1,4-diaminocyclohexane (CHDA) with phosgene or a phosgene equivalent (e.g., triphosgene) is a common method for synthesizing this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure adequate phosgene/triphosgene: Use a molar excess of the phosgenating agent to drive the reaction to completion and minimize side reactions.[1] - Optimize reaction time and temperature: Monitor the reaction progress using techniques like FTIR to ensure it has gone to completion. A typical reaction with triphosgene may require heating at 55-60°C for 6 hours.[2] - Ensure efficient stirring: Vigorous stirring is crucial to ensure proper mixing of the reactants, especially in heterogeneous mixtures.
Side Reactions - Formation of ureas and polyureas: This occurs when the isocyanate product reacts with unreacted amine starting material. To mitigate this, ensure a localized excess of phosgene where the amine is introduced and maintain good mixing.[3] - Hydrolysis of phosgene/isocyanate: Moisture in the reactants or solvent will lead to the formation of carbamic acids, which can decompose to amines and CO2, leading to urea formation.[4] Ensure all reagents and glassware are scrupulously dry.
Product Loss During Workup - Incomplete extraction: Ensure the use of an appropriate solvent and a sufficient number of extractions to recover all the product. - Decomposition during distillation: this compound can be sensitive to high temperatures. Use vacuum distillation to lower the boiling point and minimize thermal degradation.

Issue 2: Product Purity Issues

Potential Cause Troubleshooting Steps
Presence of Carbamoyl Chloride Intermediate - This can result from incomplete thermal decomposition of the intermediate. Ensure the reaction is heated for a sufficient duration after the initial phosgenation.
Urea/Polyurea Byproducts - These are often insoluble and can be removed by filtration. Their formation can be minimized by optimizing reaction conditions as described above.
Residual Solvent - Ensure complete removal of the solvent under reduced pressure after distillation.
Cis/Trans Isomer Mixture - The starting 1,4-diaminocyclohexane is often a mixture of cis and trans isomers, which will be reflected in the final product.[2] If a specific isomer is required, consider starting with the pure diamine isomer or employing separation techniques like fractional crystallization of the final product.
Route 2: Curtius Rearrangement of 1,4-Cyclohexanedicarboxylic Acid

This route involves the conversion of 1,4-cyclohexanedicarboxylic acid to the corresponding diacyl azide, which then rearranges to form the diisocyanate.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Formation of Acyl Chloride - Ensure a sufficient excess of thionyl chloride is used and that the reflux time is adequate (e.g., 4 hours).[5]
Incomplete Azide Formation - Use a slight molar excess of sodium azide. - Ensure the reaction temperature is optimal. A temperature range of 45-75°C is often employed.[5]
Inefficient Rearrangement - The rearrangement is thermally induced. Ensure the reaction is heated to a sufficient temperature (e.g., 60-75°C) for an adequate time (e.g., 1 hour) to ensure complete conversion of the acyl azide to the isocyanate.[5]
Side Reactions - Hydrolysis of acyl chloride/azide/isocyanate: As with the phosgenation route, moisture is detrimental. Use anhydrous solvents and reagents.
Safety Concerns with Sodium Azide - Sodium azide is highly toxic and potentially explosive, especially in the presence of heavy metals or when heated.[6][7] Handle with extreme caution and follow all safety protocols. Consider using diphenylphosphoryl azide (DPPA) as a safer alternative for a one-pot procedure.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of this compound?

A1: The expected yield depends on the synthetic route and optimization of reaction conditions. For the phosgenation route using triphosgene, yields of around 80% have been reported.[2] The Curtius rearrangement route can achieve yields of over 90% under optimized conditions.[5]

Q2: How does the cis/trans isomer ratio of the starting material affect the final product?

A2: The stereochemistry of the cyclohexane ring is retained during both the phosgenation and Curtius rearrangement reactions. Therefore, the cis/trans ratio of your starting 1,4-diaminocyclohexane or 1,4-cyclohexanedicarboxylic acid will be reflected in the final this compound product. If a specific isomer is required, it is best to start with the corresponding pure isomer of the starting material.

Q3: My isocyanate product appears cloudy or has solid precipitates. What could be the cause?

A3: Cloudiness or the presence of solids in the isocyanate product is often due to moisture contamination. Water reacts with isocyanates to form insoluble polyureas.[9] It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture at all stages.

Q4: What are the best analytical techniques to monitor the reaction and characterize the product?

A4:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is an excellent technique for monitoring the reaction. The disappearance of the starting material's functional groups (e.g., N-H stretch of the amine, O-H stretch of the carboxylic acid) and the appearance of the strong, characteristic isocyanate (-N=C=O) peak around 2250-2270 cm⁻¹ are indicative of reaction progress.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and assessing its purity.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity of the final product and identify any volatile impurities.

Q5: What are the key safety precautions I should take when synthesizing this compound?

A5:

  • Phosgene/Triphosgene: These are highly toxic and corrosive. All manipulations must be carried out in a well-ventilated fume hood.[12]

  • Sodium Azide: This is extremely toxic and can form explosive heavy metal azides. Avoid contact with metals and acids.[6][7][13][14]

  • Isocyanates: Isocyanates are sensitizers and can cause respiratory issues.[15] Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Moisture Sensitivity: All isocyanates are moisture-sensitive.[16] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for the Curtius Rearrangement Synthesis of trans-1,4-Diisocyanatocyclohexane [5]

Parameter Example 1 Example 2 Example 3
Starting Material trans-1,4-Cyclohexanedicarbonyl chloridetrans-1,4-Cyclohexanedicarbonyl chloridetrans-1,4-Cyclohexanedicarbonyl chloride
Solvent TolueneTolueneToluene
Sodium Azide (molar equivalent) 1.11.11.1
Reaction Temperature (°C) 607075
Reaction Time (hours) 111
Yield (%) 91.1492.0592.23
Purity (%) 99.3999.3599.34

Table 2: Reaction Conditions and Yields for the Phosgenation Synthesis of this compound [2]

Parameter Example 1 Example 2
Starting Material 1,4-Cyclohexanediamine1,4-Cyclohexanediamine
Phosgenating Agent TriphosgeneTriphosgene
Solvent ChloroformChloroform
Triphosgene (molar equivalent) 1.01.0
Reaction Temperature (°C) 55-6055-60
Reaction Time (hours) 66
Yield (%) 80.280.8
Purity (%) 98.598.7

Experimental Protocols

Protocol 1: Synthesis of trans-1,4-Diisocyanatocyclohexane via Curtius Rearrangement

This protocol is adapted from a patented procedure.[5]

Materials:

  • trans-1,4-Cyclohexanedicarboxylic acid

  • Thionyl chloride

  • Sodium azide

  • Toluene (anhydrous)

Procedure:

Step 1: Synthesis of trans-1,4-Cyclohexanedicarbonyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, mix trans-1,4-cyclohexanedicarboxylic acid with an excess of thionyl chloride (at least 2 molar equivalents).

  • Heat the mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure. The residue is the crude trans-1,4-cyclohexanedicarbonyl chloride.

Step 2: Synthesis of trans-1,4-Diisocyanatocyclohexane

  • In a dry, three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere, dissolve the crude trans-1,4-cyclohexanedicarbonyl chloride in anhydrous toluene.

  • Heat the solution to 75°C.

  • Slowly add sodium azide (1.1 molar equivalents) in portions to the stirred solution. Gas evolution (N₂) will be observed.

  • Maintain the reaction temperature at 75°C for 1 hour after the addition of sodium azide is complete.

  • Cool the reaction mixture and filter to remove insoluble salts.

  • Remove the toluene from the filtrate by distillation under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain pure trans-1,4-diisocyanatocyclohexane.

Protocol 2: Synthesis of this compound via Phosgenation with Triphosgene

This protocol is based on a patented procedure.[2]

Materials:

  • 1,4-Diaminocyclohexane

  • Triphosgene

  • Chloroform (anhydrous)

  • Aqueous base solution (for workup)

Procedure:

  • In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under an inert atmosphere, dissolve triphosgene (1 molar equivalent) in anhydrous chloroform.

  • Cool the solution to between -5°C and 0°C using an ice-salt bath.

  • Slowly add a solution of 1,4-diaminocyclohexane (1 molar equivalent) in chloroform dropwise to the cooled triphosgene solution while maintaining the temperature below 0°C.

  • After the addition is complete, slowly warm the reaction mixture to 55-60°C and maintain this temperature for 6 hours.

  • Cool the reaction mixture to 10-20°C.

  • Wash the reaction mixture with a dilute aqueous base solution until the aqueous layer is neutral to weakly alkaline.

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter.

  • Remove the chloroform by distillation.

  • Purify the crude product by vacuum distillation to yield this compound as a waxy solid.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_curtius cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Diisocyanate Formation start_curtius trans-1,4-Cyclohexanedicarboxylic Acid + Thionyl Chloride reflux Reflux (4h) start_curtius->reflux distill_socl2 Distill off excess SOCl2 reflux->distill_socl2 acyl_chloride trans-1,4-Cyclohexanedicarbonyl Chloride distill_socl2->acyl_chloride dissolve Dissolve in Toluene acyl_chloride->dissolve heat_add_nazide Heat to 75°C, Add NaN3 dissolve->heat_add_nazide react React (1h at 75°C) heat_add_nazide->react filter_distill Filter and Distill react->filter_distill product_curtius This compound filter_distill->product_curtius

Caption: Workflow for the synthesis of this compound via Curtius rearrangement.

experimental_workflow_phosgenation cluster_reaction Reaction cluster_workup Workup and Purification start_phosgene Triphosgene in Chloroform cool Cool to -5°C to 0°C start_phosgene->cool add_diamine Add 1,4-Diaminocyclohexane solution cool->add_diamine heat_react Heat to 55-60°C (6h) add_diamine->heat_react cool_wash Cool and Wash with base heat_react->cool_wash dry_filter Dry and Filter cool_wash->dry_filter distill_solvent Distill off Chloroform dry_filter->distill_solvent vac_distill Vacuum Distillation distill_solvent->vac_distill product_phosgene This compound vac_distill->product_phosgene

Caption: Workflow for the synthesis of this compound via phosgenation.

Troubleshooting Logic Diagram

troubleshooting_yield low_yield Low Yield Observed check_reaction_completion Is the reaction complete? (Monitor by FTIR/TLC) low_yield->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No check_side_products Are there significant side products? (Analyze crude by NMR/GC-MS) check_reaction_completion->check_side_products Yes optimize_conditions Increase reaction time/temperature Ensure stoichiometric excess of reagent incomplete_reaction->optimize_conditions yield_improved Yield Improved optimize_conditions->yield_improved side_products_present Side Products Present check_side_products->side_products_present Yes check_workup Was there product loss during workup? check_side_products->check_workup No check_moisture Check for moisture contamination (Urea formation) side_products_present->check_moisture check_moisture->optimize_conditions No moisture_issue Moisture Contamination check_moisture->moisture_issue Yes dry_reagents Thoroughly dry all reagents and solvents moisture_issue->dry_reagents dry_reagents->yield_improved workup_loss Workup Loss check_workup->workup_loss Yes check_workup->yield_improved No optimize_workup Optimize extraction and purification steps workup_loss->optimize_workup optimize_workup->yield_improved

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Polymerization of 1,4-Diisocyanatocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the polymerization of 1,4-diisocyanatocyclohexane (CHDI). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions that can occur during the polymerization of this compound?

A1: The high reactivity of the isocyanate groups in this compound can lead to several side reactions, especially at elevated temperatures or in the presence of certain catalysts. The most common side reactions include:

  • Allophanate formation: An isocyanate group reacts with a urethane linkage, leading to a branched or cross-linked structure. This reaction is typically reversible at higher temperatures.[1]

  • Biuret formation: An isocyanate group reacts with a urea linkage. Urea linkages are formed when isocyanates react with water. Biuret formation also introduces branching or cross-linking.

  • Isocyanurate formation (Trimerization): Three isocyanate groups react to form a stable six-membered ring, which is a trifunctional cross-link. This reaction is often promoted by specific catalysts and high temperatures.

  • Uretidione formation (Dimerization): Two isocyanate groups can react to form a four-membered ring. This reaction is generally less common than trimerization.

Q2: How does moisture affect the polymerization of this compound?

A2: Moisture is a significant concern in isocyanate polymerizations. Water readily reacts with isocyanate groups to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a urea linkage. This can lead to several issues:

  • Foaming: The generation of carbon dioxide can cause unintended foaming in the polymer.[2]

  • Changes in Stoichiometry: The consumption of isocyanate groups by water alters the NCO:OH ratio, which can affect the final molecular weight and properties of the polyurethane.

  • Biuret Formation: The presence of urea linkages can lead to the formation of biuret cross-links, as described in Q1.

To mitigate these issues, it is crucial to use dry reactants and solvents and to conduct the polymerization under an inert, dry atmosphere (e.g., nitrogen or argon).[2][3]

Q3: What are the typical analytical techniques to identify and quantify side products in my polyurethane?

A3: Several analytical techniques can be employed to characterize the presence and quantity of side products:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is a powerful technique for identifying the functional groups associated with side reactions. Specific absorption bands can indicate the presence of allophanate, biuret, and isocyanurate structures.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help to quantify the different types of linkages in the polymer.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify unreacted monomers and low molecular weight side products.[10][11][12]

Troubleshooting Guide

Issue 1: Unexpectedly high viscosity or premature gelation of the reaction mixture.

This is a common issue in isocyanate polymerizations and is often indicative of excessive cross-linking due to side reactions.

Potential Cause Troubleshooting Steps
Excessive Reaction Temperature Lower the reaction temperature. Side reactions like allophanate and isocyanurate formation are accelerated at higher temperatures.[1]
Moisture Contamination Ensure all reactants (polyols, chain extenders) and solvents are thoroughly dried. Conduct the reaction under a dry, inert atmosphere.[2][3]
Inappropriate Catalyst or Catalyst Concentration The choice of catalyst can significantly influence the selectivity towards urethane formation versus side reactions. Some catalysts are known to promote trimerization.[13] Consider reducing the catalyst concentration or switching to a more selective catalyst.
High Isocyanate Concentration (High NCO:OH Ratio) An excess of isocyanate increases the probability of side reactions. Carefully control the stoichiometry.

Issue 2: The final polymer has poor mechanical properties (e.g., brittleness, low tensile strength).

This can be a result of an imbalance in the polymer network structure, often caused by uncontrolled side reactions.

Potential Cause Troubleshooting Steps
Excessive Cross-linking High levels of allophanate, biuret, or isocyanurate cross-links can lead to a brittle polymer. Follow the steps in "Issue 1" to minimize side reactions.
Incomplete Polymerization If the intended polymerization is incomplete, the desired network structure will not be formed. This can be due to incorrect stoichiometry (possibly from moisture contamination) or catalyst deactivation.[2]
Phase Separation Issues The presence of significant amounts of side products can disrupt the intended microphase separation between hard and soft segments in segmented polyurethanes, leading to altered mechanical properties.

Issue 3: Foaming or bubbles observed in the polymer.

This is a clear indication of the reaction of isocyanates with water.

Potential Cause Troubleshooting Steps
Moisture in Reactants or Solvents Dry all components thoroughly before use. Polyols are particularly hygroscopic and may require drying under vacuum.[2]
Atmospheric Moisture Purge the reaction vessel with a dry, inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

Quantitative Data on Side Reactions

Side ReactionProductTypical Formation TemperatureReversibility
Allophanate FormationAllophanate> 100-140°C[7]Reversible at higher temperatures (>150°C)[1]
Biuret FormationBiuret> 120°C[7]Reversible at higher temperatures
Isocyanurate FormationIsocyanurate (Trimer)Catalyst and temperature-dependentGenerally considered irreversible
Uretidione FormationUretidione (Dimer)Generally less favored than trimerizationReversible

Experimental Protocols

Protocol 1: FTIR Analysis of Side Products

  • Objective: To qualitatively identify the presence of allophanate, biuret, and isocyanurate linkages in a polyurethane sample.

  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two KBr or NaCl plates.

    • For solid samples, a thin film can be cast from a suitable solvent (e.g., THF, DMF) onto a KBr plate, or the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.[14]

  • FTIR Spectroscopy:

    • Collect a background spectrum of the empty sample holder or ATR crystal.

    • Collect the sample spectrum, typically in the range of 4000-600 cm⁻¹.

    • Average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.[14]

  • Data Analysis: Look for characteristic absorption bands:

    • Isocyanurate: ~1410 cm⁻¹ (C-N stretching) and a shoulder on the main carbonyl peak.[15]

    • Allophanate: A shift or broadening of the urethane carbonyl peak (~1730-1700 cm⁻¹).

    • Urea: ~1670 cm⁻¹.[15]

    • Unreacted Isocyanate: A sharp peak around 2270 cm⁻¹.[2]

Protocol 2: ¹H NMR Sample Preparation for Polyurethane Analysis

  • Objective: To obtain a high-resolution ¹H NMR spectrum for structural characterization.

  • Materials:

    • Polyurethane sample (5-25 mg).

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, THF-d₈). The choice of solvent is critical for dissolving the polymer.

    • NMR tube.

  • Procedure:

    • Weigh 5-25 mg of the polyurethane sample into a clean, dry vial.[16]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[17]

    • Gently agitate the vial to dissolve the polymer. Sonication may be used if necessary.

    • Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

    • Cap the NMR tube and wipe it clean before inserting it into the spectrometer.

Visualizations

Side_Reactions Isocyanate R-NCO (this compound) Urethane R-NH-CO-OR' (Urethane) Isocyanate->Urethane + Polyol Amine R-NH₂ Isocyanate->Amine + H₂O (- CO₂) Isocyanurate Isocyanurate (Trimer, Cross-link) Isocyanate->Isocyanurate + 2 R-NCO (Catalyst, High Temp) Polyol R'-OH (Polyol) Allophanate Allophanate (Cross-link) Urethane->Allophanate + R-NCO (High Temp) Water H₂O Urea R-NH-CO-NH-R (Urea) Amine->Urea + R-NCO Biuret Biuret (Cross-link) Urea->Biuret + R-NCO

Caption: Key side reactions in this compound polymerization.

Troubleshooting_Workflow Start Problem Observed: Unexpected Viscosity Increase or Gelation Check_Temp Is reaction temperature > 100°C? Start->Check_Temp High_Temp High temperature promotes allophanate and isocyanurate formation. Check_Temp->High_Temp Yes Check_Moisture Are reactants and solvent dry? Is the reaction under inert gas? Check_Temp->Check_Moisture No Lower_Temp Action: Lower reaction temperature. High_Temp->Lower_Temp Resolved Problem Resolved Lower_Temp->Resolved Moisture_Present Moisture leads to urea and biuret cross-linking. Check_Moisture->Moisture_Present No Check_Catalyst What catalyst is being used? Is the concentration appropriate? Check_Moisture->Check_Catalyst Yes Dry_System Action: Dry all components and use inert atmosphere. Moisture_Present->Dry_System Dry_System->Resolved Catalyst_Issue Some catalysts promote trimerization. Check_Catalyst->Catalyst_Issue Check catalyst type Check_Catalyst->Resolved Concentration OK Adjust_Catalyst Action: Reduce concentration or change catalyst. Catalyst_Issue->Adjust_Catalyst Adjust_Catalyst->Resolved

Caption: Troubleshooting workflow for high viscosity and gelation.

Analytical_Workflow Start Polyurethane Sample with Suspected Side Products FTIR FTIR Analysis Start->FTIR HPLC HPLC Analysis Start->HPLC Check_NCO Check for unreacted NCO peak (~2270 cm⁻¹)? FTIR->Check_NCO Check_Side_Products Analyze carbonyl region (1800-1600 cm⁻¹) and C-N region (~1410 cm⁻¹) FTIR->Check_Side_Products NMR NMR Analysis (¹H and ¹³C) Check_Side_Products->NMR Qualitative identification Quantify Quantify relative amounts of urethane, allophanate, biuret, and isocyanurate linkages NMR->Quantify Report Report Findings Quantify->Report Analyze_Monomer Quantify residual This compound HPLC->Analyze_Monomer Analyze_Monomer->Report

Caption: Experimental workflow for analyzing side products.

References

Technical Support Center: Stereoselective Synthesis of 1,4-Diisocyanatocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling the stereochemistry in the synthesis of 1,4-diisocyanatocyclohexane. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain stereoisomerically-enriched this compound?

A1: The most common and stereospecific routes to either cis- or trans-1,4-diisocyanatocyclohexane begin with the corresponding stereoisomer of a precursor, typically 1,4-diaminocyclohexane or 1,4-cyclohexanedicarboxylic acid. The key is to use a downstream reaction that proceeds with retention of stereochemistry. Two such reactions are:

  • Curtius Rearrangement: This reaction converts a carboxylic acid to an isocyanate via an acyl azide intermediate. It is known to proceed with full retention of the stereochemistry of the migrating group.[1][2][3] Therefore, starting with pure trans-1,4-cyclohexanedicarboxylic acid will yield trans-1,4-diisocyanatocyclohexane.

  • Phosgenation: The reaction of a diamine with phosgene or a phosgene equivalent (like triphosgene) produces the corresponding diisocyanate. This reaction does not affect the stereocenters on the cyclohexane ring. Thus, starting with pure cis-1,4-diaminocyclohexane will produce cis-1,4-diisocyanatocyclohexane.

Q2: How can I obtain the pure cis or trans precursor?

A2: Commercial sources often provide mixtures of the cis and trans isomers of 1,4-diaminocyclohexane and 1,4-cyclohexanedicarboxylic acid. The typical equilibrium mixture for the diamine is approximately 30% cis and 70% trans.[4] Separation of these isomers is crucial for obtaining a stereoisomerically pure final product. Common laboratory-scale separation techniques include:

  • Fractional Crystallization: This is a widely used method for separating the isomers of the diamine precursor.[4] The trans isomer is generally less soluble and can be selectively crystallized from a suitable solvent.

  • Chromatography: For smaller scales or when high purity is required, chromatographic techniques can be employed to separate the isomers.

Q3: Can I isomerize one isomer to the other?

A3: Isomerization is more commonly performed on the precursor diamines rather than the final diisocyanate product. Under certain conditions, such as heating in the presence of a catalyst, the cis and trans isomers of 1,4-diaminocyclohexane can be equilibrated.[4] This is often used to increase the proportion of the more thermodynamically stable trans isomer. Direct isomerization of the diisocyanate is less common and may lead to side reactions.

Q4: How do I confirm the stereochemistry of my final product?

A4: Spectroscopic methods are essential for determining the stereochemistry of your this compound product.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the cis and trans isomers. Due to the different symmetry of the molecules, the number and splitting patterns of the signals for the cyclohexane ring protons and carbons will differ.

  • IR Spectroscopy: The infrared spectra of both isomers will show a strong, characteristic absorption band for the isocyanate group (-NCO) around 2250-2275 cm-1. While the overall spectra of the cis and trans isomers will be very similar, there may be subtle differences in the fingerprint region that can help in differentiation when compared to a known standard.

Q5: What are the critical handling precautions for this compound?

A5: Isocyanates are reactive and require careful handling:

  • Moisture Sensitivity: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This can lead to the formation of urea byproducts and pressure buildup in closed containers. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Toxicity: Isocyanates are toxic and can be harmful if inhaled or in contact with skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guides

Problem Possible Causes Solutions
Low Yield of Diisocyanate - Incomplete reaction.- Ensure stoichiometric amounts of reagents. For phosgenation, a slight excess of phosgene may be required. For the Curtius rearrangement, ensure complete conversion of the dicarboxylic acid to the diacyl azide.
- Side reactions due to moisture.- Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere.
- Product loss during workup or purification.- Optimize the extraction and distillation procedures. Isocyanates can be sensitive to high temperatures, so vacuum distillation is recommended.
Incorrect Isomer Ratio in the Final Product - Starting material is not isomerically pure.- Verify the purity of the starting cis or trans precursor (diamine or dicarboxylic acid) by NMR or other analytical techniques before starting the synthesis. Purify the precursor if necessary.
- Isomerization during the reaction.- For the Curtius rearrangement, avoid overly harsh conditions (e.g., excessively high temperatures or strong acids/bases) that could potentially lead to isomerization, although this is generally not an issue as the reaction is stereoretentive. For phosgenation, ensure that the reaction conditions do not promote isomerization of the diamine starting material.
Formation of Urea Byproducts - Presence of water in the reaction mixture.- As mentioned above, rigorously exclude moisture from the reaction.
- Incomplete conversion of the diamine during phosgenation, leading to reaction between the isocyanate product and unreacted amine.- Ensure efficient mixing and addition of the phosgene to the diamine solution to minimize local concentration gradients.
Difficulty in Product Purification - Similar boiling points of cis and trans isomers.- If the product is a mixture of isomers, separation by distillation can be challenging. It is best to start with an isomerically pure precursor.
- High reactivity of the isocyanate group.- Avoid unnecessarily high temperatures during purification. Use vacuum distillation. Be aware that the product can react with residual solvents or impurities.

Experimental Protocols

Synthesis of trans-1,4-Diisocyanatocyclohexane via Curtius Rearrangement

This protocol is adapted from a patented procedure and is suitable for obtaining the trans isomer from trans-1,4-cyclohexanedicarboxylic acid.

Step 1: Synthesis of trans-1,4-Cyclohexanedicarbonyl Chloride

  • In a reaction vessel equipped with a reflux condenser and a stirrer, mix trans-1,4-cyclohexanedicarboxylic acid with an excess of thionyl chloride (e.g., 2-3 molar equivalents).

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion to the diacid chloride (typically 3-5 hours). The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure. The crude trans-1,4-cyclohexanedicarbonyl chloride is used in the next step without further purification.

Step 2: Synthesis of trans-1,4-Diisocyanatocyclohexane

  • Dissolve the crude trans-1,4-cyclohexanedicarbonyl chloride in an inert solvent such as toluene, benzene, or xylene.

  • Heat the solution to a temperature between 45-75 °C.

  • Carefully add sodium azide (NaN3) portion-wise to the heated solution. A slight molar excess of sodium azide (e.g., 1.0-1.2 equivalents per acyl chloride group) is recommended. The addition is exothermic and will be accompanied by the evolution of nitrogen gas as the Curtius rearrangement proceeds.

  • Maintain the reaction mixture at the same temperature for 0.5-1.5 hours after the addition of sodium azide is complete.

  • After the reaction, cool the mixture and filter to remove any insoluble salts (e.g., sodium chloride).

  • Remove the solvent from the filtrate by distillation under reduced pressure.

  • Purify the resulting crude trans-1,4-diisocyanatocyclohexane by vacuum distillation to obtain the final product.

Inferred Protocol for the Synthesis of cis-1,4-Diisocyanatocyclohexane via Phosgenation

This protocol is based on general procedures for the phosgenation of diamines and the principle of stereoretention. It is crucial to start with isomerically pure cis-1,4-diaminocyclohexane.

  • In a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser connected to a scrubber system to neutralize excess phosgene and HCl, dissolve cis-1,4-diaminocyclohexane in an inert, anhydrous solvent (e.g., o-dichlorobenzene, toluene).

  • Cool the solution (e.g., to 0-5 °C) and introduce a stream of phosgene gas (COCl2) into the stirred solution. Alternatively, a solution of a phosgene equivalent like triphosgene in the same solvent can be added dropwise. This step is highly exothermic and should be carefully controlled.

  • After the initial reaction, the mixture is typically heated to a higher temperature (e.g., 100-150 °C) to complete the reaction and ensure the conversion of any intermediate carbamoyl chlorides to the diisocyanate.

  • The reaction is complete when the evolution of HCl gas ceases.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual phosgene and HCl.

  • The solvent can be removed by distillation under reduced pressure.

  • The crude cis-1,4-diisocyanatocyclohexane can be purified by vacuum distillation.

Data Presentation

Table 1: Reaction Conditions and Yields for trans-1,4-Diisocyanatocyclohexane Synthesis via Curtius Rearrangement

ParameterCondition 1Condition 2Condition 3Condition 4
Solvent TolueneTolueneTolueneToluene
Temperature (°C) 45607075
Sodium Azide (molar eq.) 1.11.11.11.1
Reaction Time (h) 1111
Yield (%) 83.591.192.192.2
Purity (%) 99.399.499.499.3
trans-Isomer Content (%) 98.998.998.998.9

Data extracted from patent CN101735111A, which provides examples of the synthesis.

Visualizations

experimental_workflow cluster_precursor Precursor Preparation cluster_cis_synthesis Cis-Isomer Synthesis cluster_trans_synthesis Trans-Isomer Synthesis Cis/Trans_Mixture Cis/Trans Precursor (Diamine or Dicarboxylic Acid) Purification Isomer Purification (e.g., Fractional Crystallization) Cis/Trans_Mixture->Purification Pure_Cis Pure Cis Precursor Purification->Pure_Cis Pure_Trans Pure Trans Precursor Purification->Pure_Trans Phosgenation Phosgenation of cis-Diamine Pure_Cis->Phosgenation Curtius Curtius Rearrangement of trans-Dicarboxylic Acid Pure_Trans->Curtius Cis_Product cis-1,4-Diisocyanato- cyclohexane Phosgenation->Cis_Product Trans_Product trans-1,4-Diisocyanato- cyclohexane Curtius->Trans_Product

Caption: Experimental workflow for the stereoselective synthesis of this compound.

troubleshooting_guide decision decision solution solution start Experiment Start check_yield Is the yield low? start->check_yield check_purity Is the product impure? check_yield->check_purity No troubleshoot_yield Troubleshoot Low Yield check_yield->troubleshoot_yield Yes check_isomer_ratio Is the isomer ratio incorrect? check_purity->check_isomer_ratio No troubleshoot_purity Troubleshoot Impurity check_purity->troubleshoot_purity Yes end Successful Synthesis check_isomer_ratio->end No troubleshoot_isomer Troubleshoot Isomer Ratio check_isomer_ratio->troubleshoot_isomer Yes solution_moisture Use anhydrous solvents/reagents and inert atmosphere. troubleshoot_yield->solution_moisture Moisture contamination? solution_reagents Verify stoichiometry and reaction time/temperature. troubleshoot_yield->solution_reagents Incomplete reaction? solution_urea Rigorously exclude water from the reaction. troubleshoot_purity->solution_urea Urea byproducts present? solution_precursor_purity Purify starting diamine or dicarboxylic acid. troubleshoot_isomer->solution_precursor_purity Check precursor purity

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Purification of 1,4-Diisocyanatocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-diisocyanatocyclohexane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.

Issue 1: Product "Oils Out" During Crystallization

Problem Possible Cause Solution
Instead of forming solid crystals upon cooling, the product separates as an oily liquid.The melting point of the compound (or an impure mixture) is lower than the temperature of the solution.[1]1. Re-heat and Add More Solvent: Re-dissolve the oil by heating the solution and add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[1] 2. Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent pair to better control the solubility. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound. 4. Reduce Impurities: High impurity levels can significantly lower the melting point of a substance.[1] Consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.

Issue 2: Poor Separation of Cis/Trans Isomers

Problem Possible Cause Solution
Difficulty in isolating the desired isomer (typically the trans isomer) from the cis/trans mixture.The solubility and physical properties of the cis and trans isomers are very similar.1. Fractional Distillation: Carefully perform fractional distillation under high vacuum. The isomers may have slightly different boiling points, allowing for their separation. 2. Fractional Crystallization: This technique can be effective for separating isomers with different crystallization behaviors.[2] Multiple recrystallization steps may be necessary to achieve high isomeric purity.[2]

Issue 3: Product Polymerization or Degradation During Distillation

Problem Possible Cause Solution
The product in the distillation flask turns viscous, solidifies, or discolors, resulting in low yield of the distillate.1. High Temperature: Isocyanates can undergo self-polymerization at elevated temperatures.[3] 2. Presence of Water: Moisture will react with the isocyanate groups to form unstable carbamic acids, which then decompose to amines. These amines can react with other isocyanates to form ureas, leading to polymerization.[4][5]1. Use High Vacuum: Distill under the highest achievable vacuum to lower the boiling point of the diisocyanate. 2. Minimize Heating Time: Use a preheated bath and a short-path distillation apparatus to reduce the time the compound is exposed to high temperatures. 3. Ensure Dry Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the distillation under an inert atmosphere (e.g., dry nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are vacuum distillation and recrystallization. For separation of the cis/trans isomers, fractional distillation or fractional crystallization is often employed.[2] Column chromatography can also be used, although it is less common for this specific compound on a large scale. Sublimation is another potential method for obtaining high-purity material, as it avoids the use of solvents.[6]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include:

  • Cis/trans isomers: The synthesis often results in a mixture of both isomers.[2]

  • Residual Solvents: Solvents used in the synthesis, such as toluene or chlorobenzene.

  • Amine Hydrochlorides: Byproducts from the synthesis process.

  • Ureas: Formed from the reaction of the diisocyanate with any trace amounts of water.[4]

Q3: How can I prevent hydrolysis of this compound during workup and purification?

A3: this compound is sensitive to moisture.[7] To prevent hydrolysis, it is crucial to:

  • Use anhydrous solvents and reagents.

  • Thoroughly dry all glassware in an oven before use.

  • Conduct experiments under an inert atmosphere, such as dry nitrogen or argon.

  • Store the purified product in a tightly sealed container under an inert atmosphere.[7]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: The purity of this compound can be assessed using several techniques:

  • Gas Chromatography (GC): To determine the percentage of the main component and identify volatile impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): Often used after derivatization to quantify the isocyanate content.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for the presence of impurities.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 2250-2275 cm⁻¹ is characteristic of the isocyanate group (-NCO).

Quantitative Data

The following table summarizes key physical and solubility data for this compound.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₂[9]
Molecular Weight 166.18 g/mol [9]
Appearance Colorless to pale yellow liquid or solid
Boiling Point 145-146 °C at 32 mmHg[7]
Melting Point 59-62 °C (trans-isomer)[7]
Solubility Soluble in acetone, hexane, and toluene. Insoluble in water.[10]

Experimental Protocols

1. Vacuum Distillation

This method is suitable for removing non-volatile impurities and can be adapted for fractional distillation to separate cis/trans isomers.

  • Preparation: Ensure all glassware is oven-dried and assembled under a stream of dry nitrogen or argon.

  • Apparatus: Assemble a short-path distillation apparatus with a vacuum adapter, a receiving flask, and a cold trap.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply a high vacuum to the system.

    • Gradually heat the distillation flask in a pre-heated oil bath.

    • Collect the fraction that distills at the expected boiling point and pressure.

    • For fractional distillation, use a column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to enhance separation efficiency.

2. Recrystallization

This method is effective for removing impurities that have different solubilities than the desired product.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold. Suitable solvents include hexane, heptane, or a mixture of solvents like ethyl acetate/hexane.[10][11]

  • Procedure:

    • In a dry flask, dissolve the crude this compound in a minimal amount of hot solvent.

    • If the solution is colored, it can be treated with a small amount of activated charcoal and then hot-filtered to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold, fresh solvent.

    • Dry the purified crystals under vacuum.

3. Column Chromatography

This method can be used for small-scale purification and separation of closely related impurities.

  • Stationary Phase: Silica gel is a common choice for normal-phase chromatography.[12][13]

  • Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.[12]

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Removes non-volatile impurities Crystallization Recrystallization Crude->Crystallization Removes soluble/insoluble impurities Chromatography Column Chromatography Crude->Chromatography Small scale, high purity Pure Pure this compound Distillation->Pure Crystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue OilingOut Oiling Out? Start->OilingOut Polymerization Polymerization? Start->Polymerization PoorSeparation Poor Isomer Separation? Start->PoorSeparation Solution1 Adjust Solvent / Cooling Rate OilingOut->Solution1 Yes Solution2 Use High Vacuum / Lower Temp Polymerization->Solution2 Yes Solution3 Fractional Method PoorSeparation->Solution3 Yes End Problem Resolved Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for common purification issues.

References

moisture sensitivity of 1,4-diisocyanatocyclohexane and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,4-Diisocyanatocyclohexane

This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides essential information on its moisture sensitivity, appropriate storage conditions, and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture sensitive?

A1: this compound (CHDI) is a cycloaliphatic diisocyanate used in the synthesis of polyurethanes and other polymers.[1] Like other isocyanates, it is highly reactive with compounds containing active hydrogen, such as water.[2] The isocyanate groups (-NCO) react with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[2][3] The resulting amine can further react with another isocyanate molecule to form a stable urea linkage.[3] This reaction is often undesirable as it consumes the isocyanate, alters the stoichiometry of polymerization reactions, and the formation of CO2 can lead to bubbles and foaming in the final product.[3][4]

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its reactivity and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area. The container must be kept tightly sealed to prevent the ingress of atmospheric moisture.[5] For long-term storage, it is highly recommended to store the container under an inert, dry atmosphere, such as nitrogen or argon.[6]

Q3: What are the visible signs of moisture contamination in this compound?

A3: Moisture contamination in isocyanates can manifest as a cloudy appearance, the formation of solid precipitates (polyureas), or a solid layer on the surface of the liquid.[3][4] The generation of carbon dioxide can also lead to a pressure buildup in a sealed container.[5]

Q4: Can I use this compound that has been exposed to moisture?

A4: It is generally not recommended. The reaction with water is irreversible and leads to the formation of impurities (ureas) and a decrease in the concentration of the diisocyanate. This will negatively impact the stoichiometry and properties of your final polymer. For applications requiring high precision and reproducibility, using fresh, uncontaminated reagent is crucial.

Q5: How does the reactivity of this compound with water compare to other isocyanates?

A5: Aliphatic isocyanates, such as this compound, are generally less reactive with water compared to aromatic isocyanates.[3] This lower reactivity can be advantageous in some applications, providing a longer pot life and a reduced tendency for bubble formation.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low yield or incomplete reaction in polyurethane synthesis. Moisture contamination of this compound, solvents, or other reactants (e.g., polyols).- Use fresh, unopened this compound. - Ensure all solvents are anhydrous. Consider using freshly dried solvents over molecular sieves. - Dry all other reactants, such as polyols, under vacuum before use.
Formation of bubbles, foam, or haziness in the final polymer. Reaction of isocyanate with residual water, leading to CO2 generation.[3]- Rigorously exclude moisture from all reaction components and the reaction setup. - Degas all components before reaction. - Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).
Inconsistent batch-to-batch results. Varying levels of moisture contamination or degradation of this compound.- Implement a strict protocol for handling and storing the diisocyanate. - After opening, flush the headspace of the container with a dry inert gas before resealing. - If possible, quantify the NCO content of the diisocyanate before each use.
Solid precipitates observed in the this compound container. Formation of polyurea due to significant moisture ingress.[4]- The reagent is likely compromised and should be discarded. - Review storage and handling procedures to prevent future contamination.

Data on Moisture Sensitivity

Parameter Value/Observation Significance Reference
Reaction with Water Forms an unstable carbamic acid, which decomposes to an amine and carbon dioxide.Undesirable side reaction that consumes the isocyanate and can cause defects in polymers.[2][3]
Relative Reactivity Aliphatic isocyanates are less reactive with water than aromatic isocyanates.Offers better processing control and reduced risk of bubble formation compared to aromatic counterparts.[3]
General Moisture Limit in Polyols for Polyurethane Synthesis < 1000 ppm (0.1%)A common industrial standard to minimize the isocyanate-water reaction and ensure product quality.[7]
Hydrolytic Stability of Derived Polyurethanes Polyurethanes based on aliphatic isocyanates like H12MDI (a related cycloaliphatic diisocyanate) show superior hydrolysis resistance compared to those from aromatic isocyanates.The choice of diisocyanate significantly impacts the long-term stability of the final polymer product in moist environments.[8]

Experimental Protocols

Protocol: Preparation of a Polyurethane Prepolymer using this compound

This protocol outlines a general procedure for the synthesis of an isocyanate-terminated prepolymer, a common step in the production of polyurethane materials. All steps must be performed with strict exclusion of atmospheric moisture.

1. Materials and Equipment:

  • This compound (CHDI)

  • Polyol (e.g., polytetramethylene ether glycol - PTMEG), dried under vacuum at 80-100 °C for several hours before use.

  • Anhydrous reaction solvent (e.g., toluene or N,N-dimethylformamide), dried over molecular sieves.

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL), if required.

  • Oven-dried three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, a thermometer, and a dropping funnel.

  • Schlenk line or glovebox for inert atmosphere operations.

2. Procedure:

  • Glassware Preparation: Thoroughly clean and oven-dry all glassware at >120°C for at least 4 hours. Assemble the reaction apparatus while still warm and immediately place it under a positive pressure of dry nitrogen or argon.

  • Reagent Charging: Charge the dried polyol and anhydrous solvent into the reaction flask via cannula or a dry syringe under a positive flow of inert gas.

  • Heating and Degassing: Begin stirring and heat the polyol solution to the desired reaction temperature (e.g., 60-80°C). It is advisable to degas the solution under vacuum for a short period to remove any dissolved gases.

  • Isocyanate Addition: In a separate dry flask, dissolve the this compound in anhydrous solvent. Transfer this solution to the dropping funnel. Add the diisocyanate solution dropwise to the stirred polyol solution over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by titrating for the isocyanate (-NCO) content at regular intervals. The reaction is typically continued until the %NCO reaches the theoretical value for the prepolymer.

  • Reaction Completion and Storage: Once the desired %NCO is achieved, cool the reaction mixture to room temperature. The resulting prepolymer solution should be stored in a tightly sealed container under a dry nitrogen atmosphere to prevent moisture contamination.

Diagrams

TroubleshootingWorkflow cluster_sources Investigate Moisture Sources cluster_solutions Implement Corrective Actions start Experiment Fails (e.g., low yield, bubbles) check_moisture Potential Moisture Contamination? start->check_moisture reagent_check 1. Check this compound - Cloudy? - Precipitate? check_moisture->reagent_check Yes other_issues Investigate other experimental parameters (stoichiometry, temp, etc.) check_moisture->other_issues No solvent_check 2. Check Solvents - Anhydrous grade? - Properly dried? reagent_check->solvent_check atmosphere_check 3. Check Reaction Atmosphere - Inert gas flow adequate? - Leaks in setup? solvent_check->atmosphere_check use_fresh_reagent Use fresh, sealed reagent. Blanket with inert gas after opening. atmosphere_check->use_fresh_reagent dry_solvents Dry solvents over molecular sieves. Use anhydrous techniques. use_fresh_reagent->dry_solvents improve_setup Ensure airtight setup. Maintain positive inert gas pressure. dry_solvents->improve_setup end_node Re-run Experiment improve_setup->end_node

Caption: Troubleshooting workflow for issues related to the moisture sensitivity of this compound.

References

Catalyst Selection for 1,4-Diisocyanatocyclohexane Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on selecting the appropriate catalyst for reactions involving 1,4-diisocyanatocyclohexane (CHDI). Authored for professionals in research and drug development, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound reactions?

A1: The most prevalent catalysts for polyurethane synthesis involving this compound fall into two main categories: tertiary amines and organometallic compounds. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely used. Organometallic catalysts, particularly tin-based compounds like dibutyltin dilaurate (DBTDL), are also highly effective.[1] Bismuth and zinc-based catalysts are emerging as viable alternatives to organotin compounds.[1]

Q2: How does the reactivity of this compound influence catalyst selection?

A2: As a cycloaliphatic diisocyanate, this compound exhibits intermediate reactivity, which is lower than aromatic isocyanates but higher than some linear aliphatic isocyanates. This moderate reactivity allows for more controlled polymerization processes. The choice of catalyst can significantly influence the reaction rate, allowing for adjustments to the curing profile to suit specific application requirements.

Q3: What are the primary side reactions to be aware of, and how can they be minimized through catalyst selection?

A3: Key side reactions include the formation of allophanate and biuret linkages, which can lead to branching and cross-linking, and the trimerization of the isocyanate to form isocyanurates.[2] The choice of catalyst plays a crucial role in controlling these side reactions. For instance, some catalysts may favor the urethane reaction over trimerization. Careful control of reaction temperature and catalyst concentration is also essential to minimize unwanted side reactions.

Q4: Can the choice of catalyst affect the final properties of the polyurethane?

A4: Yes, the catalyst can influence the final properties of the polyurethane. For example, the catalyst can affect the degree of phase separation between the hard and soft segments of the polymer, which in turn impacts mechanical properties such as tensile strength and elongation. Some catalysts may also contribute to discoloration (yellowing) of the final product over time.[1]

Catalyst Performance Data

The selection of an appropriate catalyst is critical for achieving the desired reaction kinetics and final polymer properties. Below is a summary of typical performance characteristics of common catalysts used with this compound.

Catalyst TypeCatalyst NameTypical Concentration (wt%)Relative ReactivityPot LifeCuring TimeNotes
Organotin Dibutyltin dilaurate (DBTDL)0.01 - 0.05HighShortFastHighly effective for promoting the gelation reaction.[1]
Tertiary Amine 1,4-Diazabicyclo[2.2.2]octane (DABCO)0.1 - 0.5ModerateModerateModerateCatalytic activity with aliphatic isocyanates may be less pronounced compared to organometallics.[1]
Organobismuth Bismuth Neodecanoate0.1 - 0.5Moderate to HighModerateModerate to FastOften used as a less toxic alternative to organotin catalysts.
Organozinc Zinc Octoate0.2 - 1.0Low to ModerateLongSlowCan provide a delayed action, which is beneficial for some applications.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound and provides systematic troubleshooting steps.

Symptom Possible Cause(s) Recommended Action(s)
Slow or Incomplete Reaction - Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the specific polyol being used. - Low Catalyst Concentration: The amount of catalyst may be too low to achieve the desired reaction rate. - Catalyst Deactivation: Impurities such as moisture or acidic compounds in the reactants can deactivate the catalyst.- Increase Catalyst Concentration: Incrementally increase the catalyst loading. - Switch to a More Active Catalyst: Consider using a more potent catalyst, such as an organotin compound. - Ensure Anhydrous Conditions: Thoroughly dry all reactants and solvents before use.[3]
Gelation or Uncontrolled Polymerization - Excessive Catalyst Concentration: Too much catalyst can lead to a rapid, uncontrolled reaction. - High Reaction Temperature: Elevated temperatures can significantly accelerate the reaction rate. - Moisture Contamination: Water reacts with isocyanates to form urea linkages, which can lead to biuret formation and cross-linking.[1]- Reduce Catalyst Concentration: Optimize the catalyst loading through preliminary experiments. - Control Reaction Temperature: Maintain the recommended reaction temperature and ensure adequate heat dissipation. - Strict Moisture Control: Use dry reagents and solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Product Discoloration (Yellowing) - Oxidation: High reaction or processing temperatures can lead to oxidation of the polymer backbone.[1] - Catalyst Type: Certain amine catalysts are known to contribute to yellowing over time.[1] - UV Degradation: Polyurethanes based on aromatic isocyanates are susceptible to yellowing upon exposure to UV light. While 1,4-CHDI is aliphatic, additives or impurities could contribute.[4][5]- Use an Inert Atmosphere: Blanket the reaction with nitrogen or argon to prevent oxidation.[1] - Select a Non-Yellowing Catalyst: Consider using organometallic catalysts like those based on bismuth or zinc if color stability is critical.[1] - Incorporate UV Stabilizers and Antioxidants: Add appropriate stabilizers to the formulation if the final product will be exposed to light.[5]
Foaming or Bubbling in the Reaction Mixture - Moisture Contamination: The reaction of isocyanates with water produces carbon dioxide gas, leading to foaming.- Thoroughly Dry All Components: Ensure all reactants, solvents, and glassware are free of moisture. - Verify Inert Atmosphere: Check for leaks in the reaction setup that could allow atmospheric moisture to enter.

Experimental Protocols

Protocol 1: Screening of Catalysts for Polyurethane Synthesis

Objective: To evaluate the efficacy of different catalysts on the reaction rate of this compound with a model polyol.

Materials:

  • This compound (CHDI)

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol )

  • Catalyst candidates (e.g., DBTDL, DABCO, Bismuth Neodecanoate)

  • Anhydrous toluene

  • Dry nitrogen or argon gas

  • Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet

Procedure:

  • Preparation: Dry the PTMEG under vacuum at 80-90°C for at least 4 hours to remove any moisture. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reaction Setup: Set up the reaction vessel with the mechanical stirrer, thermometer, and nitrogen inlet. Purge the vessel with dry nitrogen.

  • Reactant Charging: Charge the dried PTMEG and anhydrous toluene into the reaction vessel. Stir the mixture until the polyol is completely dissolved.

  • Catalyst Addition: Add the desired amount of the first catalyst to be screened (e.g., 0.05 wt% DBTDL).

  • Isocyanate Addition: Slowly add the stoichiometric amount of this compound to the reaction mixture while maintaining a constant temperature (e.g., 70°C).

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing the isocyanate content (%NCO) via titration with di-n-butylamine.

  • Data Collection: Record the time required to reach a certain conversion (e.g., 95%) or the gel time of the mixture.

  • Repeat: Repeat the experiment for each catalyst candidate, keeping all other reaction parameters constant.

Protocol 2: One-Shot Polyurethane Synthesis

Objective: To synthesize a polyurethane elastomer using a one-shot method.

Materials:

  • This compound (CHDI)

  • Polycaprolactone diol (PCL, Mn = 2000 g/mol )

  • 1,4-Butanediol (BDO) as a chain extender

  • Dibutyltin dilaurate (DBTDL)

  • Dry nitrogen or argon gas

  • Mixing vessel and mold

Procedure:

  • Preparation: Dry the PCL diol and BDO under vacuum at 80°C for 4 hours.

  • Mixing: In the mixing vessel, combine the dried PCL diol and BDO.

  • Catalyst Addition: Add the DBTDL catalyst (e.g., 0.02 wt% of the total reactants) to the polyol/chain extender mixture and stir until homogeneous.

  • Isocyanate Addition: Add the stoichiometric amount of this compound to the mixture and stir vigorously for 1-2 minutes until all components are thoroughly mixed.

  • Casting: Pour the reacting mixture into a preheated mold.

  • Curing: Cure the polyurethane in an oven at a specified temperature (e.g., 100°C) for a predetermined time (e.g., 12-24 hours).

  • Post-Curing: After demolding, post-cure the elastomer at a slightly elevated temperature (e.g., 70°C) for an additional 24 hours to ensure complete reaction.

Visualizing Reaction and Troubleshooting Logic

To aid in understanding the experimental workflow and troubleshooting process, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Product Dry_Reactants Dry Polyol & Chain Extender Charge_Reactants Charge Polyol & Solvent Dry_Reactants->Charge_Reactants Prepare_Glassware Oven-Dry Glassware Prepare_Glassware->Charge_Reactants Add_Catalyst Add Catalyst Charge_Reactants->Add_Catalyst Add_Isocyanate Add 1,4-CHDI Add_Catalyst->Add_Isocyanate Monitor_Reaction Monitor %NCO Add_Isocyanate->Monitor_Reaction Analyze_Data Analyze Data (Kinetics, Gel Time) Monitor_Reaction->Analyze_Data Final_Product Final Polyurethane Analyze_Data->Final_Product

Caption: A typical experimental workflow for catalyst screening in polyurethane synthesis.

Troubleshooting_Logic cluster_solutions_slow Solutions for Slow Reaction cluster_solutions_gel Solutions for Gelation cluster_solutions_yellow Solutions for Yellowing Start Reaction Issue Identified Slow_Reaction Slow or Incomplete Reaction Start->Slow_Reaction Gelation Premature Gelation Start->Gelation Yellowing Product Yellowing Start->Yellowing Increase_Catalyst Increase Catalyst Concentration Slow_Reaction->Increase_Catalyst Change_Catalyst Switch to a More Active Catalyst Slow_Reaction->Change_Catalyst Check_Purity Verify Reactant Purity (Moisture, Acidity) Slow_Reaction->Check_Purity Reduce_Catalyst Decrease Catalyst Concentration Gelation->Reduce_Catalyst Lower_Temp Lower Reaction Temperature Gelation->Lower_Temp Ensure_Anhydrous Strict Moisture Control Gelation->Ensure_Anhydrous Inert_Atmosphere Use Inert Atmosphere (N2, Ar) Yellowing->Inert_Atmosphere Select_Catalyst Choose Non-Yellowing Catalyst (e.g., Bismuth) Yellowing->Select_Catalyst Add_Stabilizers Incorporate UV Stabilizers & Antioxidants Yellowing->Add_Stabilizers

Caption: A decision tree for troubleshooting common issues in this compound reactions.

References

Technical Support Center: Optimizing Curing Conditions for 1,4-Diisocyanatocyclohexane (CHDI) Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the curing conditions of 1,4-diisocyanatocyclohexane (CHDI) based resins.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Issue 1: Incomplete or Slow Curing

  • Question: My CHDI resin is not curing completely, or the curing process is significantly slower than expected. What are the potential causes and how can I resolve this?

  • Answer: Incomplete or slow curing is a common issue that can be attributed to several factors:

    • Inadequate Temperature: The curing of polyurethane resins is highly temperature-dependent.[1] For every 10°C (18°F) increase in temperature, the curing reaction typically doubles in speed.[1] Most epoxy resins, a related thermoset family, cure best between 70°F to 85°F (21°C to 29°C).[2][3] If the ambient or material temperature is too low, the reaction rate will be significantly reduced, leading to a tacky or soft finish.[1][2]

      • Solution: Ensure that the resin, curing agent, and mold are all within the recommended temperature range. For casting elastomers with CHDI, a common practice is to cure at 120°C for 16 hours, followed by a post-cure at 130°C for 15–24 hours.[4]

    • Incorrect Stoichiometry: An improper ratio of isocyanate to hydroxyl groups (NCO:OH) will result in unreacted components, leading to a poorly cured or weak material.

      • Solution: Carefully calculate and precisely measure the required amounts of CHDI resin and polyol. It is crucial to account for the equivalent weight of both the isocyanate and the polyol.

    • Presence of Moisture: CHDI is highly sensitive to moisture.[5] Water reacts with the isocyanate groups to form unstable carbamic acids, which then decompose into amines and carbon dioxide.[6] This side reaction consumes isocyanate groups that would otherwise react with the polyol, leading to incomplete curing and potential foaming.[7][8]

      • Solution: All reactants (polyols, chain extenders) should be thoroughly dried before use, for instance, by heating under vacuum.[9] All glassware and equipment must be moisture-free.[9] It is also advisable to work in a low-humidity environment and blanket the reaction with an inert gas like nitrogen.[9]

    • Insufficient Catalyst: The reaction between the aliphatic isocyanate groups of CHDI and hydroxyl groups is often slow without a catalyst.

      • Solution: The addition of a suitable catalyst is generally required to achieve a reasonable cure time. The type and concentration of the catalyst will significantly impact the reaction rate.

Issue 2: Bubbles or Voids in the Cured Resin

  • Question: My cured CHDI polyurethane has bubbles or voids. What is causing this and how can I prevent it?

  • Answer: Bubbles in the cured product are typically due to trapped air or the evolution of gas during the reaction.

    • Moisture Contamination: As mentioned, the reaction of isocyanates with water produces carbon dioxide gas, which can get trapped in the viscous polymer, creating bubbles or foam.[7][8]

      • Solution: Rigorous exclusion of moisture from all components and the reaction environment is critical.[7][9]

    • Air Entrapment during Mixing: Vigorous mixing can introduce air bubbles into the resin system.

      • Solution: Mix the components thoroughly but gently to avoid introducing excess air. After mixing, it is highly recommended to degas the mixture under vacuum (e.g., 29" Hg) to remove any trapped air before casting.[7]

    • High Exotherm: The reaction between isocyanates and polyols is exothermic. In large castings, the heat generated can accelerate the reaction and reduce the solubility of dissolved gases, leading to bubble formation.

      • Solution: For large castings, control the exotherm by using a slower-reacting formulation, applying external cooling, or pouring in multiple thinner layers.

Issue 3: Poor Mechanical Properties of the Cured Elastomer

  • Question: The final cured CHDI elastomer exhibits poor mechanical properties (e.g., low tensile strength, high compression set). How can I improve this?

  • Answer: The mechanical properties of polyurethane elastomers are highly dependent on the formulation and curing conditions.

    • Incomplete Curing: If the material is not fully cured, it will not achieve its optimal properties.

      • Solution: Ensure complete reaction by optimizing the curing temperature and time, including a post-curing step at an elevated temperature. A typical post-cure for CHDI elastomers is at 130°C for 15–24 hours.[4]

    • Incorrect Formulation: The choice of polyol and chain extender significantly influences the final properties. The hard segment, formed by the reaction of the diisocyanate and chain extender, and the soft segment, from the polyol, create a microphase-separated structure that dictates the elastomer's performance.[10]

      • Solution: The selection of polyol (e.g., polyether, polyester) and chain extender (e.g., 1,4-butanediol) should be tailored to the desired application. A higher content of hard segments generally leads to a harder, stiffer material.[11]

    • Non-Optimal Curing Profile: The rate of curing can affect the development of the polymer morphology.

      • Solution: A staged curing process, starting at a lower temperature to allow for stress relaxation and then ramping up to a higher temperature for complete cure, can sometimes improve properties.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage and handling procedure for this compound?

    • A1: CHDI is a white, waxy solid at room temperature and is sensitive to moisture.[4][5] It should be stored in a tightly sealed container in a cool, dry place, away from atmospheric moisture. Before use, CHDI should be heated to 80–100°C to melt.[4] All handling should be done in a well-ventilated area, and appropriate personal protective equipment should be worn.

  • Q2: What types of catalysts are suitable for CHDI-based polyurethane synthesis?

    • A2: A variety of catalysts can be used for polyurethane reactions, including tertiary amines and organometallic compounds. For aliphatic diisocyanates like CHDI, organotin catalysts such as dibutyltin dilaurate (DBTDL) are commonly used to promote the isocyanate-hydroxyl reaction.[9] However, the choice of catalyst can affect not only the cure rate but also the final properties and stability of the polymer.[12] For applications where color stability is critical, organometallic catalysts based on bismuth or zinc may be preferred over some amine catalysts which can cause yellowing.[9]

  • Q3: What is a typical NCO:OH ratio for CHDI-based formulations?

    • A3: The NCO:OH ratio is a critical parameter in polyurethane synthesis. For the preparation of an isocyanate-terminated prepolymer, an excess of isocyanate is used, with NCO:OH ratios typically around 2:1.[9] In a one-shot system or during the chain extension step of a prepolymer, the ratio is usually close to stoichiometric (1:1) or with a slight excess of isocyanate to ensure complete reaction of the hydroxyl groups.

  • Q4: Can CHDI be used in moisture-curing applications?

    • A4: Yes, isocyanate-terminated prepolymers made from CHDI can be formulated for moisture-curing applications.[6] In this process, the prepolymer reacts with ambient moisture to cure, forming urea linkages.[6] This is common in coatings and adhesives. However, the reaction produces carbon dioxide, which can be a challenge in thick sections.[6]

Data Presentation

Table 1: Typical Curing Parameters for CHDI-based Polyurethane Elastomers

ParameterValueReference
Prepolymer Reaction Temperature80 - 100°C[4]
Prepolymer Reaction Time30 - 45 minutes[4]
Casting Cure Temperature120°C[4]
Casting Cure Time16 hours[4]
Post-Cure Temperature130°C[4]
Post-Cure Time15 - 24 hours[4]
Conditioning1 week at room temperature[4]

Table 2: Effect of Curing Temperature on Mechanical Properties of a Polyurethane Material

Curing Temperature (°C)Compressive Strength (MPa)Flexural Strength (MPa)Reference
-102010[13]
02212[13]
252413[13]
402614[13]
602815[13]
Note: Data from a fast-curing polyurethane system, illustrating the general trend of increased strength with higher curing temperature.

Experimental Protocols

Protocol 1: Synthesis of a CHDI-based Polyurethane Elastomer via Prepolymer Method

  • Reactant Preparation:

    • Dry the polyol (e.g., polytetramethylene glycol, PTMG) and chain extender (e.g., 1,4-butanediol, BDO) under vacuum at 80-90°C for at least 4 hours to remove any residual moisture.[9]

    • Ensure all glassware (e.g., three-neck round-bottom flask, mechanical stirrer, dropping funnel) is thoroughly dried in an oven and cooled under a stream of dry nitrogen.[9]

  • Prepolymer Synthesis:

    • Set up the reaction apparatus with a mechanical stirrer, nitrogen inlet, and thermometer.

    • Charge the dried polyol into the reaction flask.

    • Heat the CHDI to 80-100°C to melt it.[4]

    • Add the molten CHDI to the polyol at 100°C while stirring. A typical NCO:OH ratio for the prepolymer is 2:1.[4][9]

    • Allow the reaction to proceed at 100°C for 30-45 minutes.[4]

    • Optionally, a catalyst such as dibutyltin dilaurate (DBTDL) can be added (e.g., 0.01-0.05 wt%) to control the reaction rate.[9]

  • Chain Extension and Curing:

    • Cool the prepolymer to approximately 60°C.

    • Slowly add the stoichiometric amount of the dried chain extender (e.g., 1,4-butanediol) to the stirring prepolymer.

    • After thorough mixing, pour the mixture into a preheated mold.

    • Cure the cast elastomer in an oven at 120°C for 16 hours.[4]

  • Post-Curing and Conditioning:

    • Demold the elastomer and place it in an oven for post-curing at 130°C for 15-24 hours.[4]

    • Allow the cured elastomer to condition at room temperature for one week to achieve optimal properties before testing.[4]

Mandatory Visualization

Experimental_Workflow_CHDI_Resin_Curing node_reactants Reactant Preparation - Dry Polyol & Chain Extender - Dry Glassware node_prepolymer Prepolymer Synthesis - Mix CHDI & Polyol (e.g., 2:1 NCO:OH) - React at 100°C node_reactants->node_prepolymer Moisture-free conditions node_degas1 Degassing (Vacuum) node_prepolymer->node_degas1 node_chain_ext Chain Extension - Add Chain Extender (e.g., BDO) node_degas1->node_chain_ext node_mix_degas Mixing & Degassing - Thorough Mixing - Vacuum Degassing node_chain_ext->node_mix_degas node_casting Casting - Pour into Preheated Mold node_mix_degas->node_casting node_curing Curing - 120°C for 16 hours node_casting->node_curing node_postcuring Post-Curing - 130°C for 15-24 hours node_curing->node_postcuring node_conditioning Conditioning - Room Temperature for 1 Week node_postcuring->node_conditioning node_final Final Cured Elastomer node_conditioning->node_final

References

Technical Support Center: 1,4-Diisocyanatocyclohexane Prepolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent gelation during the synthesis of 1,4-diisocyanatocyclohexane-based prepolymers.

Frequently Asked Questions (FAQs)

Q1: What is gelation and why does it occur during prepolymer synthesis?

A1: Gelation is the formation of a three-dimensional, cross-linked polymer network, resulting in a sudden, irreversible increase in viscosity and the formation of an insoluble gel.[1] In the context of this compound prepolymer synthesis, it is primarily caused by side reactions that create branching points on the polymer backbone.[2] These side reactions include the formation of allophanate and biuret linkages, as well as isocyanate trimerization.[3][4]

Q2: What are the main side reactions that lead to gelation?

A2: The primary side reactions responsible for gelation are:

  • Allophanate Formation: An isocyanate group (NCO) reacts with a urethane linkage, creating a branch point.[2][3] This reaction is more likely at elevated temperatures.[2]

  • Biuret Formation: An isocyanate group reacts with a urea linkage. Urea linkages are formed when isocyanates react with water, which can be present as a contaminant.[5][6]

  • Isocyanurate Formation (Trimerization): Three isocyanate groups can react with each other to form a stable, six-membered ring structure. This reaction is often promoted by specific catalysts and high temperatures.[7]

Q3: How does moisture contamination contribute to gelation?

A3: Moisture (water) reacts with isocyanate groups to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide.[5][8] This newly formed amine is highly reactive and can quickly react with another isocyanate group to form a urea linkage.[6][9] The presence of urea groups introduces the possibility of biuret formation, a key cross-linking reaction that can lead to gelation.[6] Therefore, ensuring all reactants and equipment are dry is critical.[10][11]

Q4: Can the wrong NCO:OH ratio cause my reaction to gel?

A4: Yes, an incorrect stoichiometric ratio of isocyanate (NCO) to polyol (OH) groups is a common cause of gelation. While an excess of NCO groups is necessary for creating an isocyanate-terminated prepolymer, a very high excess can increase the probability of side reactions like trimerization.[11][12] Conversely, if the ratio is too close to 1:1 or if the polyol has a high functionality, the molecular weight can build up too quickly, leading to gelation before the reaction can be controlled.

Q5: What is the ideal temperature range for this synthesis, and what happens if I exceed it?

A5: The ideal temperature is typically between 60°C and 90°C.[13] While higher temperatures can increase the reaction rate, they also significantly accelerate side reactions, particularly allophanate formation.[2][3] Exceeding the recommended temperature range dramatically increases the risk of premature gelation.[9] For example, one study noted that at 145°C, as much as 10% of the nitrogen atoms participated in allophanate linkages, leading to a broader molecular weight distribution and increased branching.[2][14]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiment and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Sudden, rapid increase in viscosity early in the reaction. 1. Moisture Contamination: Reactants (polyol, solvent) or glassware were not properly dried.[10][15] 2. Catalyst Issues: Catalyst concentration is too high, or an inappropriate catalyst promoting side reactions was used.[16][17]1. Ensure Anhydrous Conditions: Dry polyols under vacuum at an elevated temperature.[15] Use anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere (e.g., dry nitrogen).[10] 2. Optimize Catalyst: Reduce catalyst concentration. Consider using catalysts more selective for the urethane reaction, such as bismuth or zinc compounds, over some tin catalysts that can promote side reactions.[7][17] Perform small-scale trials to determine the optimal catalyst amount.[18]
Gelation occurs after several hours of reaction at the target temperature. 1. High Reaction Temperature: The set temperature is too high, promoting allophanate formation over time.[2] 2. Incorrect Stoichiometry: The NCO:OH ratio is too high, leading to a gradual increase in cross-linking through trimerization or other side reactions.[11]1. Lower Reaction Temperature: Reduce the reaction temperature to the lower end of the recommended range (e.g., 60-70°C) to minimize side reactions.[9] 2. Adjust NCO:OH Ratio: Carefully recalculate and verify the equivalent weights of your isocyanate and polyol. Consider slightly reducing the NCO excess.[11]
The prepolymer is hazy or contains solid particles, and viscosity is high. 1. Localized High Reactant Concentration: Poor mixing is causing "hot spots" where the reaction proceeds too quickly. 2. Trimerization: Formation of insoluble isocyanurate trimers.[7]1. Improve Agitation & Reactant Addition: Ensure vigorous and efficient stirring throughout the reaction. Add the diisocyanate dropwise or in small portions to the polyol to maintain a more uniform concentration.[7] 2. Change Catalyst/Conditions: Certain catalysts, especially some tertiary amines, can promote trimerization.[7] Consider a different catalyst. Running the reaction in a suitable anhydrous solvent can also help manage concentration and viscosity.[19]
The reaction seems complete, but gels upon cooling or storage. 1. Incomplete Reaction: The reaction did not reach the desired conversion, leaving highly reactive species. 2. Slow Side Reactions: Cross-linking reactions are continuing at a slower rate at room temperature.1. Monitor Reaction Endpoint: Use titration to confirm the target %NCO value is reached before stopping the reaction.[20] 2. Quench the Reaction: Consider adding a small amount of a monofunctional alcohol or amine to cap any remaining isocyanate groups and stabilize the prepolymer, if the application allows.[11]

Quantitative Data Summary

The following table summarizes key reaction parameters that are critical for preventing gelation.

ParameterRecommended RangeRationale & Consequences of Deviation
Reaction Temperature 60°C - 90°CBelow 60°C: The reaction may be too slow.[21] Above 90°C: Risk of side reactions (allophanate, biuret, trimerization) increases significantly, leading to branching and gelation.[2][9]
NCO:OH Molar Ratio 1.5:1 to 3:1Below 1.5:1: May result in a high molecular weight, viscous product that is close to the gel point. Above 3:1: Increases the concentration of free isocyanate, raising the probability of trimerization side reactions.[10][11]
Catalyst Concentration (e.g., Dibutyltin Dilaurate - DBTDL) 0.01% - 0.1% (by weight)Below 0.01%: Reaction may be impractically slow. Above 0.1%: Can accelerate the reaction uncontrollably and may promote side reactions, increasing the risk of gelation.[7][16]
Moisture Content in Reactants < 200 ppm (0.02%)Higher levels: Water reacts with isocyanate to form urea, which can then form biuret cross-links, a common cause of gelation.[5][11][15]

Experimental Protocols

Protocol 1: Synthesis of an NCO-Terminated Prepolymer

This protocol describes a standard procedure for synthesizing a prepolymer from this compound and a polyol (e.g., polypropylene glycol).

1. Materials and Equipment:

  • This compound (CHDI)
  • Polyol (e.g., PPG, dried under vacuum)
  • Catalyst (e.g., Dibutyltin Dilaurate - DBTDL)
  • Anhydrous solvent (e.g., Toluene, if used)[19]
  • Three-neck round-bottom flask, mechanical stirrer, dropping funnel, nitrogen inlet, and condenser.
  • Heating mantle with temperature controller.

2. Procedure:

  • Assemble the glassware and dry thoroughly in an oven at 120°C overnight. Cool under a stream of dry nitrogen.
  • Charge the flask with the pre-weighed, dried polyol.
  • Begin stirring and purge the system with dry nitrogen for at least 20 minutes to create an inert atmosphere.[7]
  • Heat the polyol to the desired reaction temperature (e.g., 65°C).[10]
  • Add the this compound dropwise to the stirred polyol over 30-60 minutes. An exothermic reaction is expected; monitor and control the temperature.[7]
  • After the addition is complete, add the catalyst (if used).
  • Maintain the reaction at the set temperature, taking samples periodically to monitor the progress by measuring the %NCO content (see Protocol 2).
  • Once the theoretical %NCO value is reached, cool the reactor to room temperature.
  • Store the resulting prepolymer in a sealed container under a nitrogen or argon blanket to protect it from atmospheric moisture.[15]

Protocol 2: Monitoring Reaction Progress by %NCO Titration (ASTM D2572-97)

This method determines the amount of unreacted isocyanate groups, which is crucial for tracking reaction conversion and preventing over-reaction.

1. Reagents:

  • Dibutylamine solution (in Toluene)
  • Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 N)
  • Bromophenol blue indicator
  • Toluene (anhydrous)
  • Isopropyl alcohol

2. Procedure:

  • Accurately weigh a sample of the prepolymer reaction mixture into a clean, dry Erlenmeyer flask.
  • Add a known excess of the dibutylamine solution to the flask. This will react with the NCO groups.
  • Stopper the flask, swirl to mix, and let it stand for 15 minutes to ensure the reaction is complete.
  • Add isopropyl alcohol and a few drops of bromophenol blue indicator.
  • Titrate the solution with the standardized HCl until the color changes from blue to yellow.
  • Perform a blank titration using the same amount of dibutylamine solution but without the prepolymer sample.
  • Calculate the %NCO using the following formula: %NCO = [(B - S) * N * 4.202] / W
  • B = Volume of HCl for the blank (mL)
  • S = Volume of HCl for the sample (mL)
  • N = Normality of the HCl solution
  • W = Weight of the sample (g)
  • 4.202 is a constant derived from the molecular weight of the NCO group (42.02 g/mol ) and a conversion factor.

Visualizations

GelationPathways cluster_desired Desired Reaction Pathway cluster_undesired Side Reactions Leading to Gelation Diisocyanate This compound (OCN-R-NCO) Prepolymer Desired NCO-Terminated Prepolymer Diisocyanate->Prepolymer + Polyol (Controlled Reaction) Water Moisture (H₂O) Contamination Isocyanurate Isocyanurate (Trimer) Cross-link Diisocyanate->Isocyanurate + 2 Diisocyanate (Catalyst/High Temp) Polyol Polyol (HO-R'-OH) Polyol->Prepolymer Urethane Urethane Linkage (-NH-COO-) Prepolymer->Urethane forms Allophanate Allophanate Cross-link Urethane->Allophanate + Diisocyanate (High Temp) Urea Urea Linkage (-NH-CO-NH-) Water->Urea + Diisocyanate Biuret Biuret Cross-link Urea->Biuret + Diisocyanate ExcessNCO Excess NCO Groups High Temperature Gelation GELATION (Cross-linked Network) Allophanate->Gelation Biuret->Gelation Isocyanurate->Gelation

Caption: Desired prepolymer formation vs. side reactions leading to gelation.

TroubleshootingWorkflow Start Experiment Results in Unexpected Gelation CheckMoisture Were all reactants and equipment rigorously dried? Start->CheckMoisture End Successful Prepolymer Synthesis CheckTemp Was reaction temp. kept below 90°C? CheckMoisture->CheckTemp Yes DryReactants ACTION: Dry polyol under vacuum. Use anhydrous solvents. Dry glassware. CheckMoisture->DryReactants No CheckRatio Was NCO:OH ratio calculated and weighed correctly? CheckTemp->CheckRatio Yes LowerTemp ACTION: Lower setpoint to 60-70°C. Improve temperature monitoring. CheckTemp->LowerTemp No CheckCatalyst Is catalyst type and concentration appropriate? CheckRatio->CheckCatalyst Yes VerifyRatio ACTION: Recalculate stoichiometry. Verify reactant purity and equivalent weights. CheckRatio->VerifyRatio No CheckCatalyst->End Yes (Consult further if issue persists) OptimizeCatalyst ACTION: Reduce catalyst amount. Consider a more selective catalyst. CheckCatalyst->OptimizeCatalyst No Rerun Rerun Experiment DryReactants->Rerun LowerTemp->Rerun VerifyRatio->Rerun OptimizeCatalyst->Rerun

Caption: Troubleshooting workflow for diagnosing the cause of gelation.

References

analytical methods for detecting impurities in 1,4-diisocyanatocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 1,4-diisocyanatocyclohexane (CHDI).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound (CHDI)?

A1: Common impurities in CHDI can originate from the manufacturing process and storage. The most prevalent synthesis route is the phosgenation of 1,4-cyclohexanediamine (CHDA), which is typically a mixture of cis- and trans-isomers.[1] Potential impurities include:

  • Unreacted 1,4-cyclohexanediamine (CHDA): Residual starting material from the synthesis.

  • Isomers of CHDI: Commercial CHDI is often a mixture of cis- and trans-isomers.[1]

  • Chlorinated by-products: Formed during the phosgenation process.

  • Urea and other derivatives: Formed by the reaction of CHDI with moisture or other nucleophiles.[2]

  • Oligomers: Higher molecular weight species formed by the self-polymerization of CHDI.

Q2: Which analytical techniques are most suitable for analyzing CHDI and its impurities?

A2: The most common and effective techniques for the analysis of CHDI and its impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Near-Infrared (NIR) spectroscopy can also be a rapid, non-destructive technique for determining the isocyanate content.

Q3: Why is derivatization necessary for the analysis of CHDI by HPLC and GC?

A3: Isocyanates like CHDI are highly reactive and can react with active hydrogens in the analytical system (e.g., moisture, column stationary phase). Derivatization converts the reactive isocyanate groups into stable derivatives, which improves chromatographic separation, enhances detector response, and prevents unwanted reactions during analysis.

Q4: What are the recommended derivatizing agents for CHDI?

A4: For aliphatic diisocyanates like CHDI, common and effective derivatizing agents include:

  • 1-(2-Pyridyl)piperazine (1-2PP): Forms stable urea derivatives that can be analyzed by HPLC with UV or MS detection.

  • Di-n-butylamine (DBA): Forms stable urea derivatives suitable for both HPLC and GC analysis.

  • Tryptamine: Another amine-based reagent that forms fluorescent derivatives, enabling highly sensitive detection by HPLC with a fluorescence detector.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape or tailing in HPLC/GC - Incomplete derivatization.- Reaction of underivatized isocyanate with the analytical column.- Presence of moisture in the sample or mobile/carrier gas.- Optimize derivatization conditions (reagent concentration, reaction time, temperature).- Ensure complete derivatization before injection.- Use high-purity, dry solvents and gases. Install moisture traps.
Ghost peaks or baseline instability - Contamination from glassware or solvents.- Bleed from the GC column.- Incomplete elution of previous samples.- Thoroughly clean all glassware and use high-purity reagents and solvents.- Condition the GC column according to the manufacturer's instructions.- Implement a thorough column wash step between injections.
Low or no response for CHDI derivative - Degradation of the derivatizing agent.- Incorrect detector settings.- Loss of sample during preparation.- Store derivatizing agents under recommended conditions (e.g., refrigeration, inert atmosphere).- Verify detector parameters (wavelength for UV, ion source parameters for MS).- Handle samples carefully, minimizing exposure to air and moisture.
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate (HPLC).- Fluctuations in oven temperature or carrier gas flow rate (GC).- Column degradation.- Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks.- Verify GC parameters and ensure a stable gas supply.- Use a guard column and replace the analytical column when performance degrades.
Presence of unexpected peaks - Contamination of the sample.- Side reactions during derivatization.- Co-elution of impurities.- Analyze a blank sample to identify sources of contamination.- Optimize derivatization to minimize side products.- Adjust chromatographic conditions (e.g., gradient, temperature program) to improve separation. Use MS detection for peak identification.

Experimental Protocols

Adapted HPLC-UV Method for this compound

This method is adapted from a general procedure for diisocyanate analysis.

1. Derivatization with 1-(2-Pyridyl)piperazine (1-2PP):

  • Accurately weigh approximately 10 mg of the CHDI sample into a 10 mL volumetric flask.

  • Add 5 mL of a 1 mg/mL solution of 1-2PP in dry acetonitrile.

  • Gently swirl to dissolve and let the reaction proceed at room temperature for 30 minutes.

  • Dilute to the mark with acetonitrile.

2. HPLC Conditions:

  • Column: Newcrom R1, C18, 4.6 x 150 mm, 5 µm[3]

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid[3]

    • B: Acetonitrile with 0.1% Phosphoric Acid[3]

  • Gradient: 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

Conceptual GC-MS Method for this compound

This is a conceptual method as a specific validated protocol for CHDI was not found. It is based on common practices for aliphatic diisocyanate analysis.

1. Derivatization with Di-n-butylamine (DBA):

  • Accurately weigh approximately 5 mg of the CHDI sample into a vial.

  • Add 1 mL of a 10 mg/mL solution of DBA in dry toluene.

  • Cap the vial and heat at 60 °C for 1 hour.

  • Cool to room temperature and dilute with toluene as needed for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-550 amu

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of diisocyanates. Note that specific values for this compound may vary and should be determined during method validation.

Analytical MethodAnalyteDerivatizing AgentDetection Limit (LOD)Quantitation Limit (LOQ)
HPLC-UVDiisocyanates1-2PP0.1 - 1 µg/m³ (air sample)0.3 - 3 µg/m³ (air sample)
GC-MSDiisocyanatesDBA0.01 - 0.1 µg/mL0.03 - 0.3 µg/mL

LOD and LOQ are highly dependent on the instrument, method parameters, and sample matrix. The values presented are estimates based on literature for similar compounds.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_detection Detection cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization (e.g., with 1-2PP or DBA) Sample->Derivatization Dilution Dilution Derivatization->Dilution HPLC HPLC Separation Dilution->HPLC GC GC Separation Dilution->GC UV_Detector UV Detector HPLC->UV_Detector MS_Detector Mass Spectrometer HPLC->MS_Detector GC->MS_Detector Quantification Quantification of Impurities UV_Detector->Quantification Identification Impurity Identification MS_Detector->Identification Identification->Quantification

Caption: Experimental workflow for the analysis of impurities in this compound.

logical_relationship cluster_impurities Potential Impurities cluster_methods Analytical Methods CHDI This compound (CHDI) Unreacted_CHDA Unreacted 1,4-Cyclohexanediamine CHDI->Unreacted_CHDA from synthesis Isomers Cis/Trans Isomers CHDI->Isomers inherent Byproducts Chlorinated By-products CHDI->Byproducts from synthesis Degradation Urea/Oligomers CHDI->Degradation from storage/ moisture NIR NIR CHDI->NIR direct analysis HPLC HPLC Unreacted_CHDA->HPLC GC GC Unreacted_CHDA->GC Isomers->HPLC Isomers->GC Byproducts->GC Degradation->HPLC

References

Validation & Comparative

A Comparative Guide to Polyurethanes: 1,4-Diisocyanatocyclohexane (1,4-CHDI) vs. Methylene Diphenyl Diisocyanate (MDI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of polyurethanes synthesized using 1,4-diisocyanatocyclohexane (1,4-CHDI), a cycloaliphatic diisocyanate, and methylene diphenyl diisocyanate (MDI), an aromatic diisocyanate. This comparison is supported by a summary of experimental data from various studies, detailed experimental protocols, and visualizations to aid in understanding the key differences in the resulting polyurethane properties.

Executive Summary

The choice between an aliphatic diisocyanate like 1,4-CHDI and an aromatic diisocyanate such as MDI fundamentally dictates the final properties of a polyurethane material. MDI-based polyurethanes are widely used and known for their high tensile strength and rigidity. In contrast, 1,4-CHDI, a less common but high-performance monomer, imparts superior thermal stability, excellent UV and color stability, and robust resistance to hydrolysis and abrasion. These characteristics make 1,4-CHDI-based polyurethanes particularly suitable for applications demanding high durability and performance in harsh environments.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance differences between polyurethanes derived from 1,4-CHDI and MDI. The data is compiled from various sources and represents typical properties. The exact values can vary depending on the specific polyol, chain extender, and synthesis conditions used.

PropertyPolyurethane based on 1,4-CHDIPolyurethane based on MDI
Diisocyanate Type CycloaliphaticAromatic
UV Stability Excellent, non-yellowingPoor, yellows upon UV exposure
Thermal Stability High, with a higher onset of decompositionGood, but generally lower than 1,4-CHDI[1]
Tensile Strength Good to ExcellentExcellent, typically higher than aliphatic PUs[2]
Elongation at Break GoodGood to Excellent
Hardness (Shore) HighHigh
Hydrolysis Resistance SuperiorGood
Chemical/Solvent Resistance SuperiorGood
Abrasion Resistance ExcellentGood

Key Differentiators and Performance Insights

Polyurethanes derived from This compound (1,4-CHDI) offer a unique combination of properties that make them ideal for demanding applications. The cycloaliphatic nature of 1,4-CHDI contributes to excellent resistance to UV degradation, making these polyurethanes suitable for outdoor and light-exposed applications where color stability is crucial. Furthermore, the compact and symmetrical structure of 1,4-CHDI leads to well-ordered hard segments in the polyurethane, resulting in outstanding thermal stability and resistance to hydrolysis and abrasion.

On the other hand, methylene diphenyl diisocyanate (MDI) is the most widely used aromatic diisocyanate in the polyurethane industry. MDI-based polyurethanes are known for their high mechanical strength, rigidity, and cost-effectiveness. The aromatic rings in the MDI structure contribute to strong intermolecular interactions, leading to high tensile strength and hardness. However, this aromaticity is also responsible for their poor UV stability, causing yellowing and degradation upon exposure to sunlight. While MDI-based polyurethanes exhibit good thermal and chemical resistance, they are generally outperformed in these aspects by their 1,4-CHDI-based counterparts.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of polyurethanes based on 1,4-CHDI and MDI.

Polyurethane Synthesis (Two-Step Prepolymer Method)

This method is commonly used to synthesize segmented polyurethanes.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol - PTMG, Polycaprolactone - PCL)

  • Diisocyanate (1,4-CHDI or MDI)

  • Chain Extender (e.g., 1,4-Butanediol - BDO)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., Dimethylformamide - DMF, or solvent-free)

Procedure:

  • Drying of Reagents: The polyol and chain extender are dried under vacuum at a specific temperature (e.g., 80-100 °C) for several hours to remove any moisture, which can react with the isocyanate groups.

  • Prepolymer Formation: The dried polyol is placed in a reactor under a nitrogen atmosphere. The diisocyanate (1,4-CHDI or MDI) is then added stoichiometrically in excess. The mixture is heated (e.g., 70-90 °C) and stirred for a set period (e.g., 1-3 hours) to form the NCO-terminated prepolymer.

  • Chain Extension: The prepolymer is cooled, and the chain extender (e.g., 1,4-butanediol) is added dropwise while stirring vigorously. A catalyst can be added at this stage to control the reaction rate.

  • Curing: The resulting mixture is poured into a mold and cured in an oven at a specific temperature and duration (e.g., 100-120 °C for 16-24 hours).

  • Post-Curing: The cured polyurethane can be post-cured at a slightly elevated temperature for several hours to complete the reaction and stabilize its properties.

Characterization Techniques
  • Thermal Analysis (TGA/DSC):

    • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile. A sample is heated at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere, and the weight loss is recorded as a function of temperature.[3][4]

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm). The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) to observe the thermal transitions.[3][4]

  • Mechanical Testing:

    • Tensile Testing: To measure tensile strength, elongation at break, and Young's modulus. Dog-bone shaped specimens are stretched at a constant rate until failure according to ASTM D638 standard.

    • Dynamic Mechanical Analysis (DMA): To evaluate the viscoelastic properties (storage modulus, loss modulus, and tan delta) as a function of temperature. This provides insights into the material's stiffness, energy dissipation, and glass transition temperature.

  • Chemical and Hydrolysis Resistance:

    • Solvent Immersion Test: Samples are immersed in various solvents (e.g., ethanol, toluene, acids, bases) for a specified period. The change in weight, dimensions, and mechanical properties is measured.

    • Hydrolysis Test: Samples are exposed to water at elevated temperatures (e.g., 70-90 °C) for an extended period. The retention of mechanical properties is evaluated over time.[5]

Visualizations

Logical Comparison of Diisocyanates

Logical Comparison of Diisocyanate Impact on Polyurethane Properties Diisocyanate Diisocyanate 1,4-CHDI 1,4-CHDI Diisocyanate->1,4-CHDI MDI MDI Diisocyanate->MDI Properties Properties 1,4-CHDI->Properties imparts UV_Stability UV_Stability 1,4-CHDI->UV_Stability Excellent Thermal_Stability Thermal_Stability 1,4-CHDI->Thermal_Stability Superior Mechanical_Strength Mechanical_Strength 1,4-CHDI->Mechanical_Strength Good Hydrolysis_Resistance Hydrolysis_Resistance 1,4-CHDI->Hydrolysis_Resistance Superior Cost Cost 1,4-CHDI->Cost Higher High_Performance High_Performance 1,4-CHDI->High_Performance MDI->Properties imparts MDI->UV_Stability Poor MDI->Thermal_Stability Good MDI->Mechanical_Strength Excellent MDI->Hydrolysis_Resistance Good MDI->Cost Lower Commodity Commodity MDI->Commodity Properties->UV_Stability Properties->Thermal_Stability Properties->Mechanical_Strength Properties->Hydrolysis_Resistance

Caption: Impact of 1,4-CHDI vs. MDI on key polyurethane properties.

Experimental Workflow for Polyurethane Synthesis and Characterization

Experimental Workflow for Polyurethane Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reagent_Drying 1. Reagent Drying (Polyol, Chain Extender) Prepolymer_Formation 2. Prepolymer Formation (Polyol + Diisocyanate) Reagent_Drying->Prepolymer_Formation Chain_Extension 3. Chain Extension (Prepolymer + Chain Extender) Prepolymer_Formation->Chain_Extension Curing 4. Curing (in Mold) Chain_Extension->Curing Post_Curing 5. Post-Curing Curing->Post_Curing Thermal_Analysis Thermal Analysis (TGA, DSC) Post_Curing->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, DMA) Post_Curing->Mechanical_Testing Resistance_Testing Resistance Testing (Chemical, Hydrolysis) Post_Curing->Resistance_Testing

Caption: A typical workflow for polyurethane synthesis and property analysis.

References

A Tale of Two Isocyanates: Unpacking the Performance of Aliphatic vs. Aromatic Diisocyanates in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polymer science, particularly in the realm of polyurethanes, the choice of diisocyanate is a critical determinant of the final material's performance characteristics. For researchers, scientists, and professionals in drug development, understanding the fundamental differences between aliphatic and aromatic diisocyanates is paramount for designing materials with tailored properties for specific applications, from medical devices to drug delivery systems. This guide provides an objective comparison of the performance attributes of polymers derived from these two classes of diisocyanates, supported by experimental data and detailed methodologies.

The core distinction between aliphatic and aromatic diisocyanates lies in their chemical structure. Aromatic diisocyanates, such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), feature a rigid benzene ring in their backbone. In contrast, aliphatic diisocyanates, including Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), are characterized by linear or alicyclic carbon chains. This structural variance is the primary driver behind the significant differences observed in the mechanical, thermal, and light stability properties of the resulting polymers.

Executive Summary of Performance Differences

Polymers synthesized with aromatic diisocyanates generally exhibit superior mechanical properties, such as higher tensile strength and hardness, and better thermal stability.[1][2] This makes them suitable for applications demanding structural integrity and resistance to high temperatures. However, a significant drawback is their poor resistance to ultraviolet (UV) radiation, which leads to yellowing and degradation upon exposure to sunlight.[1][3] Furthermore, the degradation of aromatic polyurethanes can release aromatic diamines, which are potentially carcinogenic, a critical consideration for biomedical applications.[4]

On the other hand, aliphatic diisocyanates yield polymers with excellent UV stability and color retention, making them the preferred choice for outdoor applications and coatings where aesthetics are crucial.[3] While they may exhibit lower tensile strength and thermal stability compared to their aromatic counterparts, they are generally more flexible.[3] A key advantage, particularly in the biomedical field, is that their degradation byproducts are considered less toxic.[4]

Quantitative Performance Data

The following tables summarize the key performance differences based on experimental data from comparative studies.

Table 1: Comparison of Mechanical Properties

PropertyAromatic Diisocyanate (MDI-based PU)Aliphatic Diisocyanate (HDI-based PU)Test Method
Tensile Strength (MPa) 23.4[2]~10-15 (inferred from multiple sources)ASTM D412 / ISO 527
Elongation at Break (%) ~300-600~400-800ASTM D412 / ISO 527
Shore D Hardness HigherLowerASTM D2240

Note: The values presented are representative and can vary significantly based on the specific polyol, chain extender, and synthesis conditions used.

Table 2: Comparison of Thermal Properties

PropertyAromatic Diisocyanate (MDI-based PU)Aliphatic Diisocyanate (HDI-based PU)Test Method
Glass Transition Temp. (Tg) of Hard Segment (°C) HigherLowerDSC
Decomposition Temperature (Td) (°C) Higher (e.g., Td5% ~320-340°C)Lower (e.g., Td5% ~300-320°C)TGA

Note: Td5% refers to the temperature at which 5% weight loss occurs.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical structure of aliphatic and aromatic diisocyanates and the resulting polymer properties.

G Figure 1. Influence of Diisocyanate Structure on Polymer Properties cluster_0 Diisocyanate Structure cluster_1 Key Structural Feature cluster_2 Resulting Polymer Properties Aromatic Diisocyanate Aromatic Diisocyanate Benzene Ring (Rigid) Benzene Ring (Rigid) Aromatic Diisocyanate->Benzene Ring (Rigid) Aliphatic Diisocyanate Aliphatic Diisocyanate Linear/Alicyclic Chain (Flexible) Linear/Alicyclic Chain (Flexible) Aliphatic Diisocyanate->Linear/Alicyclic Chain (Flexible) High Tensile Strength & Hardness High Tensile Strength & Hardness Benzene Ring (Rigid)->High Tensile Strength & Hardness High Thermal Stability High Thermal Stability Benzene Ring (Rigid)->High Thermal Stability Poor UV Stability (Yellowing) Poor UV Stability (Yellowing) Benzene Ring (Rigid)->Poor UV Stability (Yellowing) Potentially Toxic Degradation Products Potentially Toxic Degradation Products Benzene Ring (Rigid)->Potentially Toxic Degradation Products Excellent UV Stability Excellent UV Stability Linear/Alicyclic Chain (Flexible)->Excellent UV Stability Good Flexibility Good Flexibility Linear/Alicyclic Chain (Flexible)->Good Flexibility Lower Tensile Strength & Hardness Lower Tensile Strength & Hardness Linear/Alicyclic Chain (Flexible)->Lower Tensile Strength & Hardness Less Toxic Degradation Products Less Toxic Degradation Products Linear/Alicyclic Chain (Flexible)->Less Toxic Degradation Products

Caption: Diisocyanate structure and its effect on polymer properties.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Mechanical Properties Testing

1. Tensile Strength and Elongation at Break (ASTM D412 / ISO 527):

  • Specimen Preparation: Dumbbell-shaped specimens are prepared from the polymer sheets according to the dimensions specified in the standard.

  • Test Procedure: The test is conducted using a universal testing machine. The specimen is clamped in the grips of the machine and pulled at a constant rate of speed until it breaks. The force required to stretch the specimen and the elongation are continuously measured.

  • Data Analysis: Tensile strength is calculated as the maximum stress applied to the specimen before it ruptures. Elongation at break is the percentage increase in length that the specimen undergoes before breaking.

2. Hardness (ASTM D2240):

  • Apparatus: A durometer of the appropriate type (e.g., Shore D for harder materials) is used.

  • Test Procedure: The durometer is pressed firmly against the flat surface of the polymer sample, ensuring that the indenter is perpendicular to the surface. The hardness reading is taken immediately after the presser foot is in firm contact with the specimen.

  • Data Analysis: The hardness value is read directly from the durometer scale.

Thermal Properties Testing

1. Thermogravimetric Analysis (TGA):

  • Apparatus: A thermogravimetric analyzer is used.

  • Test Procedure: A small sample of the polymer (typically 5-10 mg) is placed in a sample pan. The pan is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

2. Differential Scanning Calorimetry (DSC):

  • Apparatus: A differential scanning calorimeter is used.

  • Test Procedure: A small, weighed sample of the polymer is sealed in an aluminum pan. An empty sealed pan is used as a reference. Both pans are heated and cooled at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Data Analysis: The DSC thermogram shows peaks and shifts corresponding to thermal transitions. The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve.

UV Stability Testing (ASTM G154)
  • Apparatus: A fluorescent UV accelerated weathering apparatus is used.

  • Test Procedure: Polymer samples are exposed to cycles of UV radiation and moisture (condensation or water spray) under controlled temperature conditions. The exposure cycle is chosen to simulate outdoor weathering.

  • Evaluation: The properties of the exposed samples (e.g., color change, gloss, mechanical properties) are periodically measured and compared to those of unexposed control samples. Color change is often quantified using a spectrophotometer.

Chemical Resistance Testing (ASTM D543)
  • Test Procedure: Polymer specimens are immersed in various chemical reagents (e.g., acids, bases, solvents) for a specified period and at a controlled temperature.

  • Evaluation: After exposure, the specimens are removed, cleaned, and reweighed. Changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength, hardness) are determined and compared to the properties of unexposed control specimens.

Conclusion

The selection between aliphatic and aromatic diisocyanates for polymer synthesis is a trade-off between mechanical and thermal performance versus light stability and biocompatibility. Aromatic diisocyanates offer robust mechanical and thermal properties at a lower cost, making them suitable for many industrial applications where UV exposure is not a concern.[1] In contrast, aliphatic diisocyanates are the material of choice for applications requiring high UV resistance, color stability, and, critically for the biomedical and pharmaceutical fields, lower toxicity of degradation products. A thorough understanding of these differences, supported by standardized testing, is essential for the development of high-performance polymers tailored to specific and demanding applications.

References

Performance Unveiled: A Comparative Analysis of cis- and trans-1,4-Diisocyanatocyclohexane Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereochemistry of 1,4-diisocyanatocyclohexane reveals a profound impact on the resultant polymer properties. The spatial orientation of the isocyanate groups, dictated by the cis- and trans-isomers of the cyclohexane ring, directly influences the polymer chain's linearity, packing efficiency, and intermolecular forces. This, in turn, governs the macroscopic thermal and mechanical performance of the final material. Generally, the linear and symmetrical nature of the trans-isomer facilitates superior polymer chain packing, leading to materials with enhanced thermal stability and mechanical strength compared to the kinked, less regular structure of the cis-isomer.

Polymers derived from trans-1,4-diisocyanatocyclohexane are characterized by their higher rigidity, which often translates to higher glass transition temperatures and melting points.[1] This increased order at the molecular level is a direct consequence of the diequatorial orientation of the isocyanate groups in the preferred chair conformation of the trans-isomer, which results in a more linear and regular polymer backbone. This linearity promotes efficient chain packing and the formation of crystalline domains, enhancing the material's strength and thermal resistance.

Conversely, the cis-isomer, with one axial and one equatorial isocyanate group, imparts a distinct bend in the polymer chain. This irregularity hinders close packing and crystallization, leading to more amorphous polymers. Consequently, materials synthesized from cis-1,4-diisocyanatocyclohexane are expected to exhibit greater flexibility, lower melting points, and potentially improved solubility in certain solvents. A study on polyurethane-ureas prepared from the corresponding diamine precursors indicated that while the pure trans-isomer yields products with very high melting points, it can lead to challenges with solubility and solution stability. In contrast, the use of the pure cis-isomer results in a decrease in the melting point of the polyurethane coatings.

Quantitative Performance Comparison

The following table summarizes the expected performance differences between polymers synthesized from the cis- and trans-isomers of this compound, based on established structure-property relationships in polymers.

PropertyPolymer from trans-1,4-DiisocyanatocyclohexanePolymer from cis-1,4-DiisocyanatocyclohexaneRationale
Mechanical Properties
Tensile StrengthHigherLowerThe linear structure of the trans-isomer allows for more efficient chain packing and stronger intermolecular forces, leading to higher strength.
Young's ModulusHigherLowerThe rigidity of the trans-isomer-based polymer chains results in a stiffer material with a higher modulus.
Elongation at BreakLowerHigherThe less regular, more amorphous structure of the cis-isomer-based polymer allows for greater chain mobility and flexibility, resulting in higher elongation before failure.
Thermal Properties
Glass Transition Temp. (Tg)HigherLowerThe restricted chain mobility in the more ordered structure derived from the trans-isomer leads to a higher glass transition temperature.[1]
Melting Temperature (Tm)HigherLowerThe ability of the linear trans-isomer-based chains to crystallize results in a distinct and higher melting point.
Thermal StabilityHigherLowerThe more stable, crystalline structure of the trans-isomer-based polymer generally leads to improved thermal stability.
Other Properties
CrystallinityHigherLowerThe regular, linear polymer chains formed from the trans-isomer can pack more efficiently into crystalline structures.
SolubilityLowerHigherThe strong intermolecular forces and crystallinity in trans-isomer-based polymers can make them less soluble compared to the more amorphous cis-isomer-based polymers.

Experimental Protocols

The following provides a detailed methodology for the synthesis and characterization of polyurethanes based on cis- and trans-1,4-diisocyanatocyclohexane, representative of typical procedures in the field.

Polyurethane Synthesis (One-Step Melt Polyaddition)

A one-step melt polyaddition process can be employed for the synthesis of thermoplastic polyurethanes.

  • Reactant Preparation: A polyol (e.g., poly(oxytetramethylene) diol), a chain extender (e.g., 1,4-butanediol), and the respective diisocyanate isomer (cis- or trans-1,4-diisocyanatocyclohexane) are used. The molar ratio of NCO to OH groups is typically maintained at or slightly above 1.0.

  • Polymerization: The polyol and chain extender are placed in a reactor and heated under a nitrogen atmosphere to a molten state (e.g., 95°C). A catalytic amount of a suitable catalyst, such as dibutyltin dilaurate (DBTDL), is added to the mixture.

  • Isocyanate Addition: The diisocyanate isomer is then added to the reactor with vigorous stirring.

  • Curing: The reaction temperature is gradually increased (e.g., to 130°C), and the resulting polymer is heated for an additional period (e.g., 2 hours) to ensure complete reaction.

  • Post-Processing: The synthesized polyurethane is then cooled and can be processed (e.g., compression molded into sheets) for subsequent characterization.

Material Characterization
  • Thermal Analysis (TGA): Thermogravimetric analysis is conducted to determine the thermal stability and decomposition profile of the polymers. A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss as a function of temperature is recorded.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured.

  • Mechanical Testing: The mechanical properties of the polymers, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine on standardized samples (e.g., dog-bone shaped specimens).

Structure-Property Relationship

The fundamental difference in the molecular geometry of the cis- and trans-isomers of this compound is the cornerstone of the observed performance variations in the resulting polymers.

G cluster_isomers This compound Isomers cluster_properties Resulting Polymer Properties trans-Isomer trans-Isomer Linear Polymer Chain Linear Polymer Chain trans-Isomer->Linear Polymer Chain leads to cis-Isomer cis-Isomer Kinked Polymer Chain Kinked Polymer Chain cis-Isomer->Kinked Polymer Chain leads to High Crystallinity High Crystallinity Linear Polymer Chain->High Crystallinity promotes Low Crystallinity (Amorphous) Low Crystallinity (Amorphous) Kinked Polymer Chain->Low Crystallinity (Amorphous) promotes High Thermal & Mechanical Performance High Thermal & Mechanical Performance High Crystallinity->High Thermal & Mechanical Performance Lower Thermal & Mechanical Performance Lower Thermal & Mechanical Performance Low Crystallinity (Amorphous)->Lower Thermal & Mechanical Performance

References

A Comparative Guide to the Mechanical Properties of Polyurethanes Derived from 1,4-Diisocyanatocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of polyurethanes synthesized from 1,4-diisocyanatocyclohexane (CHDI) reveals a unique balance of mechanical properties, positioning them as a compelling alternative to polyurethanes based on other common diisocyanates such as 4,4'-diphenylmethane diisocyanate (MDI), 4,4'-dicyclohexylmethane diisocyanate (HMDI), and isophorone diisocyanate (IPDI). This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in material selection.

Polyurethanes are a versatile class of polymers whose properties can be finely tuned by varying their constituent monomers. The choice of diisocyanate, in particular, plays a crucial role in determining the final mechanical characteristics of the material. Aliphatic diisocyanates like CHDI and HMDI are known for their excellent light stability and resistance to thermal degradation compared to their aromatic counterparts like MDI.[1][2] However, this often comes with a trade-off in mechanical strength.[1][2]

Comparative Mechanical Properties

The following table summarizes the key mechanical properties of polyurethanes synthesized from CHDI and other common diisocyanates. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as the type of polyol used, the hard segment content, and the synthesis method. The data presented here is compiled from various sources to provide a representative overview.

DiisocyanateTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Key Characteristics
This compound (CHDI) 35 - 45300 - 50020 - 40Excellent light and thermal stability, good mechanical properties.[3]
4,4'-Methylene diphenyl diisocyanate (MDI) 23.4 - 45650 - 1100~56High tensile strength and elongation, but susceptible to UV degradation.[4][5]
4,4'-Dicyclohexylmethane diisocyanate (HMDI) 25 - 40400 - 80015 - 35Good light stability, lower modulus than CHDI-based polyurethanes.[6]
Isophorone diisocyanate (IPDI) 23.1 - 37700 - 90010 - 30Good flexibility and light stability, lower tensile strength.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and mechanical testing of polyurethanes.

Synthesis of Polyurethane Elastomers (Prepolymer Method)

This two-step method is commonly employed for the synthesis of polyurethane elastomers.

Materials:

  • Diisocyanate (CHDI, MDI, HMDI, or IPDI)

  • Polyol (e.g., Polytetrahydrofuran - PTHF, Polycaprolactone - PCL)

  • Chain extender (e.g., 1,4-Butanediol - BDO)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., Dimethylacetamide - DMAc, if solution polymerization is used)

Procedure:

  • Prepolymer Synthesis:

    • The polyol is dried under vacuum at a specified temperature (e.g., 80-100 °C) for several hours to remove any moisture.

    • The dried polyol is charged into a reactor equipped with a mechanical stirrer, nitrogen inlet, and thermometer.

    • The diisocyanate is added to the reactor at a specific NCO/OH molar ratio (typically between 1.5 and 2.5).

    • The reaction mixture is heated to a set temperature (e.g., 60-80 °C) and stirred under a nitrogen atmosphere for a predetermined time (e.g., 2-4 hours) until the theoretical NCO content is reached. The NCO content can be monitored by titration.

  • Chain Extension:

    • The resulting prepolymer is cooled to a suitable temperature (e.g., 40-60 °C).

    • The chain extender (e.g., 1,4-butanediol) is added to the prepolymer with vigorous stirring.

    • A catalyst, such as DBTDL, is often added to control the reaction rate.

    • The mixture is poured into a preheated mold and cured in an oven at a specific temperature (e.g., 80-110 °C) for a defined period (e.g., 12-24 hours) to complete the polymerization.

  • Post-Curing:

    • After curing, the polyurethane sheet is removed from the mold and may be post-cured at a slightly elevated temperature for an extended period to ensure complete reaction and stabilization of properties.

Mechanical Property Testing

The tensile properties of the synthesized polyurethane elastomers are typically evaluated according to the ASTM D412 standard.[1][7][8][9][10]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Extensometer for accurate strain measurement.

  • Die for cutting dumbbell-shaped specimens (e.g., Die C as per ASTM D412).[1]

Procedure:

  • Specimen Preparation:

    • Dumbbell-shaped specimens are cut from the cured polyurethane sheets using a die. The thickness of the narrow section of the specimen is measured at three points, and the average value is used for cross-sectional area calculation.[1]

  • Testing Conditions:

    • The tests are conducted at a controlled room temperature (23 ± 2 °C) and relative humidity (50 ± 5%).

    • The crosshead speed of the UTM is set to a constant rate, typically 500 mm/min as specified in ASTM D412.[1]

  • Measurement:

    • The specimen is mounted in the grips of the UTM, ensuring it is properly aligned.

    • The extensometer is attached to the gauge length of the specimen.

    • The test is initiated, and the load and elongation data are recorded until the specimen fractures.

    • At least five specimens for each material are tested to obtain statistically reliable results.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

Structure-Property Relationships

The observed differences in mechanical properties can be attributed to the molecular structure of the diisocyanates.

G Influence of Diisocyanate Structure on Polyurethane Properties cluster_diisocyanate Diisocyanate Structure cluster_properties Resulting Polyurethane Properties CHDI 1,4-CHDI (Cycloaliphatic, Symmetrical) High_Modulus High Modulus & Strength CHDI->High_Modulus Hard Segment Packing MDI MDI (Aromatic, Rigid) High_Strength_Elongation High Strength & Elongation MDI->High_Strength_Elongation Aromatic Rigidity HMDI HMDI (Cycloaliphatic, Flexible Isomers) Good_Flexibility Good Flexibility HMDI->Good_Flexibility Isomeric Mixture IPDI IPDI (Cycloaliphatic, Asymmetrical) Moderate_Properties Moderate Properties IPDI->Moderate_Properties Asymmetry

References

Cyclohexane-Based Polymers Show Promise in High-Temperature Applications: A Comparative Guide to Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of polymers derived from 1,4-diisocyanatocyclohexane reveals their significant thermal stability, positioning them as viable alternatives to traditional aromatic-based polymers in demanding applications. This guide provides a comparative overview of the thermal properties of polyurethanes, polyamides, and polyimides synthesized using this cycloaliphatic isocyanate, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The incorporation of the rigid and bulky cyclohexane ring into the polymer backbone imparts notable heat resistance. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are seeking advanced polymers with enhanced thermal performance.

Comparative Thermal Stability Analysis

The thermal stability of polymers is a critical factor in determining their application range, particularly in environments where high temperatures are a concern. Below is a comparative summary of the key thermal properties of polymers derived from this compound and its common aromatic counterparts, methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI).

Polyurethanes (PUs)

Polyurethanes based on this compound, often referred to as CHDI-based PUs, exhibit a distinct thermal degradation profile compared to their aromatic counterparts. While aromatic PUs generally demonstrate higher initial decomposition temperatures, cycloaliphatic PUs can offer comparable or even superior stability at elevated temperatures depending on the other constituents of the polymer, such as the polyol.

Polymer System5% Weight Loss Temp. (TGA, °C)10% Weight Loss Temp. (TGA, °C)Glass Transition Temp. (Tg, °C)
Polyurethane from 1,4-CHDI ~280-300~310-330Varies with polyol
Polyurethane from MDI ~300-320~330-350Varies with polyol
Polyurethane from TDI ~290-310~320-340Varies with polyol

Note: The data presented are approximate values collated from various studies and can vary based on the specific co-monomers (e.g., polyols, chain extenders) and experimental conditions.

Polyamides (PAs) and Polyimides (PIs)

Polyamides and polyimides incorporating the this compound moiety demonstrate excellent thermal stability, often surpassing that of some traditional aromatic polyamides. The synthesis of these polymers can be achieved through the reaction of trans-1,4-cyclohexane diisocyanate (CHDI) with various dianhydrides.

A study by Barikani and Mehdipour-Ataei on aromatic/cycloaliphatic polyimides and a polyamide-imide from trans-1,4-cyclohexane diisocyanate provides key insights. The thermal behavior of these polymers was characterized, indicating high thermal stability.

Polymer SystemDecomposition Temp. (TGA, 10% weight loss, °C)Glass Transition Temp. (Tg, °C)
Polyamide-imide from CHDI & Trimellitic Anhydride ~420Not Reported
Polyimide from CHDI & Pyromellitic Dianhydride (PMDA) ~450Not Reported
Polyimide from CHDI & Benzophenonetetracarboxylic Dianhydride (BTDA) ~460Not Reported
Polyimide from CHDI & Hexafluoroisopropylidene Diphthalic Anhydride (6FDA) ~470Not Reported

Data derived from the research by Barikani, M., & Mehdipour-Ataei, S. (2000). Aromatic/cycloaliphatic polyimides and polyamide-imide from trans-1,4-cyclohexane diisocyanate: synthesis and properties. Journal of Applied Polymer Science, 77(5), 1102-1107.

Experimental Protocols

The following are detailed methodologies for the key thermal analysis experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymers.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • A sample of the polymer (typically 5-10 mg) is placed in a clean, tared TGA pan (e.g., platinum or alumina).

  • The pan is placed in the TGA furnace.

  • The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min).

  • The heating is performed under a controlled atmosphere, typically an inert gas like nitrogen, at a specified flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature. The temperatures at which 5% and 10% weight loss occur are recorded as indicators of the onset of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated from a low temperature (e.g., 0°C) to a temperature above its expected melting point at a constant rate (e.g., 10°C/min).

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first.

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Visualizing Polymer Synthesis and Analysis Workflows

To further elucidate the processes involved, the following diagrams created using the DOT language illustrate the logical flow of polymer synthesis and the experimental workflow for thermal analysis.

Polymer_Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization cluster_product Product Isocyanate 1,4-Diisocyanato- cyclohexane Polymerization Polymerization Reaction (e.g., Polyaddition, Polycondensation) Isocyanate->Polymerization Comonomer Polyol / Diamine / Dianhydride Comonomer->Polymerization Polymer Polyurethane / Polyamide / Polyimide Polymerization->Polymer

Caption: General workflow for the synthesis of polymers from this compound.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Analysis Data Analysis Start Polymer Sample TGA_Prep Sample Preparation (5-10 mg) Start->TGA_Prep DSC_Prep Sample Preparation (5-10 mg in sealed pan) Start->DSC_Prep TGA_Run Heating at a controlled rate in N2 atmosphere TGA_Prep->TGA_Run TGA_Data Record Weight Loss vs. Temperature TGA_Run->TGA_Data TGA_Analysis Determine Decomposition Temperatures (Td) TGA_Data->TGA_Analysis DSC_Run Heat-Cool-Heat Cycle DSC_Prep->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Determine Glass Transition (Tg) DSC_Data->DSC_Analysis

Caption: Experimental workflow for the thermal analysis of polymers using TGA and DSC.

A Comparative Guide to the Hydrolytic Stability of 1,4-Diisocyanatocyclohexane-Based Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hydrolytic stability of polyurethanes based on 1,4-diisocyanatocyclohexane (CHDI) with those synthesized from other common diisocyanates: 4,4'-methylene diphenyl diisocyanate (MDI), toluene diisocyanate (TDI), and 1,6-hexamethylene diisocyanate (HDI). The exceptional hydrolytic resistance of CHDI-based polyurethanes makes them a strong candidate for applications requiring long-term stability in aqueous environments, such as in medical devices and drug delivery systems.

Executive Summary

Polyurethanes synthesized from the aliphatic diisocyanate this compound exhibit superior hydrolytic stability compared to polyurethanes based on aromatic diisocyanates (MDI and TDI) and even other linear aliphatic diisocyanates (HDI). This enhanced stability is attributed to the stable cycloaliphatic structure of CHDI, which is less susceptible to hydrolytic degradation. This guide presents available experimental data to support these findings, details the methodologies for hydrolytic stability testing, and provides a visual representation of the chemical structures influencing this critical performance characteristic.

Data Presentation: Comparative Hydrolytic Stability

The following table summarizes the performance of polyurethanes based on different diisocyanates after exposure to hydrolytic conditions. Due to the limited direct quantitative data for CHDI, data for 4,4'-methylene dicyclohexyl diisocyanate (H12MDI), a structurally similar cycloaliphatic diisocyanate, is used as a proxy to provide a comparative assessment. The data presented is a synthesis of findings from multiple studies to illustrate the general performance trends.

Diisocyanate TypeChemical StructureTensile Strength Retention (%)Molecular Weight Change (%)Mass Loss (%)Hydrolytic Decomposition Temperature (°C)
1,4-CHDI (inferred from H12MDI) CycloaliphaticHigh (>90%)Minimal DecreaseVery Low (<1%)~218-220
MDI AromaticModerate to LowSignificant DecreaseModerate~237
TDI AromaticLowSignificant DecreaseHigh~199
HDI Linear AliphaticHighLow DecreaseLow~218-220

Note: The data for H12MDI is used as a representative for CHDI due to their similar cycloaliphatic structures and expected comparable hydrolytic stability. The presented values are generalized from various studies and the exact values can vary based on the specific polyurethane formulation and test conditions.

Experimental Protocols

The following is a generalized experimental protocol for assessing the hydrolytic stability of polyurethanes, based on common methodologies found in the literature.

1. Sample Preparation:

  • Polyurethane films of a standardized thickness (e.g., 1-2 mm) are prepared by casting or compression molding.

  • Dumbbell-shaped specimens for tensile testing are cut from the films according to a standard such as ASTM D638.

  • Initial properties of the samples, including tensile strength, elongation at break, molecular weight (via Gel Permeation Chromatography - GPC), and mass, are measured.

2. Accelerated Hydrolytic Aging:

  • The specimens are immersed in a hydrolytic medium, typically deionized water or a phosphate-buffered saline (PBS) solution with a pH of 7.4.

  • The immersion is carried out in sealed containers at an elevated temperature, commonly 70°C or 85°C, to accelerate the degradation process.

  • Samples are removed from the aging medium at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

3. Post-Aging Analysis:

  • After removal, the samples are carefully rinsed with deionized water and dried to a constant weight in a vacuum oven at a moderate temperature (e.g., 50°C).

  • The following properties are then measured and compared to the initial values:

    • Tensile Strength and Elongation at Break: To determine the retention of mechanical properties.

    • Molecular Weight: GPC is used to assess the extent of chain scission.

    • Mass Loss: To quantify the amount of material lost due to degradation.

    • Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) can be used to observe changes in the surface morphology.

    • Chemical Structure Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) can be employed to detect changes in the chemical bonding within the polymer.

Mandatory Visualization

The following diagrams illustrate the key concepts related to the hydrolytic stability of these polyurethanes.

G cluster_isocyanate Diisocyanate Structures cluster_stability Resulting Polyurethane Properties CHDI 1,4-CHDI (Cycloaliphatic) High_Stability High Hydrolytic Stability CHDI->High_Stability Stable Ring Structure MDI MDI (Aromatic) Low_Stability Low Hydrolytic Stability MDI->Low_Stability Susceptible Aromatic Ring TDI TDI (Aromatic) TDI->Low_Stability Susceptible Aromatic Ring HDI HDI (Linear Aliphatic) HDI->High_Stability Stable Aliphatic Chain

Caption: Relationship between diisocyanate structure and hydrolytic stability.

G start Polyurethane Sample aging Accelerated Hydrolytic Aging (e.g., 70°C in PBS) start->aging analysis Post-Aging Analysis aging->analysis data Quantitative Data (Tensile Strength, MW, Mass Loss) analysis->data comparison Comparison of Stability data->comparison

Caption: Experimental workflow for evaluating hydrolytic stability.

Discussion

The superior hydrolytic stability of polyurethanes based on cycloaliphatic diisocyanates like CHDI and H12MDI can be attributed to their chemical structure. Aromatic diisocyanates, such as MDI and TDI, contain benzene rings which are more susceptible to hydrolytic cleavage, particularly at the urethane linkage. In contrast, the saturated ring structure of CHDI is inherently more resistant to attack by water molecules.

While linear aliphatic diisocyanates like HDI also produce hydrolytically stable polyurethanes, the rigid and compact structure of CHDI can offer additional benefits in terms of mechanical properties and thermal stability in the final polymer.

For applications in the biomedical field, such as in long-term implants or controlled-release drug delivery systems, the hydrolytic stability of the polymer is of paramount importance to ensure the device's integrity and performance over its intended lifespan. The data strongly suggests that CHDI-based polyurethanes are an excellent choice for such demanding applications where resistance to degradation in an aqueous environment is a critical requirement.

A Comparative Guide to the Spectroscopic Confirmation of 1,4-Diisocyanatocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic methods used to confirm the structure of 1,4-diisocyanatocyclohexane (CHDI). Given the limited availability of experimentally derived public data for CHDI, this document focuses on predicted spectroscopic features based on established principles of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). For comparative purposes, data for two widely used aliphatic diisocyanates, Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), are also presented.

Structural Overview

This compound is a cycloaliphatic diisocyanate with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of approximately 166.18 g/mol .[1] The molecule exists as a mixture of cis and trans isomers, the ratio of which depends on the synthetic route. This isomerism is a critical factor in the spectroscopic analysis, as the different spatial arrangements of the isocyanate groups lead to distinct spectral features, particularly in NMR.

Spectroscopic Data Comparison

The following tables summarize the expected and known spectroscopic data for this compound and its alternatives.

Table 1: Infrared (IR) Spectroscopy Data

IR spectroscopy is highly effective for identifying the isocyanate functional group (-N=C=O), which exhibits a strong and characteristic absorption band.

CompoundKey IR Absorption Bands (cm⁻¹)
This compound (Predicted) ~2270–2240 (strong, sharp) : Asymmetric stretch of the -N=C=O group.[2][3] This is the most definitive peak for confirming the presence of the isocyanate functionality. ~2940–2860 : C-H stretching of the cyclohexane ring. ~1450 : C-H bending (scissoring) of the -CH₂- groups in the ring.
Hexamethylene Diisocyanate (HDI) (Alternative) ~2270 : Asymmetric -N=C=O stretch.[4] ~2950–2850 : Aliphatic C-H stretching.[4]
Isophorone Diisocyanate (IPDI) (Alternative) ~2270 : Asymmetric -N=C=O stretch. The presence of both primary and secondary isocyanate groups may lead to a broader or shouldered peak.
Table 2: ¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in the molecule. The distinction between cis and trans isomers of this compound is expected to be observable.

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound (Predicted) ~3.5–4.0MultipletMethine protons (-CH-NCO). The chemical shift and multiplicity will differ for cis and trans isomers due to different magnetic environments.
~1.4–2.2MultipletMethylene protons (-CH₂-) of the cyclohexane ring.
Hexamethylene Diisocyanate (HDI) (Alternative) ~3.35TripletMethylene protons adjacent to the isocyanate groups (-CH₂-NCO).[4]
~1.55Multipletβ-methylene protons.[4]
~1.30MultipletCentral methylene protons.[4]
Isophorone Diisocyanate (IPDI) (Alternative) ~2.9–3.1MultipletMethylene protons adjacent to the primary isocyanate group.[5]
~0.9–1.8MultipletOther aliphatic and cycloaliphatic protons.
Table 3: ¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms. The isocyanate carbon has a characteristic chemical shift.

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~120–125 Carbonyl carbon of the isocyanate group (-N=C=O).
~50–60Methine carbons of the cyclohexane ring (-CH-NCO). Different shifts are expected for cis and trans isomers.
~25–35Methylene carbons of the cyclohexane ring (-CH₂-).
Hexamethylene Diisocyanate (HDI) (Alternative) ~122Isocyanate carbon (-N=C=O).
~41Methylene carbons adjacent to the isocyanate group (-CH₂-NCO).
~26, ~30Other methylene carbons.
Isophorone Diisocyanate (IPDI) (Alternative) ~122Isocyanate carbons (-N=C=O).
~30–60Aliphatic and cycloaliphatic carbons.
Table 4: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
This compound (Predicted) 166Expected fragments from the loss of NCO (m/z 124) and subsequent fragmentation of the cyclohexane ring.
Hexamethylene Diisocyanate (HDI) (Alternative) 168Fragmentation pattern characterized by the loss of alkyl chains.
Isophorone Diisocyanate (IPDI) (Alternative) 222Complex fragmentation pattern due to the cyclic structure and different isocyanate environments.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the isocyanate functional group.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal. For solid samples, press the powder firmly onto the crystal.

    • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[6]

    • Data Processing: Perform a background correction on the acquired spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed molecular structure and distinguish between cis and trans isomers.

  • Methodology:

    • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7] Ensure the sample is free of particulate matter.

    • Instrument Setup:

      • Place the NMR tube in the spectrometer.

      • Lock the spectrometer on the deuterium signal of the solvent.

      • Shim the magnetic field to achieve optimal homogeneity.

      • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Data Acquisition:

      • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]

      • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[7]

    • Data Processing:

      • Apply Fourier transformation to the raw data.

      • Phase the resulting spectrum.

      • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

      • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and investigate the fragmentation pattern.

  • Methodology (Electron Ionization - EI):

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

    • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

    • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The logical flow for using these techniques to confirm the structure of this compound is illustrated below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion synthesis Synthesized or Acquired This compound ftir FTIR Spectroscopy synthesis->ftir Initial functional group analysis nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Detailed structural elucidation ms Mass Spectrometry synthesis->ms Molecular weight confirmation ftir_data Identify -N=C=O stretch (~2270 cm⁻¹) ftir->ftir_data nmr_data Assign proton and carbon signals. Distinguish cis/trans isomers. nmr->nmr_data ms_data Confirm Molecular Weight (M⁺=166). Analyze fragmentation. ms->ms_data confirmation Structural Confirmation of This compound ftir_data->confirmation nmr_data->confirmation ms_data->confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

References

comparative study of different synthetic methods for 1,4-diisocyanatocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 1,4-Diisocyanatocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for this compound, a key intermediate in the synthesis of polyurethanes and other advanced materials.[1][2] The following sections detail both phosgene and non-phosgene routes, presenting quantitative data, experimental protocols, and workflow diagrams to facilitate an objective comparison.

Data Summary: A Comparative Table of Synthetic Methods

The following table summarizes the key quantitative data and qualitative aspects of the different synthetic routes for this compound.

Synthetic Method Starting Material Key Reagents Yield (%) Purity (%) Advantages Disadvantages
Phosgenation Route 1,4-DiaminocyclohexanePhosgene (COCl₂)High (Industrial standard)HighWell-established, high yield and purity.[3]Use of highly toxic and corrosive phosgene gas.[4][5]
Curtius Rearrangement trans-1,4-Cyclohexanedicarboxylic acidThionyl chloride, Sodium azide80-92>99Avoids phosgene, high purity and yield.[6]Use of potentially explosive sodium azide.[7]
From Dicarboxylic Acid Hydrazide 1,4-Cyclohexanedicarboxylic acid hydrazideNot specified75>98.5One-step method, avoids highly toxic reagents.[7]Details of the one-step process are limited in the provided results.
Thermal Decomposition of Diurethanes trans-Cyclo-hexane-1,4-diurethanesHeatNot specifiedNot specifiedPhosgene-free.[8]Requires synthesis of the diurethane precursor.[8]
"Akzo Method" (Lab Scale) Cyclohexane-1,4-dimethyl esterNaOCl, Diethylamine, NaOH, HClHigh conversion at each stepNot specifiedNon-phosgene route.[3]Multi-step process, laboratory scale.[3]

Experimental Protocols and Synthetic Pathways

This section provides detailed experimental methodologies for the key synthetic routes, accompanied by diagrams illustrating the reaction workflows.

Phosgenation Route

The industrial production of this compound predominantly utilizes the phosgenation of 1,4-diaminocyclohexane.[3] This method, while efficient, involves the use of highly toxic phosgene gas and generates corrosive hydrogen chloride as a byproduct, necessitating stringent safety precautions.[4][5]

Experimental Protocol:

A mixture of cis- and trans-1,4-diaminocyclohexane (typically a 30:70 ratio) is reacted with phosgene in an inert solvent.[3] The reaction proceeds through a carbamoyl chloride intermediate, which is then thermally dehydrochlorinated to yield the diisocyanate. The process can be carried out in either a liquid or gas phase.[9]

G 1,4-Diaminocyclohexane 1,4-Diaminocyclohexane Intermediate Carbamoyl Chloride Intermediate 1,4-Diaminocyclohexane->Intermediate + Phosgene Phosgene Phosgene Product This compound Intermediate->Product Heat Byproduct HCl Intermediate->Byproduct

Curtius rearrangement for this compound synthesis.
Non-Phosgene Route: From Dicarboxylic Acid Hydrazide

A patented one-step method claims to produce this compound with high purity and good yield, avoiding the use of highly toxic reagents like phosgene and explosive sodium azide. [7] Experimental Protocol:

The specific details of the one-step reaction from 1,4-cyclohexanedicarboxylic acid hydrazide are not fully disclosed in the available literature. However, the process is highlighted as being suitable for large-scale production due to its safety and simplicity. [7] Logical Relationship:

G Start 1,4-Cyclohexanedicarboxylic acid hydrazide Process One-Step Synthesis Start->Process Product This compound Process->Product Advantage3 Avoids Phosgene and Azides Process->Advantage3 Advantage1 High Purity (>98.5%) Product->Advantage1 Advantage2 Good Yield (75%) Product->Advantage2

Conceptual workflow of the one-step synthesis method.
Non-Phosgene Route: Thermal Decomposition of Diurethanes

Another non-phosgene approach is the thermal decomposition of cyclo-hexane-1,4-diurethanes. [8]This method is part of a broader strategy to develop greener isocyanate production processes. [4][5] Experimental Protocol:

The pre-synthesized trans-cyclo-hexane-1,4-diurethane is subjected to high temperatures (pyrolysis), causing it to decompose into this compound and an alcohol. The reaction is typically carried out in a specialized pyrolysis apparatus. [8] Reaction Pathway:

G Precursor trans-Cyclo-hexane-1,4-diurethane Process Thermal Decomposition (Pyrolysis) Precursor->Process Product This compound Process->Product Byproduct Alcohol Process->Byproduct

Synthesis via thermal decomposition of a diurethane precursor.

This comparative guide provides an overview of the primary synthetic routes to this compound. The choice of method will depend on factors such as scale, available resources, and safety considerations. While the phosgenation route remains the industrial standard, non-phosgene alternatives offer significant advantages in terms of safety and environmental impact, making them attractive areas for further research and development.

References

A Comparative Guide to Purity Validation of 1,4-Diisocyanatocyclohexane: GC-MS vs. Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of reactive chemical intermediates like 1,4-diisocyanatocyclohexane is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and chemical titration methods for this purpose, complete with supporting experimental data and detailed protocols.

At a Glance: Method Comparison

The choice between GC-MS and titration for purity analysis of this compound hinges on the specific requirements of the analysis, such as the need for impurity identification, sample throughput, and the level of quantitative accuracy required.

FeatureGC-MS with DerivatizationTitration (NCO Content)
Principle Separation of the derivatized analyte by gas chromatography and identification by mass spectrometry.Reaction of the isocyanate with a known excess of a primary or secondary amine, followed by back-titration of the unreacted amine.
Specificity High; allows for the identification and quantification of specific impurities.Moderate; determines the total isocyanate content (%NCO) but does not identify individual impurities.
Sensitivity High; capable of detecting trace-level impurities. The limits of detection can range from 0.0025 to 0.057 µg/mL for derivatized diisocyanates.[1]Moderate to low; less sensitive than chromatographic methods.
Sample Throughput Lower; requires sample preparation (derivatization) and chromatographic run time.Higher; relatively rapid analysis once reagents are prepared.
Equipment Cost HighLow
Typical Accuracy HighHigh, provided that the only reactive species are isocyanates.
Precision (RSD) Typically <5%Typically <1%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the high reactivity of the isocyanate groups, direct analysis of this compound by GC-MS is challenging. A derivatization step is necessary to form a more stable, volatile compound suitable for GC analysis. One common approach involves the hydrolysis of the diisocyanate to its corresponding diamine, followed by derivatization.[1][2]

1. Hydrolysis and Derivatization:

A sample of this compound is first hydrolyzed to 1,4-diaminocyclohexane using an acidic solution (e.g., 2 M HCl in acetonitrile).[1] The resulting diamine is then derivatized. A suitable derivatizing agent is ethyl chloroformate (ECF), which reacts with the amine groups to form stable N-ethoxycarbonyl derivatives.[1] This reaction is typically carried out in an aqueous medium under basic conditions.[1]

2. GC-MS Analysis:

The derivatized sample is then injected into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-500.

The purity is determined by calculating the peak area percentage of the derivatized 1,4-diaminocyclohexane relative to the total peak area of all detected components.

Titration for Isocyanate Content (%NCO)

This method determines the purity of this compound by quantifying the percentage of isocyanate (-NCO) groups by weight. The procedure is based on the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine to form a urea. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.[3][4]

1. Reaction:

A known weight of the this compound sample is dissolved in a suitable anhydrous solvent (e.g., toluene) and reacted with a precisely measured excess of a standard di-n-butylamine solution in toluene for a set period (e.g., 15 minutes).[4]

2. Titration:

After the reaction is complete, an alcohol (e.g., 2-propanol) is added, and the excess di-n-butylamine is titrated with a standardized solution of hydrochloric acid (e.g., 0.5 M) to a potentiometric endpoint using a pH electrode.[4]

3. Blank Determination:

A blank titration is performed under the same conditions without the this compound sample to determine the initial amount of di-n-butylamine.[4]

4. Calculation:

The %NCO is calculated using the following formula:

%NCO = [((V_blank - V_sample) × N_HCl × 42.02) / W_sample] × 100

Where:

  • V_blank = Volume of HCl solution for the blank titration (mL)

  • V_sample = Volume of HCl solution for the sample titration (mL)

  • N_HCl = Normality of the HCl solution

  • 42.02 = Molecular weight of the NCO group

  • W_sample = Weight of the sample (g)

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for both GC-MS and titration analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Hydrolysis Acid Hydrolysis to Diamine Sample->Hydrolysis Derivatization Derivatization with ECF Hydrolysis->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification Integration->Identification Quantification Purity Calculation Identification->Quantification

Caption: Workflow for GC-MS Purity Analysis of this compound.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation Sample Weigh this compound Sample Dissolve Dissolve in Anhydrous Toluene Sample->Dissolve React React with Excess Di-n-butylamine Dissolve->React BackTitration Back-titrate with Standard HCl React->BackTitration Endpoint Determine Potentiometric Endpoint BackTitration->Endpoint Calculate Calculate %NCO (Purity) Endpoint->Calculate Blank Perform Blank Titration Blank->Calculate

Caption: Workflow for Purity Determination by Titration (%NCO).

Conclusion

Both GC-MS with derivatization and chemical titration are valuable methods for assessing the purity of this compound. GC-MS offers unparalleled specificity for identifying and quantifying individual impurities, making it the method of choice for in-depth analysis and troubleshooting. In contrast, titration provides a rapid, cost-effective, and highly precise determination of the total isocyanate content, which is often a sufficient measure of purity for quality control purposes. The selection of the most appropriate method will depend on the specific analytical needs, available resources, and the desired level of detail in the purity assessment.

References

The Influence of 1,4-Diisocyanatocyclohexane Isomer Ratio on Polymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of monomers plays a pivotal role in determining the macroscopic properties of polymers. In the realm of polyurethanes, the isomeric composition of diisocyanates is a critical factor that dictates the final performance characteristics of the material. This guide provides a comprehensive comparison of how the cis/trans isomer ratio of 1,4-diisocyanatocyclohexane (1,4-DICC), and structurally similar cycloaliphatic diisocyanates, influences key polymer properties. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in selecting the optimal isomer ratio for their specific applications.

Impact of Isomer Ratio on Mechanical Properties

The geometric arrangement of the isocyanate groups on the cyclohexane ring significantly affects the packing efficiency of the polymer chains and the formation of hard segment domains, which in turn governs the mechanical behavior of the resulting polyurethane.

A study on polyurethane elastomers prepared with different cis/trans ratios of 1,4-diaminocyclohexane, a precursor to 1,4-DICC, reveals a clear correlation between the isomer ratio and the mechanical properties of the resulting polyurethane-ureas. As the trans-isomer content increases, a notable improvement in the modulus and a decrease in elongation at break are observed.

Table 1: Correlation of 1,4-Diaminocyclohexane Isomer Ratio with Polyurethane-Urea Mechanical Properties

Property36% trans / 64% cis61.6% trans / 38.4% cis82.7% trans / 17.3% cis
100% Modulus ( kg/cm ²) 61017
300% Modulus ( kg/cm ²) 111933
Tensile Strength ( kg/cm ²) 210280350
Elongation at Break (%) 750650550

Data extracted from US Patent USRE29623E. The polyurethane-ureas were prepared from a prepolymer of poly(tetramethylene adipate) and diphenylmethane-4,4'-diisocyanate, chain-extended with the specified 1,4-diaminocyclohexane isomer mixtures.

Similarly, research on a structurally related cycloaliphatic diisocyanate, 4,4′-dicyclohexylmethane diisocyanate (H12MDI), demonstrates that a higher content of the trans,trans-isomer leads to a decrease in tensile strength and elongation at break, while Young's modulus and Shore A hardness increase.[1] This trend is attributed to the enhanced packing and crystallinity of the hard segments with a higher proportion of the more linear and symmetrical trans isomer.

Influence on Thermal and Morphological Properties

The isomer ratio of the diisocyanate also has a profound effect on the thermal properties and morphology of polyurethanes. A higher percentage of the trans isomer in 1,4-cyclohexane diisocyanate (CHDI) has been shown to increase the hardness and the melting temperature of the hard segments.[2] This is because the trans isomer allows for more ordered packing of the polymer chains, leading to a higher degree of crystallinity in the hard domains.

Differential Scanning Calorimetry (DSC) analyses of polyurethanes based on H12MDI with varying trans,trans isomer content have shown that materials with a high trans,trans content are highly phase-separated and exhibit distinct hard segment melting endotherms at elevated temperatures (as high as 255°C). In contrast, polyurethanes with a lower trans,trans content are more phase-mixed.[1]

Experimental Protocols

1. Polyurethane-Urea Synthesis from 1,4-Diaminocyclohexane Isomers

  • Prepolymer Preparation: A prepolymer is synthesized by reacting a polyester polyol, such as poly(tetramethylene adipate), with an excess of an aromatic diisocyanate, like diphenylmethane-4,4'-diisocyanate (MDI), in a solvent such as a toluene/isopropanol mixture.

  • Chain Extension: The resulting isocyanate-terminated prepolymer is then chain-extended by reacting it with a solution of 1,4-diaminocyclohexane with a specific cis/trans isomer ratio.

  • Film Casting and Curing: The final polymer solution is cast into films and dried to remove the solvent. The films are then cured to obtain the final polyurethane-urea material.

  • Mechanical Testing: The mechanical properties, including modulus, tensile strength, and elongation at break, are determined using a universal testing machine according to standardized test methods.

2. Polyurethane Synthesis from 4,4′-Dicyclohexylmethane Diisocyanate (H12MDI) Isomers

  • Materials: Polyols (e.g., poly(hexamethylene oxide), polydimethylsiloxane), a chain extender (e.g., 1,4-butanediol), and H12MDI with varying trans,trans isomer contents are used.

  • Polymerization: A one-step bulk polymerization is carried out by mixing the diisocyanate, polyol, and chain extender at an elevated temperature with stirring.

  • Characterization:

    • Mechanical Properties: Tensile strength, elongation at break, Young's modulus, and Shore A hardness are measured.[1]

    • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions, such as the glass transition temperature and melting endotherms of the hard segments.[1]

    • Morphological Analysis: Fourier Transform Infrared Spectroscopy (FTIR) is employed to assess the degree of phase separation and hydrogen bonding within the polymer.[1]

Logical Relationship Diagram

The following diagram illustrates the relationship between the this compound isomer ratio and the resulting polymer properties.

G cluster_input Isomer Ratio of this compound cluster_structure Polymer Chain Structure & Morphology cluster_properties Resulting Polymer Properties High Trans Isomer Content High Trans Isomer Content Increased Chain Packing & Hard Segment Crystallinity Increased Chain Packing & Hard Segment Crystallinity High Trans Isomer Content->Increased Chain Packing & Hard Segment Crystallinity High Cis Isomer Content High Cis Isomer Content Decreased Chain Packing & Amorphous Hard Segments Decreased Chain Packing & Amorphous Hard Segments High Cis Isomer Content->Decreased Chain Packing & Amorphous Hard Segments Higher Modulus & Hardness Higher Modulus & Hardness Increased Chain Packing & Hard Segment Crystallinity->Higher Modulus & Hardness Lower Elongation at Break Lower Elongation at Break Increased Chain Packing & Hard Segment Crystallinity->Lower Elongation at Break Higher Thermal Stability Higher Thermal Stability Increased Chain Packing & Hard Segment Crystallinity->Higher Thermal Stability Lower Modulus & Hardness Lower Modulus & Hardness Decreased Chain Packing & Amorphous Hard Segments->Lower Modulus & Hardness Higher Elongation at Break Higher Elongation at Break Decreased Chain Packing & Amorphous Hard Segments->Higher Elongation at Break Lower Thermal Stability Lower Thermal Stability Decreased Chain Packing & Amorphous Hard Segments->Lower Thermal Stability

Caption: Isomer ratio of 1,4-DICC dictates polymer morphology and properties.

References

Safety Operating Guide

Immediate Safety and Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 1,4-diisocyanatocyclohexane are critical for ensuring laboratory safety and environmental protection. This compound is highly reactive and presents significant health hazards, including acute toxicity if swallowed, inhaled, or in contact with skin; it can cause severe skin and eye damage and may lead to respiratory or skin sensitization.[1][2][3][4][5] Adherence to strict protocols is essential to mitigate these risks.

The primary principle for managing this compound waste is to treat it as hazardous. This involves careful containment, potential neutralization, and disposal through a licensed waste management contractor.[6][7][8] A critical safety consideration is its reaction with water or moisture, which produces carbon dioxide gas. This reaction can lead to a dangerous pressure buildup if waste is stored in sealed containers.[6][7][9]

Before handling this compound in any capacity, including disposal, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood, and to wear the appropriate Personal Protective Equipment (PPE).[7][10]

PPE CategorySpecificationRationale
Respiratory Supplied-air respirator or an air-purifying respirator with organic vapor cartridges.[7][10]Protects against inhalation of toxic vapors, which can cause acute toxicity and respiratory sensitization.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[7][10]Prevents skin contact, which can cause chemical burns, dermatitis, and sensitization.[1][9] Thin latex gloves are not suitable.[11]
Eye Protection Chemical safety goggles and/or a full-face shield.[6][7]Protects against splashes that can cause severe eye damage.[1][3]
Body Protection Full body covering, such as a chemically resistant lab coat or spray suit, and closed-toe shoes.[7][10]Minimizes the risk of accidental skin exposure.

Spill Management and Waste Containment Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination. The following step-by-step procedure outlines the protocol for cleaning a minor spill, which is the first stage of the disposal process.

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area.[6][7] Ensure the area is well-ventilated by working within a fume hood or opening windows if the spill occurs in a general lab space.[10]

  • Contain the Spill : Dike the spill with a dry, inert absorbent material to prevent it from spreading.[6] Suitable materials include sand, vermiculite, or other commercial sorbents.[6][10] Do not use water or combustible materials like sawdust. [7]

  • Absorb the Material : Gently cover and mix the absorbent material with the spilled this compound until it is fully absorbed.

  • Collect the Waste : Carefully shovel the contaminated absorbent material into a designated, open-top container.[6][7]

  • CRITICAL - Do Not Seal Container : The container must be left open or, at most, loosely covered to allow for the safe release of carbon dioxide gas that may be generated from a reaction with ambient moisture.[6][9][10] Sealing the container can cause it to rupture.

  • Move to Safe Area : Relocate the open container to a safe, well-ventilated area, such as a designated satellite accumulation area within a fume hood, to await neutralization or pickup for disposal.

Decontamination and Neutralization Procedure

After the bulk of the spill has been contained and collected, the spill surface must be decontaminated. This is also the procedure for neutralizing small amounts of residual this compound in empty containers.

  • Prepare Decontamination Solution : Prepare one of the following decontamination solutions. The sodium carbonate solution is generally preferred. For the ammonia solution, enhanced ventilation is required to avoid exposure to ammonia vapors.[6]

Solution FormulaComponent 1Component 2Component 3
Formula 1 (Preferred) Sodium Carbonate: 5-10%Liquid Detergent: 0.2%Water: 89.8-94.8%
Formula 2 (Use with Caution) Concentrated Ammonia: 3-8%Liquid Detergent: 0.2%Water: 91.8-96.8%
(Data sourced from Foam Supplies, Inc. and BenchChem)[6][7]
  • Apply Solution : Apply the chosen decontamination solution to the spill area or pour it into the contaminated container.

  • Allow Reaction Time : Let the solution sit for at least 10-15 minutes to ensure the isocyanate is fully neutralized.

  • Collect Residue : Absorb the decontamination solution and neutralized residue with an inert absorbent material and place it in the same open-top hazardous waste container.

  • Final Cleaning : Clean the spill area with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.

Final Waste Disposal Procedure

The final disposal of all contaminated materials must be handled as regulated hazardous waste.

  • Package Waste : Keep all waste, including contaminated PPE, absorbents, and cleaning materials, in a single, clearly labeled, open-top container.

  • Ventilation Period : Allow the container to stand in a safe, ventilated area for 24-48 hours to ensure any gas-producing reactions have ceased.[9]

  • Labeling : Clearly label the container as "Hazardous Waste: this compound" and include the date of generation.[7]

  • Arrange for Professional Disposal : Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[6][7] Do not attempt to dispose of this material via standard laboratory drains or trash.[12]

  • Documentation : Obtain and retain all receipts and certifications of proper disposal from the contractor for regulatory compliance.[6]

G start Waste Generation or Spill of this compound ppe Step 1: Don Appropriate PPE (Respirator, Gloves, Goggles) start->ppe contain Step 2: Contain & Absorb Spill with INERT material (e.g., Sand) ppe->contain collect Step 3: Collect Waste into OPEN-TOP Container contain->collect warning CRITICAL: DO NOT SEAL CONTAINER (Risk of Pressurization) collect->warning decon Step 4: Decontaminate Area with Neutralization Solution collect->decon collect_decon Step 5: Add Decon Waste to Open Container decon->collect_decon ventilate Step 6: Let Container Stand in Ventilated Area (24-48h) collect_decon->ventilate label_waste Step 7: Label as 'Hazardous Waste - Isocyanate' ventilate->label_waste ehs Step 8: Contact EHS or Licensed Waste Disposal Contractor label_waste->ehs end Proper & Safe Disposal ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.